molecular formula C20H43NO4 B10799355 Solutol HS-15

Solutol HS-15

Katalognummer: B10799355
Molekulargewicht: 361.6 g/mol
InChI-Schlüssel: OQZSGNGSHMDCAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Solutol HS-15 is a useful research compound. Its molecular formula is C20H43NO4 and its molecular weight is 361.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

azane;2-hydroxyethyl 12-hydroxyoctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSGNGSHMDCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Solutol® HS-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solutol® HS-15, also known under the non-proprietary name Macrogol 15 Hydroxystearate and the brand name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent of significant interest in the pharmaceutical sciences. Its unique properties make it a valuable excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure of Solutol® HS-15, its synthesis, and key physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Chemical Composition and Structure

Solutol® HS-15 is not a single chemical entity but rather a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid. The mixture also contains a significant fraction of free polyethylene glycol (PEG).

The manufacturing process involves the reaction of 12-hydroxystearic acid with approximately 15 molar equivalents of ethylene oxide. This results in a mixture where the hydroxyl and carboxyl groups of 12-hydroxystearic acid are esterified and etherified with polyethylene glycol chains of varying lengths.

The primary components of Solutol® HS-15 are:

  • Polyethylene glycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) : These are the main surface-active components. The lipophilic portion is the 12-hydroxystearate, and the hydrophilic portion consists of the polyethylene glycol chains.

  • Free polyethylene glycol (approximately 30%) : This portion of the mixture is hydrophilic and contributes to the overall properties of the excipient.

The generalized structure of the main ester components can be represented as follows, where 'm' and 'n' are the number of repeating ethylene oxide units, and their sum is approximately 15.

Caption: Generalized structure of the ester component of Solutol® HS-15.

Synthesis Workflow

The synthesis of Solutol® HS-15 is based on the ethoxylation of 12-hydroxystearic acid. The general workflow for this reaction is outlined below.

G start Start: 12-Hydroxystearic Acid reactor Reaction Vessel (Inert Atmosphere, Elevated Temperature) start->reactor catalyst Addition of Alkaline Catalyst (e.g., KOH, NaOH) reactor->catalyst eo_addition Controlled Addition of Ethylene Oxide (approx. 15 moles) catalyst->eo_addition reaction Polymerization Reaction (Ethoxylation) eo_addition->reaction neutralization Neutralization of Catalyst reaction->neutralization purification Purification (e.g., Filtration) neutralization->purification end Final Product: Solutol® HS-15 purification->end

Caption: Generalized workflow for the synthesis of Solutol® HS-15.

Physicochemical Properties

A summary of the key physicochemical properties of Solutol® HS-15 is presented in the table below. These properties are critical for its function as a pharmaceutical excipient.

PropertyValueReference
Appearance Yellowish-white paste at room temp.--INVALID-LINK--
Melting Point Approx. 30 °C--INVALID-LINK--
Hydrophilic-Lipophilic Balance (HLB) 14-16--INVALID-LINK--
Critical Micelle Concentration (CMC) 0.005 - 0.02% w/v--INVALID-LINK--
pH (10% aqueous solution) 6.0 - 7.0--INVALID-LINK--
Acid Value ≤ 1.0 mg KOH/g--INVALID-LINK--
Hydroxyl Value 90 - 110 mg KOH/g--INVALID-LINK--
Saponification Value 53 - 63 mg KOH/g--INVALID-LINK--
Water Content ≤ 0.5%--INVALID-LINK--

Experimental Protocols

The following are generalized experimental protocols for determining some of the key physicochemical properties of Solutol® HS-15. These are based on standard pharmacopeial and analytical methods.

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.

Methodology:

  • Accurately weigh a suitable amount of Solutol® HS-15 (e.g., 2-5 g) into a conical flask.

  • Add 50 mL of a neutralized solvent mixture (e.g., ethanol and diethyl ether, 1:1 v/v).

  • Warm gently if necessary to dissolve the sample.

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate with a standardized solution of potassium hydroxide (e.g., 0.1 M) until a persistent faint pink color is observed.

  • Perform a blank titration under the same conditions.

  • Calculate the acid value using the formula: Acid Value = (V - Vb) * M * 56.1 / W where:

    • V = volume (mL) of KOH solution used for the sample

    • Vb = volume (mL) of KOH solution used for the blank

    • M = molarity of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight (g) of the sample

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify the esters and neutralize the free acids in one gram of the substance.

Methodology:

  • Accurately weigh a suitable amount of Solutol® HS-15 (e.g., 1-2 g) into a reflux flask.

  • Add 25 mL of 0.5 M alcoholic potassium hydroxide solution.

  • Connect the flask to a reflux condenser and heat in a water bath for 30-60 minutes.

  • Cool the solution and add a few drops of phenolphthalein indicator.

  • Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid (e.g., 0.5 M).

  • Perform a blank determination under the same conditions.

  • Calculate the saponification value using the formula: Saponification Value = (Vb - V) * M * 56.1 / W where:

    • Vb = volume (mL) of HCl solution used for the blank

    • V = volume (mL) of HCl solution used for the sample

    • M = molarity of the HCl solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight (g) of the sample

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods, including surface tensiometry and dye solubilization.

Methodology (Surface Tensiometry):

  • Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

Conclusion

Solutol® HS-15 is a complex but well-characterized non-ionic surfactant that plays a crucial role in modern pharmaceutical formulations. Its unique chemical structure, arising from the ethoxylation of 12-hydroxystearic acid, imparts excellent solubilizing and emulsifying properties. A thorough understanding of its chemical composition, synthesis, and physicochemical properties is essential for its effective application in the development of drug delivery systems for poorly soluble compounds. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working in this field.

An In-depth Technical Guide to the Physical and Chemical Properties of Solutol® HS 15

Author: BenchChem Technical Support Team. Date: December 2025

Solutol® HS 15, also known under the trade name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent extensively utilized in the pharmaceutical industry.[1][2] Its unique properties make it an invaluable excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of Solutol® HS 15 for researchers, scientists, and drug development professionals.

Composition and Structure

Solutol® HS 15 is the polyglycol mono- and di-ester of 12-hydroxystearic acid. It is synthesized by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[2][5] The resulting product is a complex mixture, primarily composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[6][7] This amphiphilic structure, possessing both lipophilic (12-hydroxystearic acid) and hydrophilic (polyethylene glycol) moieties, is responsible for its exceptional solubilizing capabilities.[6]

Physicochemical Properties

The key physical and chemical properties of Solutol® HS 15 are summarized in the tables below, providing a consolidated reference for formulation development.

General Properties
PropertyValueReferences
Synonyms Kolliphor® HS 15, Macrogol 15 hydroxystearate, Polyoxyl 15 hydroxystearate, Polyoxyethylated 12-hydroxystearic acid[5][6]
CAS Number 70142-34-6; 61909-81-7[5]
Molecular Formula (C₂H₄O)nC₁₈H₃₆O₃[3][5]
Molecular Weight Approximately 963.2 g/mol [8]
Appearance Yellowish-white paste at room temperature, becomes a liquid at approximately 30 °C.[9]
Solution Properties
PropertyValueReferences
Solubility Soluble in water, ethanol, and 2-propanol to form clear solutions. Insoluble in liquid paraffin.[1][9]
pH (10% in water) 5.0 - 7.0[5]
Critical Micelle Concentration (CMC) 0.005% - 0.02% w/v (approximately 0.06 - 0.1 mM)[6][10][11]
Hydrophilic-Lipophilic Balance (HLB) 16[6]
Micelle Size 10 - 15 nm[6]
Technical Specifications
PropertyValueReferences
Acid Value ≤ 1 mg KOH/g[5]
Hydroxyl Value 90 - 110 mg KOH/g[5]
Saponification Value 53 - 63 mg/g[5]
Water Content ≤ 0.5%[5]
Residue on Ignition ≤ 0.3%[5]

Experimental Protocols

Detailed methodologies for determining key properties of Solutol® HS 15 are crucial for quality control and research purposes.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed for its determination.

Surface Tension Method:

  • Preparation of Solutions: Prepare a series of aqueous solutions of Solutol® HS 15 with varying concentrations.

  • Measurement: Measure the surface tension of each solution using a tensiometer.[12]

  • Data Analysis: Plot the surface tension as a function of the logarithm of the Solutol® HS 15 concentration. The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which this transition occurs is the CMC.[12][13]

Pyrene Fluorescence Probe Method:

  • Probe Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to a series of Solutol® HS 15 solutions of different concentrations. The final pyrene concentration should be very low (micromolar range).

  • Fluorescence Measurement: Excite the samples at approximately 335 nm and record the emission spectra.

  • Data Analysis: Calculate the ratio of the intensity of the first vibrational peak (I₁) to the third vibrational peak (I₃) of the pyrene emission spectrum. Plot the I₁/I₃ ratio against the logarithm of the Solutol® HS 15 concentration. A sigmoidal curve will be obtained, and the inflection point corresponds to the CMC.[10] This change in the ratio reflects the transfer of pyrene from the polar aqueous environment to the nonpolar micellar core.[10]

Viscosity Measurement

The viscosity of Solutol® HS 15 solutions is an important parameter for parenteral and other liquid formulations.

Using a Rotational Rheometer:

  • Sample Preparation: Prepare solutions of Solutol® HS 15 in the desired solvent at various concentrations.

  • Instrument Setup: Use a stress-controlled rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).[14]

  • Measurement: Perform flow sweeps to measure the viscosity over a range of shear rates for each concentration.

  • Data Analysis: Plot viscosity as a function of shear rate. To determine the intrinsic viscosity, which reflects the contribution of the polymer to the solution's viscosity, plot the reduced viscosity (η_sp/c) and inherent viscosity (ln(η_rel)/c) against concentration and extrapolate to zero concentration.[14][15]

Visualizations

Experimental Workflow for CMC Determination (Surface Tension Method)

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_start Start prep_s1 Prepare Solutol HS-15 stock solution prep_start->prep_s1 prep_s2 Create a series of dilutions prep_s1->prep_s2 meas_s1 Calibrate Tensiometer prep_s2->meas_s1 meas_s2 Measure surface tension of each dilution meas_s1->meas_s2 analysis_s1 Plot Surface Tension vs. log(Concentration) meas_s2->analysis_s1 analysis_s2 Identify inflection point analysis_s1->analysis_s2 analysis_end Determine CMC analysis_s2->analysis_end

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Logical Relationship of Solutol® HS 15 Properties and Applications

Solutol_Properties_Application cluster_properties Core Properties cluster_mechanisms Mechanisms of Action cluster_applications Pharmaceutical Applications Amphiphilic Amphiphilic Structure Micelle Micelle Formation Amphiphilic->Micelle Permeability Permeability Enhancement Amphiphilic->Permeability HighHLB High HLB (16) HighHLB->Micelle LowCMC Low CMC LowCMC->Micelle Solubilization Solubilization of Poorly Soluble Drugs Micelle->Solubilization Bioavailability Enhanced Bioavailability Permeability->Bioavailability Solubilization->Bioavailability Parenteral Parenteral Formulations Solubilization->Parenteral

Caption: Relationship between the properties of Solutol® HS 15 and its pharmaceutical applications.

Stability

Solutol® HS 15 exhibits good thermal stability, making it suitable for processes that involve heat, such as sterilization.[1][9] It is also stable over a wide pH range. However, as with any polyoxyethylene-containing excipient, the potential for peroxide formation should be considered, and appropriate storage conditions (under an inert atmosphere) are recommended.[5] Studies have shown that Solutol® HS 15 can prevent the hydrolysis of drugs in aqueous media by incorporating them into micelles.[16]

Conclusion

Solutol® HS 15 is a versatile and effective non-ionic solubilizer with a well-characterized profile of physical and chemical properties. Its ability to form stable micelles at low concentrations, coupled with its high HLB value and good safety profile, makes it a primary choice for the formulation of challenging, poorly soluble drug candidates for various administration routes, including oral and parenteral.[4][6] A thorough understanding of its properties and the experimental methods to characterize them is essential for successful drug product development.

References

Solutol® HS-15 as a Permeability Enhancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which Solutol® HS-15 (now known as Kolliphor® HS 15) enhances the permeability of pharmaceutical compounds. Solutol HS-15 is a non-ionic solubilizer and emulsifier, composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol.[1][2] Its utility in drug formulation extends beyond improving solubility; it actively modulates biological barriers to enhance drug absorption. This document details its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.

Core Mechanisms of Permeability Enhancement

This compound employs a multi-faceted approach to enhance drug permeability across epithelial and endothelial barriers. Its action is primarily attributed to a combination of effects on cellular junctions (paracellular route), direct interaction with cell membranes (transcellular route), and inhibition of drug efflux pumps.[3]

Paracellular Pathway Modulation: Opening of Tight Junctions

This compound disrupts the integrity of tight junctions (TJs), the protein complexes that regulate the passage of molecules through the paracellular space between cells. The proposed mechanism involves:

  • Membrane Perturbation: As a surfactant, this compound monomers can insert into the plasma membrane, altering its structure and fluidity.[4]

  • Cytoskeletal Reorganization: This membrane perturbation leads to a reorganization of the F-actin cytoskeleton, which is intricately linked to tight junction proteins.[5][6][7]

  • TJ Protein Redistribution: The cytoskeletal changes cause the redistribution of key tight junction proteins like Zonula Occludens-1 (ZO-1), leading to a transient and reversible opening of the paracellular pathway.[4] This allows for increased passage of hydrophilic and medium-sized molecules.

Transcellular Pathway Modulation and P-glycoprotein Inhibition

This compound also significantly impacts the transcellular route through two primary actions:

  • Membrane Fluidization: By partitioning into the lipid bilayer, this compound increases the fluidity of the cell membrane.[4] This enhanced disorder within the membrane's phospholipid packing facilitates the passive diffusion of lipophilic drugs directly through the cells.[4] This effect is temperature-dependent, being observed at physiological temperature (37°C) where the membrane is in a more fluid state.[4]

  • Inhibition of P-glycoprotein (P-gp) Efflux: this compound is a known inhibitor of the efflux transporter P-glycoprotein (P-gp, or ABCB1).[8][9] P-gp is an ATP-dependent pump that actively transports a wide range of xenobiotics, including many drugs, out of the cell, thereby limiting their absorption and intracellular accumulation.[10][11] By inhibiting P-gp, this compound increases the net intracellular concentration and absorptive flux of P-gp substrate drugs.[12][13]

Micellar Solubilization

Above its critical micelle concentration (CMC) of approximately 0.06-0.1 mM, this compound forms micelles of 13-14 nm in diameter.[4][8] These micelles can encapsulate poorly water-soluble drugs, increasing their concentration in the aqueous diffusion layer adjacent to the epithelial barrier. This higher concentration gradient is a key driving force for passive drug absorption.

Solutol_HS15_Mechanisms cluster_Solutol This compound cluster_Barrier Epithelial Cell Barrier cluster_Effects Mechanistic Effects cluster_Outcomes Permeability Outcomes Solutol This compound (Monomers & Micelles) Pgp P-gp Efflux Pump Solutol->Pgp Binds to/Interacts with Membrane Cell Membrane Solutol->Membrane Partitions into TJ Tight Junctions Solutol->TJ Indirectly acts on Inhibition P-gp Inhibition Pgp->Inhibition Fluidization Membrane Fluidization Membrane->Fluidization Opening TJ Opening via Cytoskeleton Reorganization TJ->Opening Transcellular Increased Transcellular Permeability Inhibition->Transcellular Fluidization->Transcellular Paracellular Increased Paracellular Permeability Opening->Paracellular

Caption: Overview of this compound's multi-modal permeability enhancement mechanisms.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies investigating the effects of this compound.

Table 1: P-glycoprotein Inhibition and Cytotoxicity

Parameter Cell Line Value Reference(s)
P-gp Inhibition (IC₅₀) MDCK-MDR1 179.8 µM [10][12]
Cytotoxicity (EC₅₀) Calu-3 ~1.2 mM (MTS Assay) [4]
Caco-2 ~0.5 mM (MTS Assay) [4]

| | A549 | ~1.0 mM (MTS Assay) |[4] |

Table 2: Permeability Enhancement in Calu-3 Cell Monolayers

This compound Conc. Test Molecule Apparent Permeability (Papp) (cm/s) Fold Increase vs. Control Reference(s)
Control (Buffer) Insulin 1.1 x 10⁻⁸ 1.0 [4]
0.52 mM Insulin 2.5 x 10⁻⁸ ~2.3 [4]
1.04 mM Insulin 4.8 x 10⁻⁸ ~4.4 [4]

| 5.20 mM | Insulin | 10.9 x 10⁻⁸ | ~9.9 |[4] |

Table 3: Effect on Transepithelial Electrical Resistance (TEER) in Calu-3 Cells

This compound Conc. TEER Reduction at 3h (% of initial) Reversibility (at 24h) Reference(s)
0.1 mM ~20% Fully Recovered [4]
0.5 mM ~50% Partially Recovered [4]
1.0 mM ~75% Partially Recovered [4]

| 5.0 mM | >90% | Not Recovered |[4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol assesses the integrity of cell monolayers by measuring their electrical resistance. A decrease in TEER indicates a loosening of tight junctions.

  • Objective: To quantify the effect of this compound on the integrity of an epithelial barrier.

  • Materials:

    • Confluent cell monolayer (e.g., Caco-2, Calu-3) cultured on permeable Transwell® inserts.

    • EVOM™ (Epithelial Volt-Ohm Meter) with STX2 "chopstick" electrodes.

    • Sterile Hank's Balanced Salt Solution with HEPES (HBSS:HEPES buffer, pH 7.4).

    • This compound solutions prepared in HBSS:HEPES buffer at desired concentrations.

    • Blank Transwell® insert (without cells) for background measurement.

    • 70% Ethanol for electrode sterilization.

  • Procedure:

    • Preparation: Allow cell plates and all solutions to equilibrate to the measurement temperature (e.g., 37°C or room temperature). Ensure consistency, as TEER is temperature-sensitive.[14]

    • Electrode Sterilization: Submerge the electrode tips in 70% ethanol for 5-15 minutes, then allow to air dry completely in a sterile hood. Rinse with sterile buffer to remove any residue.[14][15]

    • Equilibration: Gently wash the cell monolayers with pre-warmed HBSS:HEPES buffer. Add fresh buffer to both the apical and basolateral chambers (e.g., 0.5 mL apical, 1.5 mL basolateral for a 12-well plate format) and allow the system to equilibrate for 30-45 minutes in the incubator.[4]

    • Baseline Measurement: Measure the resistance of a blank, cell-free insert containing only buffer to determine the background resistance.

    • Measure the baseline resistance of each cell-containing well. To measure, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are perpendicular and not touching the membrane.[15]

    • Treatment: Replace the apical buffer with the this compound test solutions. Use buffer alone as a negative control.

    • Time-Course Measurement: Record TEER at predetermined time points (e.g., every 30 minutes for 3-4 hours).[4]

    • Calculation:

      • Calculate the net resistance: R_net = R_measured - R_blank.

      • Calculate the TEER value (in Ω·cm²): TEER = R_net × Membrane Surface Area (cm²).

      • Express results as a percentage of the initial baseline TEER value.

TEER_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis P1 Culture cells on Transwell® inserts to confluency P3 Equilibrate cells in buffer P1->P3 P2 Sterilize & equilibrate EVOM™ electrodes P2->P3 M1 Measure blank resistance (R_blank) P3->M1 Start Experiment M2 Measure baseline resistance of monolayers (R_initial) M1->M2 M3 Add this compound solutions to apical side M2->M3 M4 Measure resistance at time points (R_t) M3->M4 A1 Calculate Net Resistance: R_net = R_t - R_blank M4->A1 A2 Calculate TEER (Ω·cm²): TEER = R_net * Area A1->A2 A3 Normalize to baseline: % TEER = (TEER_t / TEER_initial) * 100 A2->A3

Caption: Experimental workflow for Transepithelial Electrical Resistance (TEER) measurement.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay directly measures the interaction of this compound with P-gp by quantifying its effect on ATP hydrolysis. P-gp activity is coupled to ATP hydrolysis, and inhibitors can modulate this rate.

  • Objective: To determine if this compound stimulates or inhibits the ATP hydrolysis activity of P-gp.

  • Materials:

    • P-gp-expressing membranes (e.g., from Sf9 cells infected with baculovirus carrying the MDR1 gene, or from MDCK-MDR1 cells).[16]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, pH 7.4).

    • ATP-regenerating system or a fixed concentration of Mg-ATP.

    • This compound solutions.

    • Positive controls: Verapamil (stimulator), Sodium Orthovanadate (inhibitor).

    • Phosphate detection reagent (e.g., Malachite Green-based solution).[17][18]

    • Phosphate standard for calibration curve.

    • 96-well microplate and plate reader.

  • Procedure:

    • Standard Curve: Prepare a phosphate standard curve according to the detection kit manufacturer's instructions.

    • Reaction Setup: In a 96-well plate, add P-gp membranes, assay buffer, and the test compounds (this compound at various concentrations, controls, or buffer).

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate Reaction: Start the reaction by adding Mg-ATP to each well.

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction remains in the linear range.[17]

    • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS).

    • Color Development: Add the phosphate detection reagent to each well and incubate at room temperature for 20-30 minutes for color development.[17]

    • Measurement: Read the absorbance at the appropriate wavelength (~620-650 nm).

    • Data Analysis: Use the phosphate standard curve to calculate the amount of inorganic phosphate (Pi) released in each well. P-gp specific activity is determined by subtracting the basal (no compound) Pi release from the total Pi release in the presence of the compound.

Membrane Fluidity Assay

This protocol uses a fluorescent probe to measure changes in cell membrane fluidity upon treatment with this compound.

  • Objective: To quantify changes in membrane fluidity induced by this compound.

  • Materials:

    • Cell suspension or adherent cells.

    • Fluorescent membrane probe, e.g., Pyrenedecanoic Acid (PDA) from a kit like Abcam's ab189819.[19]

    • Perfusion buffer or cell culture medium.

    • Pluronic F-127 (often used to aid probe loading).[20]

    • This compound solutions.

    • Fluorescence microplate reader or fluorescence microscope.

  • Procedure:

    • Cell Preparation: Plate cells in a multi-well plate suitable for fluorescence reading.

    • Probe Loading Solution: Prepare the fluorescent probe solution (e.g., 2-5 µM PDA) in buffer or media, often containing a small amount of Pluronic F-127 (e.g., 0.08%) to improve probe solubility and uptake.[19][20]

    • Cell Labeling: Remove the culture medium from the cells and add the probe loading solution. Incubate for 1 hour at 25°C or 37°C in the dark.[21]

    • Washing: Wash the cells gently with buffer or media to remove any excess, unincorporated probe.

    • Treatment: Add this compound solutions at various concentrations to the cells and incubate for the desired treatment time.

    • Fluorescence Measurement:

      • Excite the probe at its excitation wavelength (e.g., ~350 nm for PDA).

      • Measure the fluorescence emission at two wavelengths: the monomer emission (~400 nm) and the excimer (excited dimer) emission (~470 nm).[19]

    • Data Analysis:

      • Calculate the ratio of excimer to monomer fluorescence intensity (I_excimer / I_monomer).

      • An increase in this ratio indicates closer proximity of the probes, which corresponds to an increase in membrane fluidity.[20]

Signaling_Pathway cluster_cytoskeleton Cytoskeleton Dynamics cluster_TJ Tight Junction Complex Solutol This compound Monomers Membrane Plasma Membrane Solutol->Membrane Partitions into Perturbation Membrane Perturbation & Fluidity Increase Membrane->Perturbation Reorg Actin Reorganization Perturbation->Reorg Induces Actin F-Actin Cytoskeleton Actin->Reorg ZO1 ZO-1 & Other TJ Proteins Reorg->ZO1 Exerts mechanical force on TJ_Opening TJ Disassembly (Opening) ZO1->TJ_Opening Paracellular Increased Paracellular Permeability TJ_Opening->Paracellular

Caption: Proposed pathway for this compound-induced tight junction modulation.

Conclusion

This compound is a functionally versatile excipient that enhances drug permeability through a sophisticated combination of mechanisms. It concurrently opens paracellular pathways by modulating tight junctions via cytoskeletal rearrangement, facilitates transcellular transport by increasing membrane fluidity, and overcomes active drug efflux by inhibiting P-glycoprotein. This multi-modal action makes it a powerful tool for formulators developing oral, nasal, and other mucosal drug delivery systems for both small molecules and biotherapeutics.[4][5][8] A thorough understanding of these mechanisms, supported by the quantitative assays detailed herein, enables a rational approach to formulation development, optimizing drug delivery and improving bioavailability.

References

Solutol® HS-15: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Solutol® HS-15 (also known under the brand name Kolliphor® HS 15), a non-ionic solubilizer and permeability enhancer crucial for the formulation of poorly soluble active pharmaceutical ingredients (APIs). This document details its composition, physicochemical properties, and research-grade specifications, alongside experimental protocols for its application in pharmaceutical research.

Core Composition and Physicochemical Properties

Solutol® HS-15 is a macrogol 15 hydroxystearate, produced by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1][2] This reaction results in a complex mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) and a fraction of free polyethylene glycol (approximately 30%).[3][4] Its amphiphilic nature, stemming from the lipophilic 12-hydroxystearate and the hydrophilic polyethylene glycol chains, allows it to act as an effective solubilizing agent and emulsifier.[2][5]

The research grade of Solutol® HS-15 is characterized by specific physicochemical properties that ensure its suitability for pharmaceutical development. These properties are summarized in the tables below.

General and Chemical Properties
PropertyValueReferences
Synonyms Polyethylene Glycol 12-hydroxystearate, Kolliphor® HS 15, Polyoxyethylated 12-hydroxystearic acid, Macrogol (15)-hydroxystearate[1]
CAS Number 70142-34-6; 61909-81-7[1]
Molecular Formula (C₂H₄O)nC₁₈H₃₆O₃[1][6][7]
Appearance Colorless to off-white semi-solid[1]
HLB Value 16[2]
Critical Micelle Concentration (CMC) 0.005% - 0.02% (in aqueous media)[2][8]
Research Grade Specifications
ParameterSpecificationReferences
Water Content ≤0.5%[1]
Residue on Ignition ≤0.3%[1]
pH (10g/100ml in H₂O) 5-7[1]
Acid Value ≤1 mg KOH/g[1]
Hydroxyl Value 90-110 mg KOH/g[1]
Iodine Value ≤2 g/100g [1]
Peroxide Value ≤3 meq/Kg[1]
Saponification Value 53-63 mg/g[1]

Mechanism of Action: Permeability Enhancement

Solutol® HS-15 enhances the permeability of APIs across biological membranes primarily by disrupting the structure and increasing the fluidity of the lipid bilayer.[9] This mechanism facilitates the transport of drug molecules, particularly for those belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[10]

cluster_membrane Cell Membrane cluster_solutol Solutol HS-15 Micelle with API A B C D G C->G Disruption of Lipid Bilayer E F H I J K L Solutol This compound Solutol->A Interaction API API Solutol->API API->K Enhanced Permeation cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start API and this compound Selection prep Preparation of Formulation (e.g., Micelles, Solid Dispersion) start->prep particle_size Particle Size and Zeta Potential prep->particle_size ee_dl Entrapment Efficiency (EE%) and Drug Loading (DL%) prep->ee_dl morphology Morphology (e.g., TEM) prep->morphology dissolution In Vitro Dissolution and Drug Release ee_dl->dissolution morphology->dissolution permeability Permeability Studies (e.g., Caco-2 cells) dissolution->permeability cytotoxicity Cytotoxicity Assays permeability->cytotoxicity bioavailability Pharmacokinetic and Bioavailability Studies cytotoxicity->bioavailability

References

An In-depth Technical Guide to the Surfactant Properties of Solutol HS-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent utilized extensively in the pharmaceutical industry. Its unique properties make it an invaluable excipient for formulating poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability. This technical guide provides a comprehensive overview of the core surfactant properties of Solutol HS-15, including its physicochemical characteristics, mechanisms of action, and relevant experimental protocols.

Physicochemical Properties of this compound

This compound is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol. This composition imparts amphiphilic properties, enabling it to function as an effective surfactant.[1] The key quantitative properties of this compound are summarized in the tables below.

Table 1: Core Surfactant and Physicochemical Properties
PropertyValueReferences
Chemical Composition Polyglycol mono- and di-esters of 12-hydroxystearic acid and free polyethylene glycol[1]
Hydrophilic-Lipophilic Balance (HLB) 16[1]
Critical Micelle Concentration (CMC) 0.005% - 0.02% (w/v)[1]
0.06 - 0.1 mM (in deionized water, PBS, and HBSS:HEPES)[1]
Micelle Hydrodynamic Radius 11 - 15 nm[1]
pH (10% aqueous solution) 6.0 - 7.0[2]
Appearance Yellowish-white paste at room temperature[2]
Table 2: Performance in Drug Delivery Applications
ApplicationObservationReferences
Solubility Enhancement Increased the solubility of Ritonavir by 13.57-fold.[3]
A 10:90 ratio of Nifedipine to this compound resulted in an 88-fold increase in solubility.[4]
P-glycoprotein (P-gp) Inhibition IC50 of 179.8 µM for P-gp inhibition.[5]
Bioavailability Enhancement A solid dispersion of Genistein with this compound and Pluronic F127 increased relative bioavailability by 2.75-fold.[6]
A solid dispersion of Genistein with this compound and Pluronic L61 increased relative bioavailability by 4.68-fold.[6]

Mechanism of Action as a Permeability Enhancer

This compound enhances the permeability of drugs across biological membranes through multiple mechanisms. A key mechanism involves the modulation of tight junctions between epithelial cells. This is primarily achieved through its interaction with the cell membrane, leading to a rearrangement of the F-actin cytoskeleton, which in turn affects the integrity of tight junction protein complexes.

G cluster_membrane Cell Membrane cluster_cytoskeleton Cytoskeleton cluster_junction Tight Junction This compound This compound Membrane Interaction Membrane Interaction This compound->Membrane Interaction F-actin Rearrangement F-actin Rearrangement Membrane Interaction->F-actin Rearrangement ZO-1 Dissociation ZO-1 Dissociation F-actin Rearrangement->ZO-1 Dissociation Increased Paracellular Permeability Increased Paracellular Permeability ZO-1 Dissociation->Increased Paracellular Permeability

Caption: Proposed mechanism of this compound-mediated permeability enhancement.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This protocol outlines the determination of the CMC of this compound using pyrene as a fluorescent probe. The change in the fluorescence emission spectrum of pyrene upon its partitioning into the hydrophobic core of micelles is monitored.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC (e.g., 1% w/v).

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 1x10⁻³ M.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution.

    • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the volume of the organic solvent added is minimal (e.g., <1%) to avoid affecting micellization.

    • Allow the solutions to equilibrate for at least 24 hours in the dark to ensure complete partitioning of pyrene.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 335 nm.

    • Record the emission spectra for each sample from 350 nm to 500 nm.

    • Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically around 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal curve. The inflection point of this curve, determined from the intersection of the two linear portions, corresponds to the CMC.

G start Start prep_stocks Prepare this compound and Pyrene Stock Solutions start->prep_stocks prep_samples Prepare Serial Dilutions of this compound with Pyrene prep_stocks->prep_samples equilibrate Equilibrate Samples for 24h in the Dark prep_samples->equilibrate measure_fluorescence Measure Fluorescence Emission Spectra (Ex: 335 nm) equilibrate->measure_fluorescence record_intensities Record Intensities of I1 (~373 nm) and I3 (~384 nm) Peaks measure_fluorescence->record_intensities calculate_ratio Calculate I3/I1 Ratio record_intensities->calculate_ratio plot_data Plot I3/I1 vs. log(Concentration) calculate_ratio->plot_data determine_cmc Determine CMC from the Inflection Point of the Sigmoidal Curve plot_data->determine_cmc end_process End determine_cmc->end_process

Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of a drug. The protocol below describes a typical procedure for evaluating the effect of this compound on the permeability of a model drug.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solutions:

    • Prepare a dosing solution of the model drug in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) with and without the desired concentration of this compound.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber of the Transwell® inserts.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the model drug in all collected samples using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the apical chamber.

G start Start culture_cells Culture Caco-2 Cells on Transwell Inserts for 21 Days start->culture_cells measure_teer Measure TEER to Confirm Monolayer Integrity culture_cells->measure_teer prep_dosing Prepare Dosing Solutions (Drug +/- this compound) measure_teer->prep_dosing wash_monolayers Wash Monolayers with Transport Buffer prep_dosing->wash_monolayers add_solutions Add Dosing Solution to Apical Chamber and Buffer to Basolateral Chamber wash_monolayers->add_solutions incubate Incubate at 37°C with Shaking add_solutions->incubate collect_samples Collect Samples from Basolateral Chamber at Time Points incubate->collect_samples analyze_samples Analyze Drug Concentration in Samples (e.g., HPLC) collect_samples->analyze_samples calculate_papp Calculate Apparent Permeability Coefficient (Papp) analyze_samples->calculate_papp end_process End calculate_papp->end_process

Caption: Experimental workflow for a Caco-2 cell permeability assay.

Conclusion

This compound is a versatile and effective surfactant for the formulation of challenging APIs. Its well-defined physicochemical properties, including a high HLB and low CMC, contribute to its excellent solubilization capacity. Furthermore, its ability to modulate tight junctions and inhibit P-glycoprotein efflux makes it a potent permeability enhancer. The experimental protocols provided in this guide offer a framework for the characterization and evaluation of this compound in various drug delivery applications. A thorough understanding of these properties and methodologies is crucial for the rational development of robust and bioavailable drug products.

References

An In-Depth Technical Guide to Solutol® HS-15 for the Solubilization of Poorly Water-Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-increasing number of poorly water-soluble drug candidates presents a significant challenge in pharmaceutical development, hindering their progression to clinical use due to low bioavailability. Solutol® HS-15 (also known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifier, has emerged as a critical enabling excipient to overcome these hurdles. This technical guide provides a comprehensive overview of Solutol® HS-15, detailing its physicochemical properties, mechanisms of action, and applications in enhancing the solubility and bioavailability of challenging drug compounds. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key evaluation methods, and includes visualizations of critical mechanisms and workflows to support researchers in leveraging this versatile excipient for effective drug formulation.

Introduction to Solutol® HS-15

Solutol® HS-15 is a macrogol 15 hydroxystearate, formed by the reaction of 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1] It is a complex mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) and a fraction of free polyethylene glycol (PEG) (about 30%).[2] This unique composition imparts amphiphilic properties, making it an excellent solubilizing agent for a wide range of hydrophobic molecules, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[3][4]

Historically, Solutol® HS-15 was developed as a safer alternative to other solubilizers like Cremophor® EL, exhibiting a reduced tendency to cause histamine release.[5][6] Its favorable safety profile, coupled with its strong solubilization capacity, has led to its use in various pharmaceutical formulations, including oral, parenteral, and ophthalmic preparations.[7][8]

Physicochemical Properties of Solutol® HS-15

A thorough understanding of the physicochemical properties of Solutol® HS-15 is essential for its effective application in drug formulation. Key properties are summarized in the table below.

PropertyValueReferences
Appearance Colorless to off-white semi-solid or paste at room temperature[1]
Chemical Name Polyoxyl 15 hydroxystearate, Macrogol 15 hydroxystearate[4]
CAS Number 70142-34-6[1]
Molecular Formula (C₂H₄O)nC₁₈H₃₆O₃[1]
HLB Value 14-16[7]
Critical Micelle Concentration (CMC) 0.005% - 0.02% w/v (approximately 0.06-0.1 mM) in aqueous media[9]
Micelle Size 13-14 nm in aqueous media at 37°C[2]
pH (10% in water) 5.0 - 7.0[1]
Solubility Soluble in water, ethanol, and isopropanol[8]

Mechanism of Solubilization and Permeability Enhancement

Solutol® HS-15 employs a multi-faceted mechanism to enhance the solubility and bioavailability of poorly water-soluble drugs. These mechanisms are primarily attributed to its surfactant nature and its interaction with biological membranes.

Micellar Solubilization

Above its critical micelle concentration (CMC), Solutol® HS-15 molecules self-assemble in aqueous solutions to form spherical micelles.[2] These micelles possess a hydrophobic core, which serves as a reservoir for encapsulating lipophilic drug molecules, effectively increasing their apparent solubility in the aqueous medium. The hydrophilic shell of the micelles, composed of polyethylene glycol chains, interfaces with the aqueous environment, ensuring the stability of the formulation.

cluster_micelle Solutol® HS-15 Micelle center Hydrophobic Core s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 drug Drug caption Diagram of a Solutol® HS-15 micelle encapsulating a poorly water-soluble drug.

Solutol® HS-15 Micellar Encapsulation
Permeability Enhancement

Beyond simple solubilization, Solutol® HS-15 actively enhances the permeation of drugs across biological membranes, such as the intestinal epithelium. This is achieved through several mechanisms:

  • Inhibition of P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein present in the cell membranes of various tissues, including the intestines, which actively pumps drugs out of the cells, reducing their absorption. Solutol® HS-15 has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and overall absorption of P-gp substrate drugs.[2][4]

  • Interaction with Cell Membranes: Solutol® HS-15 can interact with the lipid bilayer of cell membranes, leading to an increase in membrane fluidity. This transient disruption of the membrane structure can facilitate the transcellular transport of drug molecules.[10]

  • Opening of Tight Junctions: Solutol® HS-15 can modulate the proteins that form the tight junctions between epithelial cells. This reversible opening of the paracellular pathway allows for the passage of drug molecules between the cells, further contributing to enhanced absorption.[2]

cluster_mechanisms Mechanisms of Bioavailability Enhancement by Solutol® HS-15 cluster_transport Resulting Transport Pathways cluster_outcome Overall Outcome solubilization Micellar Solubilization permeability Permeability Enhancement solubilization->permeability Synergistic Effect pgp P-gp Efflux Inhibition permeability->pgp membrane Increased Membrane Fluidity permeability->membrane tight_junctions Opening of Tight Junctions permeability->tight_junctions bioavailability Increased Drug Bioavailability pgp->bioavailability transcellular Transcellular Transport membrane->transcellular paracellular Paracellular Transport tight_junctions->paracellular transcellular->bioavailability paracellular->bioavailability

Solutol® HS-15 Mechanisms of Action

Quantitative Data on Solubility Enhancement

Numerous studies have demonstrated the significant impact of Solutol® HS-15 on the solubility of various poorly water-soluble drugs. The following tables summarize the quantitative solubility enhancement data from selected studies.

Table 1: Solubility Enhancement of Nifedipine in Solid Dispersions with Solutol® HS-15

Drug:Polymer RatioMaximum Solubility (µg/mL)Fold Increase in SolubilityReference
Pure Nifedipine~1.92-[5]
10:90168.77~88[5]

Table 2: Solubility Enhancement of Paclitaxel with Solutol® HS-15

FormulationSolubility (mg/mL)Reference
Paclitaxel alone< 0.001[11]
Paclitaxel in Solutol® HS-15 / Soluplus® mixed micelles (1:3 ratio)15.76 ± 0.15[11]

Table 3: Solubility Enhancement of Ritonavir with Solutol® HS-15

FormulationFold Increase in SolubilityReference
Ritonavir with β-Cyclodextrin4.66[12]
Ritonavir with Solutol® HS-1513.57[12]
Ritonavir with β-Cyclodextrin and Solutol® HS-1515.92[12]

Table 4: Solubility Enhancement of Curcumin in Solid Dispersions with Solutol® HS-15

FormulationDissolution after 1 hourReference
Pure CurcuminAlmost insoluble[13]
Curcumin:Solutol® HS-15 (1:10) Solid Dispersion~90%[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of Solutol® HS-15 based formulations.

Preparation of Solid Dispersions by the Fusion Method

This method is suitable for thermally stable drugs and polymers.

Objective: To prepare a solid dispersion of a poorly water-soluble drug with Solutol® HS-15 to enhance its solubility and dissolution rate.

Materials:

  • Poorly water-soluble drug

  • Solutol® HS-15

  • Heating mantle or hot plate with a magnetic stirrer

  • Beaker

  • Spatula

  • Ice bath

  • Mortar and pestle

  • Sieves

Protocol:

  • Accurately weigh the required amounts of the drug and Solutol® HS-15 to achieve the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10).[14]

  • Place the Solutol® HS-15 in a beaker and heat it on a heating mantle to a temperature approximately 10-20°C above its melting point (around 30-40°C), until it forms a clear, molten liquid.[14]

  • Gradually add the accurately weighed drug to the molten Solutol® HS-15 with continuous stirring to ensure a homogenous dispersion.

  • Continue stirring until the drug is completely dissolved or finely dispersed in the molten carrier.

  • Remove the beaker from the heat and rapidly cool the molten mixture in an ice bath with continuous stirring to solidify the mass. This rapid cooling helps to entrap the drug in an amorphous or finely dispersed state within the polymer matrix.

  • The solidified mass is then pulverized using a mortar and pestle.

  • The resulting powder is passed through a sieve of appropriate mesh size to obtain a uniform particle size.

  • The prepared solid dispersion is stored in a desiccator until further evaluation.

start Start weigh Weigh Drug and Solutol® HS-15 start->weigh melt Melt Solutol® HS-15 weigh->melt add_drug Add Drug to Molten Solutol® HS-15 melt->add_drug stir Stir to Homogenize add_drug->stir cool Rapidly Cool on Ice Bath stir->cool pulverize Pulverize Solidified Mass cool->pulverize sieve Sieve to Obtain Uniform Particles pulverize->sieve store Store in Desiccator sieve->store end End store->end

Workflow for Solid Dispersion Preparation (Fusion Method)
Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drug candidates.

Objective: To evaluate the effect of Solutol® HS-15 on the permeability of a poorly water-soluble drug across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Drug substance

  • Solutol® HS-15

  • Lucifer yellow or another marker for monolayer integrity

  • Analytical equipment (e.g., LC-MS/MS) for drug quantification

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto Transwell® inserts at a suitable density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3][15]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are used.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of the marker indicates good monolayer integrity.

  • Permeability Study:

    • Prepare the transport medium (HBSS with HEPES).

    • Prepare the dosing solutions of the drug with and without Solutol® HS-15 at the desired concentrations in the transport medium.

    • Wash the Caco-2 monolayers with pre-warmed transport medium.

    • Apical to Basolateral (A-B) Transport (Absorption):

      • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

      • Add fresh transport medium to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport medium.

    • Basolateral to Apical (B-A) Transport (Efflux):

      • Add the dosing solution to the basolateral chamber.

      • Add fresh transport medium to the apical chamber.

      • Collect samples from the apical chamber at the same time points.

  • Sample Analysis:

    • Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER significantly greater than 1 suggests the involvement of active efflux. A reduction in the ER in the presence of Solutol® HS-15 indicates its inhibitory effect on efflux transporters.

start Start seed_cells Seed and Culture Caco-2 Cells on Transwell® Inserts start->seed_cells check_integrity Verify Monolayer Integrity (TEER/Lucifer Yellow) seed_cells->check_integrity prepare_solutions Prepare Dosing Solutions (Drug +/- Solutol® HS-15) check_integrity->prepare_solutions wash_monolayers Wash Monolayers prepare_solutions->wash_monolayers transport_study Perform Transport Study (A-B and B-A) wash_monolayers->transport_study collect_samples Collect Samples at Time Points transport_study->collect_samples analyze_samples Analyze Drug Concentration (LC-MS/MS) collect_samples->analyze_samples calculate_papp Calculate Papp and Efflux Ratio analyze_samples->calculate_papp end End calculate_papp->end

Workflow for Caco-2 Permeability Assay
In Vitro Cytotoxicity Assay (MTS Assay)

This assay is crucial for determining the safe concentration range of Solutol® HS-15 in formulations.

Objective: To assess the cytotoxicity of Solutol® HS-15 on a relevant cell line (e.g., Caco-2).

Materials:

  • Caco-2 cells (or other relevant cell line)

  • 96-well cell culture plates

  • Cell culture medium

  • Solutol® HS-15

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Positive control (e.g., Triton™ X-100)

  • Negative control (cell culture medium or buffer)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[16]

    • Incubate for 24 hours to allow for cell attachment.[16]

  • Treatment:

    • Prepare a series of dilutions of Solutol® HS-15 in cell culture medium, covering a range of concentrations both below and above its CMC.

    • Remove the old medium from the wells and add 100 µL of the Solutol® HS-15 dilutions, positive control, and negative control to the respective wells.

    • Incubate the plate for a specified period (e.g., 3 hours).[10]

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).

    • Plot the cell viability against the concentration of Solutol® HS-15 to determine the concentration at which it exhibits cytotoxic effects.

Conclusion

Solutol® HS-15 stands out as a highly effective and versatile excipient for addressing the challenges posed by poorly water-soluble drugs. Its ability to significantly enhance aqueous solubility through micellar encapsulation, coupled with its capacity to improve drug absorption via multiple permeability enhancement mechanisms, makes it an invaluable tool for pharmaceutical formulators. The comprehensive data and detailed protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Solutol® HS-15 in the development of safe and efficacious drug products with improved bioavailability. As the pharmaceutical industry continues to grapple with poorly soluble new chemical entities, the strategic application of enabling excipients like Solutol® HS-15 will be paramount to advancing novel therapeutics to the market.

References

Solutol HS-15 in Modern Pharmaceutics: A Technical Guide to Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

Solutol® HS-15 (now commercially known as Kolliphor® HS 15) is a non-ionic surfactant that has become an indispensable tool in pharmaceutical formulation development over the past few decades.[1] Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol (PEG).[2][3][4] This unique composition, resulting from the reaction of 12-hydroxystearic acid with polyethylene glycol, imparts amphiphilic properties, making it an exceptional solubilizer and emulsifying agent.[1][5] It is particularly valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), which are increasingly common in the drug development pipeline.[1][6] This technical guide provides an in-depth review of the core applications, experimental methodologies, and functional mechanisms of Solutol HS-15 in pharmaceutics.

Physicochemical Properties

This compound is characterized by a set of distinct physicochemical properties that underpin its functionality as a pharmaceutical excipient. Its amphiphilic nature allows it to form micelles in aqueous media above a certain concentration, known as the critical micelle concentration (CMC).[7] These micelles, typically 13-14 nm in size, can encapsulate lipophilic drug molecules within their hydrophobic core, thereby increasing the drug's apparent solubility in aqueous environments.[2][7]

PropertyValueReference
Synonyms Kolliphor® HS 15, Polyoxyl 15 Hydroxystearate, Macrogol 660 hydroxystearate[1][5]
Composition ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free PEG[2][3][4]
Chemical Formula C20H40O4 (for the monomeric unit)[5]
CAS Number 61909-81-7[5]
HLB Value ~16[1]
Critical Micelle Conc. (CMC) 0.06 - 0.1 mM (in biologically relevant media)[1][2][7]
Micelle Hydrodynamic Radius 11 - 15 nm[1]

Core Applications in Pharmaceutical Formulations

The versatility of this compound allows for its use across a wide range of drug delivery systems and administration routes, including oral, parenteral, and ophthalmic formulations.[1][5][8]

Solubility and Bioavailability Enhancement

The primary application of this compound is to improve the solubility and subsequent oral bioavailability of Biopharmaceutical Classification System (BCS) Class II and IV drugs.[7][9] Its high hydrophilic-lipophilic balance (HLB) and low CMC make it a highly efficient solubilizer. By incorporating poorly soluble drugs into micelles, this compound increases the dissolution rate, which is often the rate-limiting step for absorption.[9][10]

DrugBCS ClassFold Increase in Solubility/DissolutionFormulation TypeReference
Pioglitazone HCl Class II~33-fold increase in solubilitySolid Dispersion[11][12]
Ritonavir Class II13.57-fold increase in solubilitySolid Inclusion Complex[10]
Genistein -Markedly enhanced solubility and bioavailabilityMixed Micelles[13]
Baicalein -3.02-fold increase in relative oral bioavailabilityMixed Micelles[14]
Paclitaxel -Enhanced aqueous solubilityMicelles[2]
Advanced Drug Delivery Systems

This compound is a key component in various nano-sized drug delivery systems designed to improve drug stability, targeting, and release profiles.

  • Micelles and Mixed Micelles: It readily forms micelles that can be loaded with hydrophobic drugs.[2] It is also frequently combined with other polymers like Soluplus® or Pluronics to form mixed micelles.[8][13] These systems can offer higher drug loading, greater stability, and sustained release characteristics.[13] For instance, a mixed micelle system of this compound and Poloxamer 188 was shown to significantly improve the oral bioavailability of baicalein.[14]

  • Solid Dispersions: By preparing solid dispersions, the crystalline drug is converted into a more amorphous and higher-energy state, which, combined with the surfactant properties of this compound, significantly enhances drug dissolution.[9][15] Solid dispersions of pioglitazone HCl with this compound resulted in a four-fold increase in bioavailability compared to the pure drug.[9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): this compound is used as a surfactant in these lipid-based formulations, which spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][6]

  • Lipid Nanocapsules (LNCs): It serves as an emulsifying agent in the formulation of LNCs, which are nanocarriers for lipophilic molecules.[16]

Permeability Enhancement

Beyond its solubilizing effects, this compound actively enhances drug permeability across mucosal epithelia, such as in the intestine.[2] This is achieved through several mechanisms:

  • Inhibition of P-glycoprotein (P-gp): It acts as an inhibitor of the P-gp efflux pump, a protein that actively transports drugs out of cells, thereby reducing their absorption.[2]

  • Opening of Tight Junctions: It can modulate the tight junctions between epithelial cells, increasing paracellular transport.[2] This mechanism involves the redistribution of actin filaments due to membrane perturbation.[2]

This dual action of enhancing solubility and permeability makes this compound particularly effective for improving the oral delivery of challenging drug compounds.

Experimental Protocols

Reproducibility in pharmaceutical development is critical. The following sections provide detailed methodologies for common experimental procedures involving this compound.

Protocol for Preparation of Mixed Micelles (Organic Solvent Evaporation Method)

This protocol is adapted from a study on genistein-loaded mixed micelles.[4][13]

  • Dissolution: Combine this compound and a co-polymer (e.g., Pluronic F127) at a predetermined ratio with a defined amount of the active pharmaceutical ingredient (e.g., genistein). Dissolve the mixture in ethanol at 50°C with constant stirring until a transparent solution is obtained.[4][13]

  • Film Formation: Transfer the solution to a round-bottomed flask. Remove the ethanol using a rotary evaporator under reduced pressure at 50°C until a thin, uniform film is formed on the flask wall.[4][13]

  • Hydration: Add deionized water to the flask and shake until the film is fully hydrated and a transparent micellar solution is formed.[4][13]

  • Purification: To remove any unincorporated drug, filter the solution through a 0.22-μm microporous membrane.[13]

Protocol for Preparation of an Injectable Microemulsion

This method was developed for the parenteral delivery of the antagonist SNAP 37889.[17]

  • Vehicle Preparation: Prepare a 30% (w/v) solution of this compound in a sodium phosphate buffer (0.01 M, pH 7.4).[17]

  • Trituration: In a smooth glass mortar, add the active pharmaceutical ingredient (SNAP 37889) and the this compound vehicle. Triturate with a pestle until a homogenous paste is formed.[17]

  • Dissolution: Add the paste to the remaining volume of the sodium phosphate buffer at room temperature.[17]

  • Homogenization: Vortex the mixture vigorously until the paste is completely dissolved.[17]

  • Degassing: Let the resulting microemulsion stand for 20 minutes to allow any entrapped air bubbles to dissipate.[17]

Protocol for Determination of Critical Micelle Concentration (CMC)

The pyrene 1:3 ratio normalization assay is a standard method for determining the CMC of surfactants.[7]

  • Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of this compound solutions in the desired aqueous medium (e.g., deionized water, PBS) with concentrations spanning the expected CMC.

  • Pyrene Incorporation: Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., ~10⁻⁶ M). The organic solvent should be evaporated, leaving the pyrene dispersed in the surfactant solutions.

  • Equilibration: Allow the samples to equilibrate, typically overnight in the dark, to ensure pyrene partitioning between the aqueous and micellar phases reaches equilibrium.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of around 334 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic emission peaks.

  • Data Analysis: Plot the ratio of the emission intensities (I1/I3) against the logarithm of the this compound concentration. The plot will show a sigmoidal curve, and the CMC is determined from the inflection point where a sharp decrease in the I1/I3 ratio occurs, indicating the transfer of pyrene from a polar (aqueous) to a non-polar (micellar core) environment.[7]

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate key processes and relationships involving this compound.

G cluster_properties Physicochemical Properties cluster_mechanisms Core Mechanisms cluster_applications Pharmaceutical Applications Prop1 Amphiphilic Structure Mech1 Micellar Solubilization Prop1->Mech1 Prop2 High HLB (~16) Prop2->Mech1 Prop3 Low CMC (0.06-0.1 mM) Prop3->Mech1 App1 Solubility Enhancement (BCS II/IV Drugs) Mech1->App1 Mech2 P-gp Inhibition App2 Bioavailability Enhancement Mech2->App2 Mech3 Tight Junction Modulation Mech3->App2 Mech4 Wettability Improvement Mech4->App1 App1->App2 App3 Advanced Drug Delivery (Micelles, SEDDS) App1->App3 App4 Parenteral Formulations App3->App4 App5 Oral Formulations App3->App5 G cluster_prep Micelle Preparation cluster_char Characterization A 1. Dissolve API, this compound, and Co-polymer in Ethanol B 2. Evaporate Ethanol to form thin film A->B C 3. Hydrate film with aqueous medium B->C D 4. Filter to remove unincorporated API C->D E Particle Size & PDI (DLS) D->E F Encapsulation Efficiency (HPLC) D->F G Drug Loading (HPLC) D->G H In Vitro Release Study D->H G Mechanism of Permeability Enhancement cluster_membrane Epithelial Cell Layer cluster_outcome Result Solutol This compound (above CMC) Pgp P-gp Efflux Pump Solutol->Pgp Inhibition Actin Actin Filaments Solutol->Actin Causes Redistribution Transcellular Increased Transcellular Transport Pgp->Transcellular Enhances TJ Tight Junctions (e.g., Claudin, Occludin) Paracellular Increased Paracellular Transport TJ->Paracellular Opens Actin->TJ Perturbs Bioavailability Enhanced Drug Bioavailability Paracellular->Bioavailability Transcellular->Bioavailability

References

Solutol HS-15: An In-Depth Technical Guide to its Safety and Toxicity Profile for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solutol HS-15, also known under the trade name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent widely utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its application in both oral and parenteral dosage forms necessitates a thorough understanding of its safety and toxicity profile for in vivo research. This technical guide provides a comprehensive overview of the existing data on the safety and toxicity of this compound, with a focus on its use in in vivo studies.

Acute and Sub-chronic Toxicity Profile

This compound generally exhibits a low acute toxicity profile across various animal models and routes of administration. Chronic toxicity studies have also been conducted to establish its safety for repeated exposure.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound from various in vivo and in vitro studies.

Acute Toxicity Data
Parameter Species Route of Administration Value Reference
LD50RatOral> 20,600 mg/kg[3]
LD50RatOral> 2,000 mg/kg[4]
LD50MouseIntraperitoneal> 8 g/kg[1]
LD50RatIntravenous> 1 g/kg[1]
LD50RabbitIntravenous> 1 g/kg[1]
LD50Beagle DogIntravenous> 3 g/kg[1]
In Vitro Cytotoxicity Data
Cell Line Assay Value Reference
Caco-2 (human adenocarcinoma)No cytotoxicity observedat 0.14% (w/v)
RAW264.7 (mouse macrophage-like)LC500.427 mg/mL[5]

Key Preclinical Safety Studies: Methodologies and Findings

Oral Administration Studies in Rats

Detailed toxicological studies have been conducted on Sprague-Dawley rats to assess the safety of this compound when administered orally.

Experimental Protocol:

  • Vehicle Composition: Formulations of this compound in polyethylene glycol (PEG) 400 were prepared.[6]

  • Dose Volume: 10 mL/kg.[6]

  • Duration: 91 days.[1]

  • Observations: General health, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, and histopathology.

Key Findings:

  • No overt toxicity was observed.[6]

  • Some effects noted included increased kidney weights and decreased thymic weights in males without corresponding microscopic changes.[6][7]

  • Alterations in urine electrolytes, a minimal decrease in serum electrolytes in males, and increased serum total cholesterol in females were also reported.[6][7]

  • Both genders exhibited decreased urine glucose parameters, and males had an increased urine volume.[6]

Intravenous Administration Studies in Dogs

Beagle dogs have been used to evaluate the safety of intravenously administered this compound, particularly concerning cardiovascular effects and histamine release.

Experimental Protocol:

  • Vehicle Composition: Formulations of this compound in polyethylene glycol (PEG) 400.[6]

  • Dose Volume: 2 mL/kg or 5 mL/kg.[6]

  • Duration: 8 days.[1]

  • Observations: Clinical signs (including emesis and changes in feces), cardiovascular parameters, hematology, clinical chemistry, and histopathology.

Key Findings:

  • The most common clinical signs were loose/watery feces and emesis.[6][7]

  • Mucus-cell hyperplasia of the ileum was observed with the Solutol formulation.[6]

  • At a dose of 5 mL/kg/day of 30% Solutol/70% PEG 400, increased red blood cell mass and decreased urine volume were noted, likely due to subclinical dehydration.[6]

  • Dose-dependent symptoms of histamine release were observed, which were reversible within a few hours without mortality.[1] Compared to other solubilizers like Cremophor, this compound shows reduced histamine levels.[8]

G General Workflow for In Vivo Toxicity Assessment of this compound cluster_preclinical Preclinical Evaluation cluster_endpoints Endpoint Analysis Formulation Preparation Formulation Preparation Animal Model Selection Animal Model Selection Formulation Preparation->Animal Model Selection Vehicle: this compound in PEG 400 Dose Range Finding Study Dose Range Finding Study Animal Model Selection->Dose Range Finding Study Species: Rat, Dog Definitive Toxicity Study Definitive Toxicity Study Dose Range Finding Study->Definitive Toxicity Study Determine dose levels Clinical Observations Clinical Observations Definitive Toxicity Study->Clinical Observations Daily monitoring Clinical Pathology Clinical Pathology Definitive Toxicity Study->Clinical Pathology Blood & Urine samples Organ Weight Analysis Organ Weight Analysis Definitive Toxicity Study->Organ Weight Analysis Necropsy Data Analysis & Reporting Data Analysis & Reporting Clinical Observations->Data Analysis & Reporting Clinical Pathology->Data Analysis & Reporting Histopathology Histopathology Organ Weight Analysis->Histopathology Tissue processing Histopathology->Data Analysis & Reporting

Caption: General workflow for in vivo toxicity studies of this compound.

Specific Toxicological Considerations

Hemolytic Potential

Formulations containing this compound have been evaluated for their hemolytic activity. Micellar nanoparticles based on Kolliphor® HS 15 were found to be far less hemolytic (<0.2%), making them suitable for parenteral formulations without requiring additional co-solvents.[1] This low hemolytic potential suggests a low level of toxicity and irritation.[9]

Histamine Release and Anaphylactoid Reactions

A known side-effect of some non-ionic surfactants is the potential to induce histamine release, which can lead to anaphylactoid reactions. While this compound has been observed to cause dose-dependent histamine release in sensitive species like dogs, the effects are generally reversible and less pronounced compared to other solubilizers such as Cremophor EL.[1][8]

G Potential Mechanism of this compound Induced Histamine Release This compound (IV) This compound (IV) Mast Cell Mast Cell This compound (IV)->Mast Cell Direct activation? Histamine Granules Histamine Granules Mast Cell->Histamine Granules Degranulation Histamine Release Histamine Release Histamine Granules->Histamine Release Physiological Effects Vasodilation Bronchoconstriction Hypotension Histamine Release->Physiological Effects

Caption: Simplified diagram of potential mast cell activation by this compound.

Genotoxicity and Carcinogenicity

Studies on the mutagenicity of this compound have shown that the substance was not mutagenic in bacteria, and no mutagenic effects were found in various tests with mammalian cell culture and mammals.[3] In animal studies, this compound did not cause malformations, indicating a lack of teratogenicity.[3] Furthermore, it did not impair fertility.[3]

Regulatory Status and Conclusion

This compound has been used in marketed injectable drug products in Canada and Argentina.[8] In the United States, a drug master file for this compound was filed with the FDA in 1992; however, as it has not been used in a commercial product, it is still classified as a novel excipient in the US.[8]

References

Methodological & Application

Application Note and Protocol: Preparation of Solutol® HS-15 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic surfactant and solubilizing agent widely used in pharmaceutical formulations and biomedical research.[1][2] It is a macrogol 15 hydroxystearate, formed by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1][3] Due to its amphiphilic nature and high hydrophilic-lipophilic balance (HLB) of approximately 16, Solutol® HS-15 is an exceptional solubilizer for poorly water-soluble compounds, making it invaluable for creating formulations for in vitro assays and in vivo studies.[3] It spontaneously forms stable micelles in aqueous solutions, which can encapsulate lipophilic molecules, thereby increasing their apparent solubility and permeability.[3][4]

At room temperature, Solutol® HS-15 is a colorless to off-white, paste-like semi-solid, which requires specific handling for accurate preparation of stock solutions.[1][5] This document provides a detailed protocol for the preparation, sterilization, and storage of Solutol® HS-15 stock solutions.

2. Data Summary

The following table summarizes the key physicochemical properties of Solutol® HS-15.

PropertyValueReference(s)
Synonyms Kolliphor® HS 15, Polyoxyl 15 Hydroxystearate, Macrogol 15 hydroxystearate[1][2][3]
CAS Number 70142-34-6, 61909-81-7[1][6]
Appearance Colorless to off-white semi-solid paste[1][5]
HLB Value ~16[3]
Critical Micelle Conc. (CMC) 0.005% - 0.02% w/v (approx. 0.06 - 0.1 mM) in water[3][7]
Solubility (approx.) ≥53.2 mg/mL in Water; ≥52 mg/mL in Ethanol; ≥10.1 mg/mL in DMSO[6]
pH (10% aqueous solution) 5.0 - 7.0[1]
Storage (As Supplied) 4°C to -20°C, sealed, protected from moisture and light. Hygroscopic.[1][6][8]
Stock Solution Storage Short-term at 2-8°C; Long-term (-20°C to -80°C) in aliquots.[5]

3. Experimental Protocol

This protocol describes a general method for preparing a sterile, aqueous stock solution of Solutol® HS-15. The final concentration should be adjusted based on the specific experimental requirements.

3.1. Materials and Equipment

  • Solutol® HS-15

  • Solvent of choice (e.g., Sterile Water for Injection, Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS))

  • Calibrated analytical balance

  • Spatula

  • Sterile, smooth glass beaker or bottle[9]

  • Magnetic stirrer and stir bar

  • Water bath or hot plate with temperature control

  • Sterile 0.22 µm syringe filter (e.g., PES, PVDF)

  • Sterile syringes

  • Sterile, sealable storage tubes or vials

3.2. Safety Precautions

  • Handle Solutol® HS-15 in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Avoid inhalation of any aerosols and direct contact with skin and eyes.[10]

3.3. Step-by-Step Methodology

  • Preparation and Pre-warming: Due to its high viscosity and paste-like consistency at room temperature, pre-warming the Solutol® HS-15 container in a water bath at 40-50°C for 15-30 minutes will decrease its viscosity, making it easier to handle and weigh accurately.

  • Weighing: Tare a sterile glass beaker on a calibrated balance. Using a clean spatula, transfer the desired amount of the warmed Solutol® HS-15 into the beaker.

  • Dissolution: a. Add the desired volume of the chosen solvent (e.g., sterile water, PBS) to the beaker containing the Solutol® HS-15. b. Place the beaker on a magnetic stirrer with gentle heating (50-60°C). Do not boil. High temperatures are generally not needed, and gentle warming is sufficient to aid dissolution.[11][12] c. Stir the mixture until the Solutol® HS-15 is completely dissolved and the solution is clear and homogenous. This may take 15-30 minutes depending on the concentration.

  • Cooling and pH Adjustment: a. Turn off the heat and continue stirring until the solution cools to room temperature. b. If using a buffered solvent or if pH is critical for the application, check the pH of the final solution and adjust as necessary using sterile HCl or NaOH.

  • Sterile Filtration: a. For applications requiring sterility, such as cell culture or parenteral administration, the stock solution must be sterile-filtered. b. Draw the room-temperature solution into a sterile syringe appropriately sized for the total volume. c. Attach a sterile 0.22 µm syringe filter to the syringe. d. Dispense the solution through the filter into a sterile container. For larger volumes, a sterile filtration unit may be used.

  • Storage and Stability: a. Aliquot the final sterile stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles and contamination.[5] b. For short-term storage, solutions can be kept at 2-8°C for up to one week. c. For long-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to one year.[5] d. It is generally advised to use freshly prepared solutions whenever possible, as long-term stability data for all specific formulations may not be available.[6]

4. Visualization of the Workflow

The following diagram illustrates the key steps in the preparation of a Solutol® HS-15 stock solution.

Solutol_HS15_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Processing & Storage node_warm 1. Pre-warm Solutol® HS-15 (40-50°C) node_weigh 2. Weigh Solutol® HS-15 node_solvent 3. Add Solvent (e.g., Sterile Water, PBS) node_weigh->node_solvent node_heat 4. Gentle Heating & Stirring (50-60°C) node_solvent->node_heat node_cool 5. Cool to Room Temperature node_heat->node_cool node_filter 6. Sterile Filtration (0.22 µm filter) node_cool->node_filter node_aliquot 7. Aliquot into Sterile Tubes node_filter->node_aliquot node_store 8. Store Appropriately (2-8°C or -20°C / -80°C) node_aliquot->node_store

Caption: Workflow for preparing a sterile Solutol® HS-15 stock solution.

References

Application Notes and Protocols for Using Solutol® HS-15 in Caco-2 Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifier used to enhance the solubility and permeability of poorly water-soluble drugs. In drug discovery and development, the Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption. This document provides detailed application notes and protocols for the effective use of Solutol® HS-15 as a permeability enhancer in Caco-2 cell-based assays.

Solutol® HS-15 has been shown to increase the permeability of compounds across Caco-2 monolayers through a combination of mechanisms, including the inhibition of P-glycoprotein (P-gp) efflux transporters and the modulation of both paracellular and transcellular pathways.[1][2] Its ability to enhance the transport of a wide range of molecules, from small drugs to larger biologics, makes it a valuable tool for formulation development and mechanistic studies.[1][3][4]

Data Presentation: Effects of Solutol® HS-15 on Caco-2 Cells

The following tables summarize the quantitative effects of Solutol® HS-15 on Caco-2 cell viability, monolayer integrity, and permeability enhancement as reported in the literature.

Table 1: Effect of Solutol® HS-15 on Caco-2 Cell Viability

Concentration (mM)Assay TypeEffect on Cell ViabilityReference
> 0.1MTS AssayConcentration-dependent decrease in metabolic activity[5]
> 0.1LDH AssayConcentration-dependent increase in LDH leakage[5]
EC₅₀ (mM)MTS Assay> 5.2[5]
EC₅₀ (mM)LDH Assay> 5.2[5]
0.14% (w/v)Not specifiedNo cytotoxicity observed[2]
0.01% (v/v)Not specifiedNo evidence of cytotoxicity for up to 24 hours[1]

Table 2: Effect of Solutol® HS-15 on Caco-2 Monolayer Integrity (TEER)

ConcentrationDuration of ExposureEffect on TEERReference
0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mM3 hoursConcentration-dependent decrease[5]
0.01% (v/v)120 minutesDecrease in TEER values[1]

Table 3: Permeability Enhancement by Solutol® HS-15 in Caco-2 Monolayers

CompoundSolutol® HS-15 ConcentrationFold-Increase in Permeability (Papp)Reference
[¹⁴C]-Mannitol100 µMEnhanced permeability[1][5]
FITC-dextran 4000 (FD-4)100 µMEnhanced permeability[1][5]
[¹⁴C]-Antipyrine0.01% (v/v)Increased Papp[1]
Paclitaxel1.5 mM< 2-fold increase[2]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

A critical step for a reliable permeability assay is the proper culture and differentiation of Caco-2 cells to form a confluent monolayer with well-developed tight junctions.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

  • Trypsin-EDTA (0.25%)

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture flasks (T-75)

  • Culture medium

Protocol:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Sub-culturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh culture medium and split at a ratio of 1:3 to 1:6.

  • Seeding on Transwells: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Check: Before conducting permeability experiments, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values exceeding 250 Ω·cm² are generally considered suitable for transport studies.[6]

Cytotoxicity Assay

It is essential to determine the non-toxic concentration range of Solutol® HS-15 on Caco-2 cells to ensure that any observed increase in permeability is not due to cell damage.

Materials:

  • Caco-2 cells cultured in 96-well plates

  • Solutol® HS-15 stock solution

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or LDH (Lactate Dehydrogenase) assay kit

  • Plate reader

Protocol (MTS Assay):

  • Seed Caco-2 cells in a 96-well plate and culture until they reach confluency.

  • Prepare serial dilutions of Solutol® HS-15 in culture medium.

  • Remove the culture medium from the wells and replace it with the Solutol® HS-15 solutions of varying concentrations. Include a vehicle control (medium without Solutol® HS-15).

  • Incubate the plate for a period relevant to the permeability assay (e.g., 2-4 hours) at 37°C.

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a reliable indicator of the integrity of the tight junctions in the Caco-2 monolayer.

Materials:

  • Caco-2 monolayers on Transwell® inserts

  • Epithelial Voltohmmeter (e.g., Millicell® ERS-2)

  • Pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

Protocol:

  • Equilibrate the Caco-2 monolayers in pre-warmed transport buffer for 30-60 minutes at 37°C.

  • Measure the initial TEER of each monolayer using the Voltohmmeter.

  • Apply the test solutions containing Solutol® HS-15 to the apical compartment.

  • Measure the TEER at predetermined time points (e.g., 30, 60, 90, 120 minutes) during the permeability experiment.

  • After the experiment, the test solution can be replaced with fresh culture medium, and TEER can be measured again after 24 hours to assess monolayer recovery.

Caco-2 Permeability Assay

This protocol describes the general procedure for assessing the permeability of a test compound in the presence of Solutol® HS-15.

Materials:

  • Caco-2 monolayers on Transwell® inserts with confirmed integrity

  • Test compound stock solution

  • Solutol® HS-15 solution at the desired concentration in transport buffer

  • Transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)

  • Analytical method for quantifying the test compound (e.g., LC-MS/MS)

Protocol:

  • Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer and equilibrate for 30-60 minutes at 37°C.

  • Donor Solution: Prepare the donor solution containing the test compound and Solutol® HS-15 in the transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the donor solution to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

  • Basolateral to Apical (B-A) Transport (for efflux studies):

    • Add the donor solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. Replace the volume of the collected sample with fresh transport buffer.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport (µg/s)

    • A is the surface area of the Transwell® membrane (cm²)

    • C₀ is the initial concentration of the drug in the donor compartment (µg/mL)

Paracellular Integrity Marker Assay (Lucifer Yellow)

To confirm that the observed permeability enhancement is not due to significant damage to the monolayer, a paracellular marker like Lucifer Yellow can be used.

Materials:

  • Caco-2 monolayers on Transwell® inserts

  • Lucifer Yellow solution (e.g., 100 µM in transport buffer)

  • Solutol® HS-15 solution

  • Fluorescence plate reader

Protocol:

  • Co-incubate the Caco-2 monolayers with the test compound, Solutol® HS-15, and Lucifer Yellow in the apical compartment.

  • At the end of the permeability experiment, collect a sample from the basolateral compartment.

  • Measure the fluorescence of the basolateral sample (Excitation ~425 nm, Emission ~528 nm).

  • An excessive leakage of Lucifer Yellow into the basolateral compartment in the presence of Solutol® HS-15 compared to the control indicates a significant disruption of the paracellular barrier.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Caco2_Culture Caco-2 Cell Culture (19-21 days) Monolayer_Formation Monolayer Formation on Transwell Inserts Caco2_Culture->Monolayer_Formation TEER_Check Monolayer Integrity Check (TEER > 250 Ω·cm²) Monolayer_Formation->TEER_Check Cytotoxicity_Assay Cytotoxicity Assay (Determine non-toxic Solutol HS-15 conc.) TEER_Check->Cytotoxicity_Assay Permeability_Assay Permeability Assay (Apical to Basolateral Transport) TEER_Check->Permeability_Assay Cytotoxicity_Assay->Permeability_Assay TEER_Monitoring TEER Monitoring (During Assay) Permeability_Assay->TEER_Monitoring LY_Assay Lucifer Yellow Assay (Paracellular Integrity) Permeability_Assay->LY_Assay Quantification Compound Quantification (e.g., LC-MS/MS) Permeability_Assay->Quantification Papp_Calculation Papp Calculation Quantification->Papp_Calculation

Caption: Experimental workflow for Caco-2 permeability assays with Solutol® HS-15.

Solutol_Mechanism Solutol Solutol® HS-15 Pgp P-gp Efflux Pump Solutol->Pgp Inhibition TJ Tight Junctions (Paracellular Pathway) Solutol->TJ Modulation (Opening) Membrane Cell Membrane (Transcellular Pathway) Solutol->Membrane Interaction Drug_Efflux Drug Efflux Pgp->Drug_Efflux Reduces Paracellular_Transport Paracellular Transport TJ->Paracellular_Transport Increases Transcellular_Transport Transcellular Transport Membrane->Transcellular_Transport Increases

Caption: Proposed mechanisms of Solutol® HS-15-mediated permeability enhancement.

References

Application Notes and Protocols for Solutol® HS-15 in Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solutol® HS-15 (Kolliphor® HS 15), a non-ionic surfactant, is a macrogol 15 hydroxystearate composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol.[1][2][3] Its amphiphilic nature, with a hydrophilic-lipophilic balance (HLB) of 16, makes it an exceptional solubilizer for poorly water-soluble drugs, thereby enhancing their oral bioavailability.[1] This document provides detailed application notes and experimental protocols for utilizing Solutol® HS-15 in the formulation of oral drug delivery systems.

The enhancement of oral bioavailability by Solutol® HS-15 is attributed to several mechanisms. It increases the aqueous solubility of Biopharmaceutical Classification System (BCS) Class II and IV drugs through micellar encapsulation.[3][4] Furthermore, Solutol® HS-15 can inhibit the P-glycoprotein (P-gp) efflux pump, a key contributor to multidrug resistance and poor drug absorption, leading to increased intracellular drug concentrations.[5][6][7] It has also been suggested that it may interact with cytochrome P450-dependent drug metabolism.[5]

Formulation strategies employing Solutol® HS-15 include solid dispersions, self-emulsifying drug delivery systems (SEDDS), and mixed micellar systems.[8][9][10][11] These approaches have demonstrated significant improvements in the pharmacokinetic profiles of various drugs.

Data Presentation: Efficacy of Solutol® HS-15 Formulations

The following tables summarize the quantitative data from various studies, demonstrating the effectiveness of Solutol® HS-15 in enhancing the oral bioavailability of poorly soluble drugs.

DrugFormulation TypeDrug:Carrier RatioAnimal ModelKey Pharmacokinetic ImprovementReference
CurcuminSolid Dispersion1:10 (Drug:Solutol® HS-15)Rat~5-fold higher AUC(0-12h) compared to pure curcumin.[8][8]
GenisteinMixed Micelles (HS-15 + Pluronic L61)N/ARat3.46-fold increase in relative oral bioavailability.[9][9]
GenisteinMixed Micelles (HS-15 + Pluronic F127)N/ARat2.23-fold increase in relative oral bioavailability.[9][9]
Pioglitazone HClSolid Dispersion1:7 (Drug:Solutol® HS-15)Rabbit~4-fold higher Cmax and ~2.4-fold higher AUC0-t compared to pure drug.[10][10]
NateglinideSolid DispersionN/ARabbit~2.4-fold increase in Cmax and ~1.8-fold increase in AUC.[12][12]

AUC: Area Under the Curve; Cmax: Maximum plasma concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the development and evaluation of Solutol® HS-15-based formulations.

Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation Method

This protocol is adapted from studies on curcumin and pioglitazone HCl.[8][10]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Solutol® HS-15

  • Ethanol (or other suitable organic solvent)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Accurately weigh the desired amounts of API and Solutol® HS-15 to achieve the target drug-to-carrier ratio (e.g., 1:10).

  • Dissolve both the API and Solutol® HS-15 in a minimal amount of ethanol in a round-bottom flask with constant stirring at a controlled temperature (e.g., 50°C) until a clear solution is obtained.[9]

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a specific temperature (e.g., 50°C) until a solid film is formed on the inner wall of the flask.[9]

  • Further dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of Mixed Micelles by Thin-Film Hydration Method

This protocol is based on the formulation of genistein mixed micelles.[9][13]

Materials:

  • API

  • Solutol® HS-15

  • Co-surfactant (e.g., Pluronic F127, Pluronic L61)[9]

  • Methanol (or other suitable organic solvent)

  • Rotary evaporator

  • Deionized water

  • Ultrasonicator

Procedure:

  • Weigh the required quantities of API, Solutol® HS-15, and the co-surfactant.

  • Dissolve all components in methanol in a round-bottom flask.[13]

  • Use an ultrasonic bath to ensure complete dissolution.[13]

  • Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 60°C) and rotation speed (e.g., 120 rpm) to form a thin, dry film.[13]

  • Hydrate the film by adding a specific volume of deionized water to the flask.

  • Shake the flask until a transparent solution is formed, indicating the formation of micelles.[9]

  • The resulting micellar solution can be used for further characterization.

Protocol 3: In Vitro Drug Release Study

This protocol is a generalized method based on several cited studies.[8][9]

Materials:

  • Prepared formulation (Solid Dispersion or Mixed Micelles)

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer)

  • Dialysis bags (for micelle formulations)

  • Syringes and filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C.

  • For solid dispersions, accurately weigh an amount of the formulation equivalent to a specific dose of the API and place it in the dissolution vessel. For mixed micelles, the formulation can be placed in a dialysis bag immersed in the dissolution medium.[9]

  • Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).[11]

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes), withdraw a specific volume of the sample (e.g., 5 mL) from the dissolution vessel.[12]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the filtrate for drug content using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol is a composite based on studies with curcumin and genistein.[8][9][14]

Materials:

  • Sprague-Dawley or Wistar rats

  • Prepared formulation

  • Control (pure drug suspension)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Centrifuge

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (e.g., 12 hours) before the experiment, with free access to water.

  • Randomly divide the rats into groups (e.g., control group and formulation group, n=6 per group).

  • Administer the prepared formulation or the control suspension orally to the rats via gavage at a predetermined dose.[14]

  • Collect blood samples (e.g., 0.5 mL) from the orbital vein or tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into microcentrifuge tubes containing an anticoagulant.[10][14]

  • Centrifuge the blood samples (e.g., at 13,620 g for 5 minutes at 4°C) to separate the plasma.[14]

  • Store the plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the drug concentration in the plasma samples using a validated analytical method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Solutol® HS-15 for oral bioavailability enhancement.

G cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Bioavailability Enhancement Poorly Soluble Drug Poorly Soluble Drug Solid Dispersion Solid Dispersion Poorly Soluble Drug->Solid Dispersion Mixed Micelles Mixed Micelles Poorly Soluble Drug->Mixed Micelles SEDDS SEDDS Poorly Soluble Drug->SEDDS Solutol HS-15 This compound This compound->Solid Dispersion This compound->Mixed Micelles This compound->SEDDS P-gp Inhibition P-gp Inhibition This compound->P-gp Inhibition Increased Solubility Increased Solubility Solid Dispersion->Increased Solubility Mixed Micelles->Increased Solubility SEDDS->Increased Solubility Enhanced Permeability Enhanced Permeability Increased Solubility->Enhanced Permeability P-gp Inhibition->Enhanced Permeability Enhanced Oral Bioavailability Enhanced Oral Bioavailability Enhanced Permeability->Enhanced Oral Bioavailability G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment A API & this compound Selection B Formulation Preparation (e.g., Solid Dispersion) A->B C Physicochemical Characterization (DSC, XRD, FTIR) B->C D Solubility Studies C->D E In Vitro Dissolution Testing D->E F Permeability Studies (e.g., Caco-2) E->F G Animal Model Selection F->G H Pharmacokinetic Study G->H I Data Analysis (AUC, Cmax) H->I J Bioavailability Enhancement Confirmed G cluster_drug cluster_micelle GI Lumen GI Lumen Enterocyte Enterocyte Drug_Cell Drug Bloodstream Bloodstream Drug_Lumen Drug Micelle Micelle Drug_Lumen->Micelle Encapsulation Drug_Cell->Bloodstream Absorption Pgp P-gp Pump Drug_Cell->Pgp Efflux Micelle->Enterocyte Increased Solubility & Uptake Pgp->GI Lumen Solutol This compound Solutol->Pgp Inhibition

References

Application Notes and Protocols for Developing Parenteral Formulations with Solutol® HS-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Solutol® HS-15 (now commercially known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, in the development of parenteral drug formulations. This document outlines the physicochemical properties of Solutol® HS-15, protocols for formulation preparation and characterization, and data on its performance in enhancing solubility and bioavailability.

Introduction to Solutol® HS-15

Solutol® HS-15, or Macrogol 15 hydroxystearate, is a versatile excipient widely employed to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) for both oral and parenteral administration.[1][2][3][4] It is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol. Its amphiphilic nature allows it to form micelles in aqueous solutions, thereby encapsulating lipophilic drug molecules and increasing their apparent solubility.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Solutol® HS-15 is crucial for successful formulation development. Key properties are summarized in the table below.

PropertyValueReferences
Composition ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol
Appearance White to yellowish paste at room temperature
Hydrophilic-Lipophilic Balance (HLB) Approximately 14-16
Critical Micelle Concentration (CMC) 0.005 - 0.02% w/v (in distilled water)[6][7][8]
Molar Mass Approximately 963 g/mol
pH (10% in water) 5.5 - 7.0[9]
Solubility Soluble in water, ethanol; Insoluble in liquid paraffin

Key Applications in Parenteral Formulations

Solutol® HS-15 offers several advantages in the development of parenteral formulations:

  • Solubility Enhancement: It significantly increases the aqueous solubility of Biopharmaceutical Classification System (BCS) Class II and IV drugs.[10]

  • Formation of Micellar Solutions and Nanoemulsions: It acts as a primary surfactant or co-surfactant in the formation of stable micelles and nanoemulsions for intravenous delivery.

  • Improved Bioavailability: By enhancing solubility and permeability, it can lead to a significant increase in the bioavailability of various drugs.[10][11][12]

  • P-glycoprotein (P-gp) Inhibition: Solutol® HS-15 has been shown to inhibit the P-gp efflux pump, which can enhance the intracellular concentration and efficacy of certain anticancer drugs.[13]

  • Good Safety Profile: It is considered to have a favorable safety profile with reduced histamine release compared to other solubilizers like Cremophor EL.[2]

Quantitative Data on Formulation Performance

The following tables summarize key performance data from various studies utilizing Solutol® HS-15 in parenteral and other formulations.

Table 1: Solubility Enhancement of Poorly Soluble Drugs
DrugFormulation TypeSolutol® HS-15 ConcentrationFold Increase in SolubilityReference
RitonavirAqueous Solution2%13.57 - 21.72[14][15]
Ritonavirwith β-Cyclodextrin2%15.92 - 28.97[14][15]
NifedipineSolid DispersionN/AModerate Enhancement[5]
ThymoquinoneMixed Micelles (with Soluplus®)1:4 ratio with Soluplus®~10[6][16]
Sertaconazole NitrateMixed MicellesN/A86 - 338[8]
BaicaleinMixed Micelles (with Poloxamer 188)N/ASignificant Increase[1][12]
Pioglitazone HClSolid Dispersion1:5 (Drug:Solutol)~2.40[11]
Table 2: Characterization of Solutol® HS-15 Based Formulations
Formulation TypeDrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Mixed MicellesThymoquinone56.71 ± 1.410.180 ± 0.00392.4 ± 1.64.68 ± 0.12[16]
Mixed MicellesGenistein (with F127)19.790.07689.79 ± 0.551.69 ± 0.24
Mixed MicellesGenistein (with L61)14.240.19083.40 ± 1.362.26 ± 0.18
Mixed MicellesBaicalein23.14 ± 1.46N/A92.78 ± 0.986.45 ± 1.54[12]
NanoemulsionOlmesartan Medoxomil61.8 ± 3.30.118 ± 0.126N/AN/A[7]
Table 3: In Vivo Pharmacokinetic Improvements
DrugFormulationAnimal ModelKey FindingReference
CurcuminSolid DispersionRat~5-fold higher AUC(0-12h)[10]
Pioglitazone HClSolid DispersionN/A~4-fold higher Cmax and AUC[11]
ColchicineAqueous SolutionRat2.4-fold increase in Cmax, 55% reduction in clearance[13]
MidazolamAqueous SolutionRatNo significant effect on pharmacokinetics[17]
BaicaleinMixed MicellesN/A3.02-fold increase in relative oral bioavailability[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of parenteral formulations containing Solutol® HS-15.

Preparation of a Parenteral Nanoemulsion (Oil-in-Water)

This protocol is a general guideline and may require optimization based on the specific API and desired formulation characteristics.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Solutol® HS-15

  • Oil phase (e.g., medium-chain triglycerides, soybean oil)

  • Aqueous phase (e.g., Water for Injection)

  • Co-surfactant (optional, e.g., Poloxamer 188, lecithin)

  • High-pressure homogenizer or microfluidizer

Protocol:

  • Preparation of the Oil Phase: Dissolve the API in the selected oil at a predetermined concentration. Gentle heating may be applied to facilitate dissolution, but API stability must be considered.

  • Preparation of the Aqueous Phase: Dissolve Solutol® HS-15 and any co-surfactant in the aqueous phase.

  • Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization. The number of passes and the homogenization pressure should be optimized to achieve the desired droplet size and polydispersity index (PDI). A typical starting point is 3-5 passes at 15,000-20,000 psi.

  • Sterilization: The final nanoemulsion can be sterilized by filtration through a 0.22 µm filter. Autoclaving may also be an option, as Solutol® HS-15 has been shown to be stable under such conditions.[4]

Preparation of Mixed Micelles by Thin-Film Hydration

This method is commonly used for encapsulating hydrophobic drugs within the core of micelles.

Materials:

  • API

  • Solutol® HS-15

  • Co-surfactant (e.g., Pluronic F127, Poloxamer 188)

  • Organic solvent (e.g., ethanol, methanol, chloroform)

  • Aqueous phase (e.g., phosphate-buffered saline pH 7.4, Water for Injection)

  • Rotary evaporator

  • Bath sonicator

Protocol:

  • Dissolution: Dissolve the API, Solutol® HS-15, and the co-surfactant in a suitable organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform film of the drug and polymers should form on the inner surface of the flask.

  • Hydration: Add the aqueous phase to the flask and hydrate the film by rotating the flask in a water bath at a temperature above the glass transition temperature of the polymers.

  • Sonication: To ensure complete formation of micelles and encapsulation of the drug, sonicate the dispersion in a bath sonicator for a defined period (e.g., 5-15 minutes).

  • Purification (Optional): Remove any un-encapsulated drug by centrifugation or filtration.

Characterization of Parenteral Formulations

Method: Dynamic Light Scattering (DLS)

Instrument: Zetasizer or similar DLS instrument.

Protocol:

  • Dilute the formulation with the aqueous phase used for preparation to an appropriate concentration to avoid multiple scattering effects.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI).

  • For zeta potential measurement, use appropriate folded capillary cells and measure the electrophoretic mobility to determine the surface charge.

Method: Centrifugation or Dialysis followed by a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).

Protocol (Centrifugation Method):

  • Place a known amount of the formulation into a centrifugal filter device (with a molecular weight cut-off that retains the nanoparticles/micelles but allows free drug to pass through).

  • Centrifuge at a specified speed and time to separate the encapsulated drug from the un-encapsulated drug.

  • Quantify the amount of free drug in the filtrate using a validated analytical method.

  • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles/Micelles] x 100

Method: Dialysis Bag Method

Materials:

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS pH 7.4)

  • Shaking water bath or incubator

Protocol:

  • Soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Pipette a known volume of the drug-loaded formulation into the dialysis bag and seal both ends.

  • Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Hemolysis Assay

This assay is crucial to assess the blood compatibility of parenteral formulations.

Materials:

  • Fresh whole blood (e.g., from a healthy volunteer or animal model) with an anticoagulant (e.g., heparin, EDTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Triton X-100 (positive control)

  • PBS (negative control)

  • Centrifuge

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare Red Blood Cell (RBC) Suspension: Centrifuge the whole blood to separate the RBCs. Wash the RBC pellet several times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: Add different concentrations of the Solutol® HS-15 formulation to the RBC suspension. Use Triton X-100 (e.g., 1% v/v) as a positive control for 100% hemolysis and PBS as a negative control.

  • Incubate the samples at 37°C for a specified time (e.g., 1-2 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula:

    % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

The following diagrams illustrate key concepts and workflows related to the development of parenteral formulations with Solutol® HS-15.

G cluster_formulation Formulation Development Workflow cluster_characterization Characterization & Evaluation cluster_invivo In Vivo Studies API Poorly Soluble API Preparation Formulation Preparation (e.g., Homogenization, Thin-film Hydration) API->Preparation Solutol Solutol® HS-15 Solutol->Preparation Excipients Other Excipients (Oil, Co-surfactant, etc.) Excipients->Preparation Formulation Parenteral Formulation (Nanoemulsion, Micelles) Preparation->Formulation Characterization Physicochemical Characterization Formulation->Characterization InVivo Pharmacokinetic & Efficacy Studies Formulation->InVivo Size Particle Size & PDI (DLS) Characterization->Size Zeta Zeta Potential Characterization->Zeta EE_DL Encapsulation Efficiency & Drug Loading Characterization->EE_DL Release In Vitro Release Characterization->Release Stability Stability Studies Characterization->Stability Hemolysis Hemolysis Assay Characterization->Hemolysis PK Pharmacokinetics (AUC, Cmax) InVivo->PK Efficacy Therapeutic Efficacy InVivo->Efficacy

Caption: Workflow for developing and evaluating parenteral formulations using Solutol® HS-15.

G Solutol Solutol® HS-15 Micelle Blood Aqueous Environment (Bloodstream) Solutol->Blood Dispersion & Solubilization Drug Hydrophobic Drug Core Hydrophobic Core Drug->Core Encapsulation Core->Solutol Shell Hydrophilic Shell (PEG) Shell->Solutol

Caption: Mechanism of drug solubilization by Solutol® HS-15 micelles in an aqueous environment.

G cluster_pathway Solutol® HS-15's Influence on Drug Absorption Solutol Solutol® HS-15 Solubility Increased Aqueous Solubility Solutol->Solubility Permeability Enhanced Membrane Permeability Solutol->Permeability Pgp P-glycoprotein Inhibition Solutol->Pgp Bioavailability Increased Bioavailability Solubility->Bioavailability Permeability->Bioavailability Pgp->Bioavailability

Caption: Logical relationship of Solutol® HS-15's mechanisms to improve drug bioavailability.

References

Application Notes and Protocols for Solutol® HS-15 in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Solutol® HS-15 (now known as Kolliphor® HS 15) as a key excipient in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). The information compiled herein, supported by experimental data from various studies, is intended to guide researchers in the development of robust oral delivery systems for poorly soluble drugs.

Introduction to Solutol® HS-15 in SEDDS

Solutol® HS-15 is a non-ionic surfactant renowned for its exceptional solubilizing capabilities and safety profile, making it a valuable tool in pharmaceutical formulation.[1] It is an amphiphilic compound composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[2][3] This unique composition allows it to act as both a solubilizer and a co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[1]

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5] By incorporating a poorly soluble drug into a SEDDS formulation with Solutol® HS-15, it is possible to significantly enhance its solubility, dissolution rate, and ultimately, its oral bioavailability.[5][6][7] The use of non-ionic surfactants like Solutol® HS-15 is favored due to their lower toxicity compared to ionic surfactants.[4]

Key Advantages of Solutol® HS-15 in SEDDS:

  • Excellent Solubilization: Effectively enhances the solubility of BCS Class II drugs.[7]

  • Enhanced Bioavailability: Formulations with Solutol® HS-15 have demonstrated significant improvements in the oral bioavailability of various drugs.[6][8][9]

  • Good Emulsification Properties: Facilitates the spontaneous formation of fine emulsions with small droplet sizes.[10]

  • P-glycoprotein (P-gp) Inhibition: May help in overcoming multidrug resistance by inhibiting the P-gp efflux pump.[1][11]

  • Favorable Safety Profile: Well-tolerated in oral formulations.[1][6]

Physicochemical Properties of Solutol® HS-15

A thorough understanding of the physicochemical properties of Solutol® HS-15 is crucial for successful SEDDS formulation.

PropertyValueReference
Appearance White to yellowish paste[1]
Composition ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol[2][3]
Hydrophilic-Lipophilic Balance (HLB) 14-16[1][10]
Critical Micelle Concentration (CMC) 0.005% - 0.02%[1][11]
Melting Point 25-30 °C-
Solubility Soluble in water, ethanol, and various oils[1]

Formulation Development of Solutol® HS-15 based SEDDS

The development of a SEDDS formulation is a systematic process involving the selection of an appropriate oil, surfactant (Solutol® HS-15), and potentially a cosurfactant, followed by optimization of their ratios.

Oil Phase: The oil phase is critical for solubilizing the lipophilic drug. The choice of oil depends on the drug's solubility, with the goal of achieving high drug loading. Common oils include medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs).[12]

Surfactant: Solutol® HS-15 is selected as the primary surfactant due to its high HLB value, which promotes the formation of oil-in-water emulsions.

Cosurfactant/Cosolvent: A cosurfactant, such as Transcutol® P or PEG 400, may be included to improve the emulsification process and the solubilization of the drug.[13]

This protocol outlines the steps to determine the solubility of a drug in various oils, surfactants, and cosurfactants to select the most suitable components for a SEDDS formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Candidate oils (e.g., Capryol 90, Labrafil M 1944 CS, Olive oil, Corn oil)

  • Surfactant: Solutol® HS-15

  • Candidate cosurfactants (e.g., Transcutol® P, PEG 400, Akoline-MCM)

  • Vials, vortex mixer, shaking incubator, centrifuge, UV-Vis spectrophotometer or HPLC.

Procedure:

  • Add an excess amount of the API to a known volume (e.g., 1 mL) of each selected oil, surfactant, and cosurfactant in separate vials.

  • Vortex the mixtures for 5-10 minutes to facilitate initial dispersion.[14]

  • Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a specified period (e.g., 48-72 hours) to reach equilibrium.[14]

  • After incubation, centrifuge the samples at high speed (e.g., 1500-3000 rpm) for 15-20 minutes to separate the undissolved drug.[14]

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, ethanol).

  • Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method (UV-Vis spectrophotometry or HPLC).[14]

  • The excipients demonstrating the highest solubility for the API are selected for further formulation development.

Pseudo-ternary phase diagrams are used to identify the self-emulsifying regions and to optimize the concentration of the oil, surfactant, and cosurfactant.

Experimental Protocol: Construction of a Pseudo-Ternary Phase Diagram

Materials:

  • Selected oil, Solutol® HS-15 (surfactant), and selected cosurfactant.

  • Distilled water.

  • Glass vials, magnetic stirrer.

Procedure:

  • Prepare mixtures of the surfactant and cosurfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • For each S/CoS mix ratio, prepare a series of formulations by blending the oil phase with the S/CoS mix at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • A known amount (e.g., 100 mg) of each formulation is then titrated with distilled water dropwise under gentle magnetic stirring.

  • Visually observe the mixture for transparency and ease of emulsification. The point at which the mixture becomes turbid is noted.

  • The amounts of oil, surfactant, and cosurfactant are plotted on a ternary phase diagram to delineate the boundaries of the self-emulsifying region.

The following diagram illustrates the workflow for SEDDS formulation development.

SEDDS_Formulation_Workflow A API and Excipient Selection B Solubility Studies A->B Screening D Selection of Oil, Surfactant (Solutol HS-15) & Cosurfactant B->D C Construction of Pseudo-Ternary Phase Diagrams E Identification of Self-Emulsifying Region C->E D->C F Preparation of Drug-Loaded SEDDS Formulations E->F G Characterization of SEDDS F->G Evaluation H Optimization G->H H->F Refinement

Caption: Workflow for the development of a Solutol® HS-15 based SEDDS formulation.

Characterization of Solutol® HS-15 based SEDDS

Once a promising SEDDS formulation is developed, it must be thoroughly characterized to ensure its quality and performance.

The self-emulsification process should be spontaneous and rapid.

Experimental Protocol: Emulsification Time Determination

Materials:

  • SEDDS formulation.

  • Distilled water, magnetic stirrer.

Procedure:

  • Add a known amount (e.g., 1 mL) of the SEDDS formulation to a specific volume (e.g., 250 mL) of distilled water at 37 °C under gentle agitation (e.g., 100 rpm).[12]

  • Record the time required for the formulation to form a clear or slightly bluish-white emulsion. A shorter emulsification time is desirable.

The droplet size of the emulsion is a critical parameter as it affects the drug release and absorption. A smaller droplet size provides a larger surface area for drug absorption.

Experimental Protocol: Droplet Size and Zeta Potential Measurement

Materials:

  • SEDDS formulation.

  • Distilled water.

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the SEDDS formulation with distilled water to an appropriate concentration.

  • Measure the globule size, polydispersity index (PDI), and zeta potential using a DLS instrument.

  • Desirable characteristics include a mean droplet size of less than 200 nm for a self-nanoemulsifying drug delivery system (SNEDDS), a low PDI (e.g., < 0.3) indicating a narrow size distribution, and a zeta potential that suggests good stability.[12][15]

This study evaluates the rate and extent of drug release from the SEDDS formulation.

Experimental Protocol: In Vitro Dissolution Testing

Materials:

  • Drug-loaded SEDDS formulation.

  • Dissolution apparatus (e.g., USP Type II paddle apparatus).

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Syringes and filters.

  • Analytical instrument (UV-Vis spectrophotometer or HPLC).

Procedure:

  • Fill the dissolution vessels with the dissolution medium and maintain the temperature at 37 ± 0.5 °C.

  • Introduce the SEDDS formulation (e.g., encapsulated in a hard gelatin capsule) into the dissolution medium.

  • At predetermined time intervals, withdraw aliquots of the medium and replace with an equal volume of fresh medium.[9]

  • Filter the samples and analyze the drug concentration using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

The following diagram illustrates the key characterization steps for a SEDDS formulation.

SEDDS_Characterization_Workflow A Prepared SEDDS B Emulsification Time A->B C Droplet Size & Zeta Potential A->C D In Vitro Drug Release A->D E Thermodynamic Stability A->E F Drug Content Analysis A->F G Final Optimized Formulation B->G C->G D->G E->G F->G

Caption: Key characterization parameters for evaluating a SEDDS formulation.

Case Studies and Performance Data

Numerous studies have demonstrated the effectiveness of Solutol® HS-15 in enhancing the oral bioavailability of poorly soluble drugs.

DrugKey FindingsReference
Genistein Binary mixed micelles of Solutol® HS-15 with Pluronic F127 or L61 significantly enhanced solubility, permeability, and oral bioavailability.[2][3]
Baicalein Mixed micelles of Solutol® HS-15 and Poloxamer 188 resulted in a 3.02-fold increase in relative oral bioavailability.[8][8]
Indapamide SEDDS containing Solutol® HS-15 as a cosurfactant exhibited the smallest droplet size and rapid drug release.[10][10]
Nateglinide Solid dispersions with Solutol® HS-15 showed a significant enhancement in dissolution and a 1.7-fold increase in relative bioavailability.[9][9]
Pioglitazone HCl Solid dispersions using Solutol® HS-15 led to a 4-fold increase in bioavailability.[7][7]

Conclusion

Solutol® HS-15 is a highly effective and versatile excipient for the development of SEDDS for poorly water-soluble drugs. Its excellent solubilizing properties, ability to form stable nanoemulsions, and favorable safety profile make it a primary choice for formulators. By following a systematic approach to formulation development and characterization, as outlined in these notes, researchers can successfully leverage the benefits of Solutol® HS-15 to improve the oral delivery of challenging APIs.

References

Application of Solutol® HS-15 in Topical Microemulsions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Solutol® HS-15 (Macrogol 15 Hydroxystearate) is a non-ionic solubilizer and emulsifying agent increasingly utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its unique properties, including high stability, excellent biocompatibility, and the ability to enhance mucosal permeability, make it a compelling excipient for advanced drug delivery systems, including topical microemulsions.[1][2] Microemulsions are thermodynamically stable, optically isotropic systems of oil, water, and a surfactant, often in combination with a co-surfactant. For topical applications, they offer the potential for enhanced drug penetration into the skin, improved drug loading, and favorable aesthetic properties.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging Solutol® HS-15 for the development of topical microemulsion-based drug delivery systems.

Formulation Components and Considerations

The development of a stable and effective topical microemulsion requires careful selection of the oil phase, surfactant/co-surfactant system, and the aqueous phase. Solutol® HS-15 typically serves as the primary surfactant.

Table 1: Exemplary Components for Solutol® HS-15 Based Topical Microemulsions

Component CategoryExamplesTypical Concentration Range (% w/w)Key Considerations
Oil Phase Medium-chain triglycerides (e.g., Caprylic/Capric Triglyceride, Miglyol® 812), Oleic acid, Isopropyl myristate (IPM), Capmul® MCM5 - 20%The oil phase should have good solubilizing capacity for the target API. Its composition can influence skin permeation.
Surfactant Solutol® HS-15 10 - 40%The primary emulsifier that reduces interfacial tension between the oil and water phases.
Co-surfactant / Co-solvent Transcutol® P (Diethylene glycol monoethyl ether), Propylene glycol, Ethanol, Polyethylene glycol (PEG) 40010 - 30%Works in synergy with the surfactant to further reduce interfacial tension and increase the fluidity of the interfacial film, thereby expanding the microemulsion region.
Aqueous Phase Purified Water, Phosphate Buffered Saline (PBS) pH 7.430 - 60%The continuous or dispersed phase, depending on the microemulsion type (o/w or w/o).

Experimental Protocols

Protocol for Preparing a Solutol® HS-15 Topical Microemulsion using the Aqueous Titration Method

This protocol describes the spontaneous emulsification method, which is a common and straightforward technique for preparing microemulsions.

Objective: To construct a pseudo-ternary phase diagram to identify the microemulsion region and to prepare an optimized formulation.

Materials:

  • Selected Oil Phase

  • Solutol® HS-15

  • Selected Co-surfactant (e.g., Transcutol® P)

  • Purified Water

  • Active Pharmaceutical Ingredient (API)

  • Magnetic stirrer and stir bars

  • Glass vials or beakers

Procedure:

  • Preparation of Surfactant-Co-surfactant Mixture (Sₘᵢₓ):

    • Prepare different weight ratios of Solutol® HS-15 (surfactant) and the chosen co-surfactant. Common ratios (Sₘᵢₓ) to investigate are 1:1, 2:1, 3:1, and 4:1.

    • For example, for a 1:1 ratio, mix equal weights of Solutol® HS-15 and the co-surfactant until a homogenous liquid is formed.

  • Construction of Pseudo-Ternary Phase Diagram:

    • For each Sₘᵢₓ ratio, prepare a series of mixtures of the oil phase and the Sₘᵢₓ at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

    • Place each oil/Sₘᵢₓ mixture in a clear glass vial on a magnetic stirrer at room temperature.

    • Slowly titrate each mixture with the aqueous phase (purified water) drop by drop, with continuous stirring.

    • After each addition, allow the system to equilibrate. Observe the mixture for transparency and flowability. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion. A turbid or milky appearance signifies a coarse emulsion.

    • Record the percentage (w/w) of oil, Sₘᵢₓ, and water for each point on a triangular phase diagram. The area where clear and isotropic mixtures are formed is the microemulsion region.[3][4]

  • Preparation of API-Loaded Microemulsion:

    • Select a formulation from within the identified microemulsion region of the phase diagram.

    • Dissolve the desired amount of the API in the oil phase. Gentle heating or sonication may be used to facilitate dissolution.

    • Add the Sₘᵢₓ to the oil-API mixture and mix until uniform.

    • Slowly add the required amount of the aqueous phase to the oil-Sₘᵢₓ-API mixture with continuous stirring until a clear and transparent microemulsion is formed.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for Microemulsion Formulation Development.

Protocol for Physicochemical Characterization

Table 2: Characterization Methods for Solutol® HS-15 Topical Microemulsions

ParameterMethodProtocol Summary
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Dilute the microemulsion sample with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects. Analyze using a Zetasizer or similar instrument at 25°C.[5]
Zeta Potential Laser Doppler ElectrophoresisDilute the sample as for DLS analysis. Measure the electrophoretic mobility of the droplets in an applied electric field. This indicates the surface charge and predicts the physical stability of the formulation.[6][7]
Drug Content and Entrapment Efficiency High-Performance Liquid Chromatography (HPLC)Accurately weigh a sample of the microemulsion and dissolve it in a suitable solvent (e.g., methanol) to disrupt the structure. Filter the solution and analyze the drug concentration using a validated HPLC method.[1][8] For entrapment efficiency, the amount of unentrapped drug is typically separated by ultrafiltration or centrifugation, and the drug in the filtrate/supernatant is quantified.[5]
Viscosity Rotational Viscometer (e.g., Brookfield type)Measure the viscosity of the undiluted microemulsion at different shear rates at a controlled temperature (e.g., 25°C) to assess its flow properties and suitability for topical application.
pH pH meterDirectly measure the pH of the undiluted microemulsion to ensure it is within a physiologically acceptable range for skin application (typically pH 4.5-6.5).
Protocol for In Vitro Skin Permeation Study

Objective: To evaluate the permeation of the API from the Solutol® HS-15 microemulsion across a skin model.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or rat abdominal skin)

  • Receptor medium (e.g., PBS pH 7.4, potentially with a solubilizing agent like a small percentage of Solutol® HS-15 or ethanol to maintain sink conditions)

  • API-loaded microemulsion

  • Control formulation (e.g., API suspension in water or PBS)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C at the skin surface

  • Syringes and collection vials

  • Validated analytical method (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Thaw the cryopreserved skin. Remove any subcutaneous fat and tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Hydrate the skin in PBS for approximately 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped beneath the skin. The circulating water bath should be set to maintain a skin surface temperature of 32 ± 1°C.

    • Equilibrate the setup for at least 30 minutes with continuous stirring of the receptor medium.

  • Application of Formulation:

    • Apply a known amount (e.g., 10-20 mg/cm²) of the API-loaded microemulsion or control formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss, in μg/cm²/h).

    • The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor formulation.

    • The Enhancement Ratio (ER) can be determined by dividing the flux of the microemulsion by the flux of the control formulation.

dot graph [rankdir="TB"] node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: In Vitro Skin Permeation Study Workflow.

Mechanism of Skin Permeation Enhancement

Microemulsions containing Solutol® HS-15 are thought to enhance skin permeation through a combination of mechanisms:

  • Increased Drug Solubilization: The high solubilizing capacity of the microemulsion for the API increases the thermodynamic activity or concentration gradient of the drug towards the skin, which is a primary driver for passive diffusion.[3]

  • Stratum Corneum Modification: Solutol® HS-15, along with the co-surfactant and oil components, can penetrate the stratum corneum and disrupt the highly ordered structure of the intercellular lipids. This fluidization of the lipid bilayers reduces the barrier function of the skin, making it more permeable to the API.

  • Hydration Effect: The aqueous component of the microemulsion can hydrate the stratum corneum. A well-hydrated stratum corneum is generally more permeable to many drugs than dry skin.[3]

  • Solvent Drag: Components of the microemulsion vehicle that permeate the skin can "drag" dissolved drug molecules along with them, further enhancing delivery.

G

Caption: Proposed Mechanisms of Skin Permeation Enhancement.

Conclusion

Solutol® HS-15 is a versatile and effective excipient for the formulation of topical microemulsions. By carefully selecting the oil and co-surfactant components and systematically constructing phase diagrams, researchers can develop stable, high-loading microemulsion systems. These formulations offer significant potential to enhance the dermal and transdermal delivery of a wide range of APIs by increasing drug solubility and favorably modifying the barrier properties of the stratum corneum. The protocols outlined in this document provide a comprehensive framework for the development, characterization, and evaluation of Solutol® HS-15 based topical microemulsions.

References

Application Notes and Protocols for Solutol® HS-15 in the Stabilization of Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solutol® HS-15, a macrogol 15 hydroxystearate, is a non-ionic solubilizer and emulsifier increasingly utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its amphiphilic nature and ability to form micelles in aqueous media make it an excellent carrier for developing amorphous solid dispersions (ASDs).[2][3] ASDs are a proven strategy to improve the dissolution rate and oral absorption of Biopharmaceutical Classification System (BCS) Class II and IV drugs by converting the crystalline API into a higher-energy amorphous state.[4][5] Solutol® HS-15 acts as a stabilizer in these systems by inhibiting the recrystallization of the amorphous API, thereby maintaining the supersaturated state upon dissolution and enhancing drug absorption.[6][7]

These application notes provide a comprehensive overview of the use of Solutol® HS-15 for stabilizing ASDs, including its physicochemical properties, mechanisms of action, and quantitative performance data. Detailed experimental protocols for the preparation and characterization of Solutol® HS-15-based ASDs are also presented to guide researchers in their formulation development efforts.

Physicochemical Properties of Solutol® HS-15

Solutol® HS-15 is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol.[2][8] Key properties relevant to its application in ASDs are summarized below.

PropertyValueReference
Appearance White to yellowish paste-like solid at room temperature[9]
Molecular Formula (C2H4O)nC18H36O3[10]
Molecular Weight ~960 g/mol (average)[1]
Critical Micelle Concentration (CMC) 0.005 - 0.02% (w/v) in distilled water[3][11]
Solubility Freely soluble in water and ethanol[8]

Mechanism of Stabilization in Amorphous Solid Dispersions

Solutol® HS-15 stabilizes amorphous APIs in solid dispersions through a combination of mechanisms:

  • Inhibition of Recrystallization: By forming a solid solution with the API, Solutol® HS-15 increases the glass transition temperature (Tg) of the mixture and reduces the molecular mobility of the API, thus kinetically hindering nucleation and crystal growth.[6][7]

  • Hydrogen Bonding: The ester and hydroxyl groups in Solutol® HS-15 can form hydrogen bonds with the API, further preventing the molecular reordering required for crystallization.[12]

  • Micellar Solubilization: Upon dissolution, Solutol® HS-15 readily forms micelles that can encapsulate the hydrophobic API, maintaining a supersaturated solution and preventing precipitation.[13][14] This "parachute effect" is crucial for enhancing oral absorption.

  • Improved Wettability: As a surfactant, Solutol® HS-15 improves the wettability of the hydrophobic API, facilitating faster dissolution.[14]

cluster_0 Solid State Stabilization cluster_1 Aqueous Dissolution & Absorption Crystalline API Crystalline API Amorphous API Amorphous API Crystalline API->Amorphous API Amorphization Amorphous API->Crystalline API Recrystallization (Inhibited) Amorphous Solid Dispersion Amorphous Solid Dispersion Amorphous API->Amorphous Solid Dispersion Dispersion Solutol HS-15 This compound This compound->Amorphous Solid Dispersion ASD Dissolution ASD Dissolution Amorphous Solid Dispersion->ASD Dissolution Supersaturated Solution Supersaturated Solution ASD Dissolution->Supersaturated Solution Micellar Encapsulation Micellar Encapsulation Supersaturated Solution->Micellar Encapsulation Parachute Effect Precipitation (Inhibited) Precipitation (Inhibited) Supersaturated Solution->Precipitation (Inhibited) Enhanced Absorption Enhanced Absorption Micellar Encapsulation->Enhanced Absorption

Mechanism of Solutol® HS-15 in ASD Stabilization and Dissolution.

Quantitative Performance Data

The following tables summarize the performance of Solutol® HS-15 in enhancing the solubility and bioavailability of various poorly soluble drugs.

Table 1: Solubility and Dissolution Enhancement

DrugDrug:Solutol® HS-15 Ratio (w/w)Solubility Enhancement (fold)Dissolution EnhancementReference
Pioglitazone HCl1:79 to 49Complete release within 15 min at pH 1.2[12]
Curcumin1:10-~90% release within 1 hour in pH 6.8 buffer[13]
Nateglinide-~65Significant improvement in dissolution efficiency[7]
Ritonavir-21.72 (Solutol® HS-15 alone)28.97 (with β-cyclodextrin)8.66-fold increase in dissolution rate (with β-cyclodextrin)[15]

Table 2: Bioavailability Enhancement

DrugDrug:Solutol® HS-15 Ratio (w/w)Bioavailability Enhancement (Relative)Animal ModelReference
Curcumin1:10~5-fold higher AUC(0-12h)Rat[13]
Pioglitazone HCl1:7~4-fold higher Cmax and AUC0-tRabbit[12]
Nateglinide-170% and 179% increase in relative bioavailabilityRabbit[16]

Experimental Protocols

Detailed protocols for the preparation and characterization of Solutol® HS-15 based ASDs are provided below.

cluster_prep ASD Preparation cluster_char ASD Characterization cluster_solid_state Solid-State Analysis prep_start Start solvent_evap Solvent Evaporation Method prep_start->solvent_evap melting_method Melting Method prep_start->melting_method char_start Prepared ASD solvent_evap->char_start melting_method->char_start solid_state Solid-State Characterization char_start->solid_state dissolution In Vitro Dissolution char_start->dissolution stability Stability Studies char_start->stability dsc DSC solid_state->dsc xprd XRPD solid_state->xprd ftir FTIR solid_state->ftir sem SEM solid_state->sem

Experimental Workflow for ASD Preparation and Characterization.

Protocol 1: Preparation of ASD by Solvent Evaporation Method

This method is suitable for thermolabile drugs.

  • Dissolution: Weigh the desired amounts of API and Solutol® HS-15 and dissolve them in a suitable common solvent (e.g., ethanol, methanol, or a mixture thereof). Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Drying: Further dry the resulting solid film/mass in a vacuum oven at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Size Reduction and Storage: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve of appropriate mesh size to obtain a uniform powder. Store the prepared ASD in a desiccator over a desiccant to prevent moisture uptake.

Protocol 2: Preparation of ASD by Melting (Fusion) Method

This method is suitable for thermostable drugs.

  • Mixing: Accurately weigh and physically mix the API and Solutol® HS-15 in a glass container.

  • Melting: Heat the physical mixture in a controlled temperature water bath or oil bath to a temperature approximately 10-20 °C above the melting point of Solutol® HS-15 (around 25-30 °C), ensuring the mixture becomes a clear, molten mass. Stir continuously to ensure homogeneity.

  • Cooling: Rapidly cool the molten mixture by placing the container on an ice bath to solidify the mass quickly, thereby preventing phase separation and crystallization.

  • Size Reduction and Storage: Scrape the solidified mass, pulverize it using a mortar and pestle, and sieve to obtain a uniform powder. Store in a desiccator.

Protocol 3: Characterization of Amorphous Solid Dispersions

1. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the thermal properties, such as glass transition temperature (Tg) and the absence of the drug's melting endotherm, confirming the amorphous state.

  • Procedure:

    • Accurately weigh 3-5 mg of the ASD sample into an aluminum pan and hermetically seal it.

    • Place the pan in the DSC instrument. An empty sealed pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 20 °C to 200 °C) under a nitrogen purge.

    • Analyze the resulting thermogram for the presence of a glass transition and the absence of a melting peak corresponding to the crystalline drug.

2. X-Ray Powder Diffraction (XRPD)

  • Purpose: To confirm the amorphous nature of the API within the solid dispersion.

  • Procedure:

    • Place a sufficient amount of the ASD powder on a sample holder.

    • Scan the sample over a 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.

    • Compare the diffractogram of the ASD with those of the pure crystalline drug and Solutol® HS-15. The absence of sharp Bragg peaks characteristic of the crystalline drug indicates an amorphous state.

3. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and Solutol® HS-15.

  • Procedure:

    • Prepare a sample by mixing the ASD powder with potassium bromide (KBr) and compressing it into a pellet, or analyze the powder directly using an attenuated total reflectance (ATR) accessory.

    • Scan the sample over a wavenumber range (e.g., 4000 to 400 cm⁻¹).

    • Analyze the resulting spectrum for shifts, broadening, or disappearance of characteristic peaks (e.g., C=O, -OH, N-H stretching vibrations) compared to the spectra of the pure components, which can indicate drug-polymer interactions.[12]

4. In Vitro Dissolution Testing

  • Purpose: To evaluate the dissolution rate and extent of drug release from the ASD compared to the pure crystalline drug.

  • Procedure:

    • Use a USP Type II (paddle) dissolution apparatus.

    • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a specified rate (e.g., 50 or 75 rpm).

    • Introduce a weighed amount of the ASD (equivalent to a specific dose of the drug) into each vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.[6]

    • Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug released versus time.

5. Stability Studies

  • Purpose: To assess the physical stability of the ASD under accelerated storage conditions by monitoring for recrystallization.

  • Procedure:

    • Store the ASD samples in a stability chamber under specific conditions (e.g., 40 °C / 75% relative humidity) as per ICH guidelines.[6][17]

    • At specified time points (e.g., 1, 3, 6 months), withdraw samples and re-characterize them using DSC and XRPD to check for any signs of recrystallization.

Conclusion

Solutol® HS-15 is a versatile and effective carrier for the development of stable amorphous solid dispersions. Its ability to inhibit recrystallization, enhance dissolution, and maintain supersaturation makes it a valuable tool for improving the oral bioavailability of poorly water-soluble drugs. The protocols and data presented in these application notes provide a solid foundation for researchers and formulation scientists to leverage the benefits of Solutol® HS-15 in their drug development programs. Careful selection of the preparation method and thorough characterization are essential for ensuring the development of a robust and stable ASD formulation.

References

Application Notes and Protocols for In Vivo Animal Studies Using Solutol® HS-15 as a Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Solutol® HS-15 (now known as Kolliphor® HS 15) as a vehicle in in vivo animal studies. Solutol® HS-15 is a non-ionic solubilizer and emulsifying agent used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction to Solutol® HS-15

Solutol® HS-15 is a macrogol 15 hydroxystearate, formed by reacting 12-hydroxystearic acid with ethylene oxide. It is composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[1][2] This composition gives it amphiphilic properties, allowing it to form micelles in aqueous solutions and thereby solubilize hydrophobic compounds.[2] It has been shown to be a safe and effective vehicle for various administration routes in preclinical studies.[1]

Physicochemical Properties and Quantitative Data

The following table summarizes key quantitative data for Solutol® HS-15, which is crucial for formulation development.

PropertyValueReferences
Composition ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol[1][2]
Hydrophilic-Lipophilic Balance (HLB) 14-16[2]
Critical Micelle Concentration (CMC) 0.005% - 0.02% (w/v) in water[2][3]
Micelle Hydrodynamic Radius 11-15 nm[2]
Appearance Pale yellowish paste at room temperature, becomes liquid at ~30°C[4]

Application Notes

Advantages of Using Solutol® HS-15
  • Enhanced Bioavailability : Solutol® HS-15 can significantly improve the oral bioavailability of poorly soluble drugs by enhancing their dissolution and absorption.[1][5]

  • Safety Profile : It has a favorable safety profile compared to other solubilizers like Cremophor EL, with reduced histamine release observed in animal studies.[1]

  • Versatility : It can be used for various routes of administration, including oral (PO), intravenous (IV), and intraperitoneal (IP).[6][7]

  • P-glycoprotein (P-gp) Inhibition : Solutol® HS-15 has been shown to inhibit the P-gp efflux pump, which can be beneficial for drugs that are substrates of this transporter, potentially increasing their systemic exposure.[8]

Considerations and Potential Side Effects
  • Gastrointestinal Effects : In dogs, administration of Solutol® HS-15 formulations has been associated with loose/watery feces and emesis.[9]

  • Vehicle-Induced Effects : At higher concentrations and volumes, especially when combined with other excipients like PEG 400, Solutol® HS-15 can induce physiological changes such as altered kidney and thymus weights in rats, and subclinical dehydration in dogs.[9]

  • Potential for Drug Interactions : As a weak inhibitor of cytochrome P450 3A (CYP3A) and an inhibitor of P-gp, Solutol® HS-15 may alter the pharmacokinetics of co-administered drugs that are substrates for these proteins.[7][10]

Experimental Protocols

Preparation of a Solutol® HS-15 Vehicle for Oral Administration

This protocol describes the preparation of a 10% Solutol® HS-15 in 90% PEG 400 vehicle, a common formulation for oral gavage in rodents.[6][11]

Materials:

  • Solutol® HS-15

  • Polyethylene glycol 400 (PEG 400)

  • Active Pharmaceutical Ingredient (API)

  • Warming plate or water bath

  • Vortex mixer

  • Sonicator

  • Sterile tubes

Procedure:

  • Gently warm the Solutol® HS-15 and PEG 400 to approximately 37°C to reduce viscosity.[6][11]

  • Weigh the required amount of API and place it in a sterile tube.

  • Add the pre-calculated volume of the warmed Solutol® HS-15 to the API.

  • Vortex the mixture until the API is wetted.

  • Sonicate the mixture at 37°C until the API is completely dissolved in the Solutol® HS-15.[6][11]

  • Slowly add the pre-warmed PEG 400 to the mixture while vortexing.

  • Continue to vortex until a clear, homogenous solution is obtained.[6][11]

  • Visually inspect the solution for any undissolved particles before administration.

In Vivo Administration Protocol (Oral Gavage in Mice)

Materials:

  • Prepared drug formulation

  • Appropriate gauge oral gavage needles

  • Syringes

  • Animal scale

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Weigh each mouse to determine the correct dosing volume. A common dose volume for mice is 10 mL/kg.[6][11]

  • Gently restrain the mouse and insert the gavage needle orally into the esophagus.

  • Slowly administer the calculated volume of the drug formulation.

  • Monitor the animal for any adverse reactions for at least 30 minutes post-administration.[6]

  • House the animals according to the study protocol and continue monitoring as required.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_study In Vivo Study A Weigh API B Dissolve in Solutol® HS-15 A->B C Add Co-solvent (e.g., PEG 400) B->C D Vortex/Sonicate to Homogeneity C->D G Administration (e.g., Oral Gavage) D->G E Animal Acclimatization F Dose Calculation (based on body weight) E->F F->G H Post-dose Monitoring G->H I Sample Collection (Blood, Tissue) H->I J Data Analysis I->J

Caption: Workflow for an in vivo animal study using a Solutol® HS-15 based vehicle.

micelle_formation cluster_micelle Solutol® HS-15 Micelle cluster_aqueous Aqueous Environment hydrophilic_head hydrophobic_tail drug Drug drug_outside Poorly Soluble Drug drug_outside->drug Encapsulation cluster_micelle cluster_micelle

Caption: Drug solubilization via encapsulation in a Solutol® HS-15 micelle.

pgp_inhibition cluster_cell Intestinal Epithelial Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug (extracellular) Pgp->Drug_out Efflux Drug_in Drug (intracellular) Drug_in->Pgp Drug_out->Drug_in Absorption Solutol Solutol® HS-15 Solutol->Pgp Inhibition

Caption: Inhibition of the P-glycoprotein (P-gp) efflux pump by Solutol® HS-15.

References

Application Notes and Protocols for Solubilization of BCS Class II Drugs with Solutol® HS-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). According to the Biopharmaceutics Classification System (BCS), Class II drugs are characterized by high permeability but low solubility, which often leads to low and variable oral bioavailability.[1][2] Solutol® HS-15 (Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, has emerged as a valuable excipient for enhancing the solubility and bioavailability of these challenging compounds.[3][4]

Solutol® HS-15 is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[4][5] Its ability to form micelles in aqueous media above its critical micelle concentration (CMC) of 0.06-0.1 mM is a key mechanism for solubilizing hydrophobic drugs.[3][6] This application note provides a comprehensive overview, quantitative data, and detailed protocols for utilizing Solutol® HS-15 to enhance the solubility of BCS Class II drugs.

Mechanism of Solubilization

The enhanced solubility of BCS Class II drugs with Solutol® HS-15 is attributed to a combination of factors:

  • Micellar Solubilization : Above its CMC, Solutol® HS-15 self-assembles into micelles with a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, effectively increasing its concentration in the aqueous medium.[3][7]

  • Amorphization : The process of preparing solid dispersions with Solutol® HS-15 can lead to a partial or complete conversion of the crystalline drug to a more soluble amorphous form.[6][7]

  • Improved Wettability : As a surfactant, Solutol® HS-15 reduces the interfacial tension between the drug particles and the dissolution medium, improving wettability and facilitating faster dissolution.[7]

  • P-glycoprotein (P-gp) Inhibition : Solutol® HS-15 has been shown to inhibit the P-gp efflux pump, which can enhance the intestinal absorption and overall bioavailability of certain drugs.[3][6][8]

Quantitative Data on Solubility Enhancement

The following table summarizes the solubility enhancement of various BCS Class II drugs achieved with Solutol® HS-15.

BCS Class II DrugFormulation MethodSolutol® HS-15 Concentration/RatioFold Increase in SolubilityReference
NifedipineSolid Dispersion (Fusion)10:90 (Drug:Polymer)88-fold[7]
RitonavirAqueous Solution2%21.72-fold[9]
RitonavirCombination with β-Cyclodextrin2% Solutol® HS-15 + 5mM βCD28.97-fold[9]
NateglinideSolid Dispersion (Solvent Evaporation)-~65-fold[10]
CurcuminSolid Dispersion1:10 (Drug:Solutol® HS-15)Significantly Increased[11]
ThymoquinoneMixed Micelles1:4 (Soluplus®:Solutol® HS-15)~10-fold[5]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol is a general guideline for preparing a solid dispersion of a BCS Class II drug with Solutol® HS-15.

Materials:

  • BCS Class II Drug

  • Solutol® HS-15

  • Suitable organic solvent (e.g., ethanol, methanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the desired amounts of the BCS Class II drug and Solutol® HS-15. Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid film is formed on the inner wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Determination of Aqueous Solubility

This protocol outlines the steps to determine the enhancement in aqueous solubility of a BCS Class II drug formulated with Solutol® HS-15.

Materials:

  • Prepared formulation (e.g., solid dispersion) of the BCS Class II drug with Solutol® HS-15

  • Pure BCS Class II Drug (as a control)

  • Distilled water or buffer of desired pH

  • Shaking incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the pure drug and the prepared formulation to separate vials containing a fixed volume of distilled water or buffer.

  • Equilibration: Place the vials in a shaking incubator or water bath set at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a specified period (e.g., 24, 48, or 72 hours) to ensure saturation is reached.

  • Centrifugation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time to sediment the undissolved particles.

  • Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved drug using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the fold increase in solubility by dividing the solubility of the drug in the Solutol® HS-15 formulation by the solubility of the pure drug.

Visualizations

experimental_workflow cluster_prep Solid Dispersion Preparation cluster_solubility Aqueous Solubility Determination prep1 Dissolve Drug & Solutol HS-15 in Solvent prep2 Solvent Evaporation (Rotary Evaporator) prep1->prep2 prep3 Drying prep2->prep3 prep4 Pulverization & Sieving prep3->prep4 sol1 Add Excess Formulation to Water/Buffer prep4->sol1 Use Prepared Solid Dispersion sol2 Equilibrate (Shaking Incubator) sol1->sol2 sol3 Centrifuge & Filter Supernatant sol2->sol3 sol4 Quantify Drug Concentration (HPLC/UV-Vis) sol3->sol4 solubilization_mechanism cluster_mechanisms Mechanisms of Action BCS_II BCS Class II Drug (Poorly Soluble) Micellar Micellar Solubilization BCS_II->Micellar Amorph Partial Amorphization BCS_II->Amorph Wettability Increased Wettability BCS_II->Wettability Solutol Solutol® HS-15 Solutol->Micellar Solutol->Amorph Solutol->Wettability Enhanced_Solubility Enhanced Aqueous Solubility & Bioavailability Micellar->Enhanced_Solubility Amorph->Enhanced_Solubility Wettability->Enhanced_Solubility

References

Application Notes & Protocols: The Use of Solutol® HS-15 in Ophthalmic Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent used extensively in pharmaceutical research to overcome the challenges associated with poorly water-soluble drugs.[1][2] It is composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[3][4] With a high hydrophilic-lipophilic balance (HLB) of around 16, Solutol® HS-15 is an excellent solubilizing excipient for various drug delivery systems.[2] In ophthalmic research, it is particularly valued for its ability to enhance the aqueous solubility and corneal permeability of hydrophobic drugs, its high stability, good biocompatibility, and low toxicity profile.[3][4][5][6][7] These properties make it a critical component in the development of advanced ocular drug delivery platforms such as mixed micelles and in situ gels.[5][8][9]

Key Applications in Ophthalmic Formulations

Solutol® HS-15 is a versatile excipient for formulating various ophthalmic drug delivery systems designed to improve therapeutic efficacy.

  • Mixed Micellar Systems: Solutol® HS-15 is frequently used in combination with other amphiphilic polymers, such as PEG-DSPE or Pluronics, to form stable mixed micelles.[8][9] These nanocarriers have a hydrophobic core capable of encapsulating poorly soluble drugs, like the antifungal sertaconazole nitrate or the anti-inflammatory curcumin, and a hydrophilic shell that ensures stability in aqueous tear fluid.[4][8][9][10] This approach has been shown to dramatically increase the aqueous solubility of drugs by up to 338-fold, facilitating their formulation into effective eye drops.[4][9][11]

  • In Situ Gelling Systems: To prolong the contact time of formulations on the ocular surface, Solutol® HS-15 based micelles can be incorporated into an in situ gelling system.[8][12] These formulations are administered as a liquid but undergo a phase transition to a gel upon exposure to the physiological conditions of the eye (e.g., ions in the tear film).[8][13] This technology combines the solubility-enhancing benefits of micelles with the extended precorneal residence time of a gel, leading to improved drug absorption and bioavailability.[8][14]

Data Presentation: Performance of Solutol® HS-15 Formulations

The following tables summarize quantitative data from studies utilizing Solutol® HS-15 in ophthalmic formulations.

Table 1: Physicochemical Properties of Solutol® HS-15 Based Formulations

Formulation TypeDrugCo-Excipient(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Mixed MicellesSertaconazole NitrateBrij® 58, Transcutol® P16.89 ± 0.610.17 ± 0.02-12.35 ± 0.54[9][11]
Mixed MicellesSertaconazole NitratePluronic® L121, Propylene Glycol15.33 ± 0.340.23 ± 0.01-9.67 ± 0.43[9][11]
Micelle In Situ GelCurcuminPEG-DSPE, Gellan Gum15.51 ± 0.15N/AN/A[8]

Table 2: Solubility and Corneal Permeability Enhancement

DrugFormulationSolubility Enhancement (Fold Increase)Ex Vivo Corneal Flux (Jmax) (µg/cm²/h)Enhancement Ratio (vs. Suspension)Reference
Sertaconazole NitrateMixed Micelles (MM-8)Up to 338.8266.12 ± 4.092.59[3][4][9]
Sertaconazole NitrateMixed Micelles (MM-11)N/A50.38 ± 1.801.97[3]
Pioglitazone HClSolid Dispersion (1:7 ratio)~33N/AN/A[15]
CurcuminMixed MicellesSignificantly ImprovedPenetrated rabbit cornea more efficiently than free curcuminN/A[8][14]

Table 3: In Vitro Drug Release Characteristics

DrugFormulationRelease Medium% Drug Released at 24hRelease ProfileReference
CurcuminMixed MicellesPhosphate Buffer Saline (PBS)17.40%Sustained Release[8]
CurcuminPropylene Glycol SolutionPhosphate Buffer Saline (PBS)59.74%Rapid Release[8]

Experimental Protocols

The following are detailed methodologies for the preparation and evaluation of Solutol® HS-15 based ophthalmic formulations.

Protocol 1: Preparation of Mixed Micelles via Thin-Film Hydration

This protocol is adapted for the preparation of sertaconazole nitrate (STZ) loaded mixed micelles.[4][9]

  • Dissolution: Accurately weigh and dissolve STZ, Solutol® HS-15, and an auxiliary surfactant (e.g., Brij® 58) in a suitable organic solvent like ethanol in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 37°C) until a thin, uniform film forms on the flask wall.

  • Hydration: Hydrate the film with a specific volume of a buffered aqueous solution (e.g., Tris-HCl buffer, pH 7.0). The flask should be rotated gently to ensure complete hydration of the film.

  • Micelle Formation: Continue stirring the hydrated mixture for 1 hour at 37°C to allow for the self-assembly of mixed micelles.

  • Purification: Centrifuge the resulting micellar solution at high speed (e.g., 12,000 rpm) for 10 minutes and filter through a 0.22 µm membrane filter to remove any non-incorporated drug or aggregates.

Protocol 2: Preparation of a Micelle-Based In Situ Gel

This protocol describes the incorporation of curcumin-loaded mixed micelles into a gellan gum-based in situ gel.[8][12]

  • Micelle Preparation: Prepare curcumin-loaded mixed micelles (Cur-MMs) using the solvent evaporation method.[12] Dissolve curcumin, Solutol® HS-15, and PEG-DSPE (e.g., at a 3:2 weight ratio of Solutol to PEG-DSPE) in ethanol.[8][12] Evaporate the solvent to form a film and hydrate with a Tris-HCl buffer (pH 7.0).[12]

  • Gelling Agent Preparation: Disperse gellan gum (e.g., 0.5 g) in deionized water (e.g., 50 mL) and heat to 90°C for 2 hours with stirring until fully dissolved. Allow the solution to cool to room temperature.

  • Incorporation: Mix the prepared Cur-MMs solution and the gellan gum solution at a 1:1 volume ratio.

  • Osmolarity Adjustment: Add a suitable amount of an isotonicity agent, such as mannitol, to adjust the osmotic pressure of the final formulation to be within the physiological range for ocular use.

Protocol 3: Characterization of Micellar Formulations

  • Particle Size and Polydispersity Index (PDI): Dilute the formulation with deionized water and measure the particle size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential (ZP): Determine the surface charge of the micelles by measuring the zeta potential using the same DLS instrument equipped with an electrode.

  • Critical Micelle Concentration (CMC): Measure the CMC using fluorescence spectroscopy with pyrene as a fluorescent probe.[8] Plot the intensity ratio of the first and third vibronic bands (I₁/I₃) against the logarithm of the polymer concentration. The CMC is the intersection point of the two regression lines on the graph.[8]

Protocol 4: In Vitro Drug Release Study (Dialysis Method)

This method evaluates the drug release profile from the formulation.[8][15][16]

  • Preparation: Place a known volume of the drug-loaded formulation (e.g., 1 mL) into a dialysis bag (with a specific molecular weight cut-off).

  • Setup: Suspend the sealed dialysis bag in a vessel containing a known volume of release medium (e.g., 0.5 w/v % SLS in 0.01N HCl or PBS) to maintain sink conditions.[16]

  • Incubation: Maintain the system at a constant temperature (e.g., 34°C or 37°C) with continuous stirring (e.g., 50 rpm).[8][16]

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes, etc.), withdraw an aliquot of the release medium for analysis and replace it with an equal volume of fresh medium.[16]

  • Analysis: Quantify the drug concentration in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Protocol 5: Ex Vivo Corneal Permeation Study

This study assesses the ability of the formulation to penetrate the cornea.[3]

  • Tissue Preparation: Obtain fresh corneas (e.g., from rabbits or goats) and mount them in a Franz diffusion cell with the epithelial side facing the donor compartment.

  • Application: Add the test formulation (e.g., Solutol® HS-15 mixed micelles) to the donor compartment and a suitable buffer to the receptor compartment.

  • Incubation: Maintain the diffusion cell at a physiological temperature (e.g., 34°C) with constant stirring in the receptor compartment.

  • Sampling & Analysis: At set time intervals, collect samples from the receptor compartment and analyze the drug concentration to determine the permeation rate and flux across the cornea.

Visualizations: Workflows and Relationships

G cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_final Final Product A 1. Drug & Excipient Selection (e.g., Solutol HS-15, Co-surfactant) B 2. Preparation Method (e.g., Thin-Film Hydration) A->B C 3. Hydration with Aqueous Buffer B->C D 4. Purification (Centrifugation/Filtration) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (HPLC/UV-Vis) D->G H Optimized Ophthalmic Formulation E->H F->H G->H

Caption: Workflow for the formulation and characterization of this compound micelles.

G Solutol Solutol® HS-15 (Non-ionic Surfactant) Micelles Formation of Stable Mixed Micelles Solutol->Micelles Encapsulation Encapsulation of Hydrophobic Drug Micelles->Encapsulation Properties Increased Aqueous Solubility Enhanced Drug Stability Encapsulation->Properties Interaction Interaction with Corneal Epithelium Properties->Interaction Permeation Enhanced Corneal Permeation Interaction->Permeation Bioavailability Improved Ocular Bioavailability Permeation->Bioavailability G cluster_invitro In Vitro Testing cluster_exvivo Ex Vivo Testing cluster_invivo In Vivo Testing Start Prepared Formulation (this compound Based) A Drug Release Study (Dialysis Method) Start->A D Corneal Permeation (Franz Cell) Start->D F Ocular Irritation Test (e.g., Draize Test) Start->F B Chemical Stability Analysis A->B C Data Analysis: Release Kinetics B->C E Data Analysis: Permeability & Flux D->E G Corneal Retention & Uptake Studies F->G H Efficacy Studies G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solutol® HS-15 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use Solutol® HS-15 while minimizing cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Solutol® HS-15 and why is it used in research?

A1: Solutol® HS-15 (Macrogol 15 hydroxystearate) is a non-ionic surfactant used to increase the aqueous solubility of poorly water-soluble (lipophilic) molecules, which is particularly useful for Biopharmaceutical Classification System (BCS) Class 2 and 4 drugs.[1][2] It is composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[2][3] Its ability to form micelles enhances the stability and bioavailability of these drugs for both oral and parenteral administration.[3][4]

Q2: At what concentration does Solutol® HS-15 typically become cytotoxic?

A2: The cytotoxicity of Solutol® HS-15 is concentration-dependent.[2][5] Toxic effects generally begin to appear at concentrations above its critical micelle concentration (CMC), which is in the range of 0.06 to 0.1 mM.[6] For example, in Calu-3, Caco-2, and A549 epithelial cells, cytotoxicity is observed at concentrations above the CMC.[6] It is crucial to determine the optimal concentration for each specific cell line and experimental setup.

Q3: What is the mechanism of Solutol® HS-15 induced cytotoxicity?

A3: The primary mechanism of Solutol® HS-15 cytotoxicity is related to the destabilization of the cell membrane, particularly at concentrations exceeding the CMC.[6] This can lead to increased cell membrane permeability and the release of intracellular components like lactate dehydrogenase (LDH).[6][7] However, it is considered to have relatively low toxicity compared to other surfactants.[4][8]

Q4: How can I assess the cytotoxicity of Solutol® HS-15 in my experiments?

A4: Standard cell viability assays are recommended to assess the cytotoxicity of Solutol® HS-15. The most common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage by measuring the release of lactate dehydrogenase.[1][6]

Q5: Can Solutol® HS-15 affect cellular transport mechanisms?

A5: Yes, Solutol® HS-15 has been shown to inhibit P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance (MDR).[4][8][9] This inhibition can lead to increased intracellular accumulation of certain drugs, which can be a desirable effect in some cancer therapies.[8][9]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at expected non-toxic concentrations.
Possible Cause Troubleshooting Step
Cell line sensitivity: Different cell lines exhibit varying sensitivities to surfactants.
Perform a dose-response experiment to determine the specific EC50/IC50 for your cell line.
Incorrect concentration calculation: Errors in calculating the molar concentration of Solutol® HS-15.
Double-check the molecular weight (approx. 960 g/mol ) and your dilution calculations.[8]
Prolonged incubation time: The duration of exposure to Solutol® HS-15 can influence cytotoxicity.
Consider reducing the incubation time and performing a time-course experiment.
Contamination of reagents: Bacterial or fungal contamination can lead to cell death.
Ensure all solutions and media are sterile.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability.
Ensure a homogenous cell suspension and use appropriate seeding densities (e.g., 1x10^4 cells/well for a 96-well plate).[1][10]
Incomplete dissolution of MTT formazan: The purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings.
After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[11][12]
Interference with assay reagents: Solutol® HS-15 micelles may interfere with the absorbance reading.
Include appropriate controls, such as media with Solutol® HS-15 but without cells, to measure background absorbance.
Pipetting errors: Inaccurate pipetting of reagents can introduce significant variability.
Use calibrated pipettes and be consistent with your technique.

Quantitative Data Summary

Table 1: Cytotoxicity of Solutol® HS-15 in various cell lines.

Cell LineAssayEC50 / IC50Concentration Range TestedReference
Calu-3MTS~10.2 mM0.01 mM - 20 mM[6]
Caco-2MTS~6.5 mM0.01 mM - 20 mM[6]
A549MTS~7.5 mM0.01 mM - 20 mM[6]
Calu-3LDH~7.8 mM0.01 mM - 20 mM[6]
Caco-2LDH~5.2 mM0.01 mM - 20 mM[6]
A549LDH~5.8 mM0.01 mM - 20 mM[6]
KB 8-5-11Growth InhibitionIC50 of Solutol HS-15 alone is not specified, but 10% of its IC50 was used to show reversal of resistance.Not specified[7][8]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[3][11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[11]

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of Solutol® HS-15. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[12]

LDH Assay for Cytotoxicity

This protocol is based on the principle of measuring lactate dehydrogenase released from damaged cells.[1][6][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours).[1][6][10]

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15]

Visualizations

Cytotoxicity_Workflow Experimental Workflow for Assessing Solutol® HS-15 Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate (e.g., 1x10^4 cells/well) start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare Solutol® HS-15 dilutions overnight_incubation->prepare_dilutions add_treatment Add dilutions to cells prepare_dilutions->add_treatment incubation Incubate for desired time (e.g., 24, 48, 72h) add_treatment->incubation choose_assay Choose Assay incubation->choose_assay add_mtt Add MTT reagent choose_assay->add_mtt Metabolic Activity collect_supernatant Collect supernatant choose_assay->collect_supernatant Membrane Integrity incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add solubilizer (DMSO) incubate_mtt->solubilize read_mtt Read absorbance (590nm) solubilize->read_mtt analyze_data Calculate % viability and EC50/IC50 read_mtt->analyze_data add_ldh_reagent Add LDH reaction mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 min) add_ldh_reagent->incubate_ldh read_ldh Read absorbance (490nm) incubate_ldh->read_ldh read_ldh->analyze_data end End analyze_data->end

Caption: Workflow for assessing Solutol® HS-15 cytotoxicity.

Troubleshooting_Guide Troubleshooting High Cytotoxicity with Solutol® HS-15 cluster_checks Initial Checks cluster_solutions Solutions & Actions cluster_outcome Outcome start Start: Unexpectedly high cytotoxicity observed check_concentration Concentration Calculation Correct? start->check_concentration check_cell_line Is this a new cell line? check_concentration->check_cell_line Yes recalculate Recalculate dilutions. Verify MW of Solutol® HS-15. check_concentration->recalculate No check_incubation Incubation time appropriate? check_cell_line->check_incubation No dose_response Perform dose-response curve to determine EC50. check_cell_line->dose_response Yes time_course Perform time-course experiment to optimize incubation time. check_incubation->time_course No check_reagents Check for contamination in media/reagents. Use fresh stock. check_incubation->check_reagents Yes end_good Problem Resolved recalculate->end_good dose_response->end_good time_course->end_good end_persist Problem Persists: Consult literature for cell-specific sensitivity check_reagents->end_persist

Caption: Troubleshooting guide for high cytotoxicity.

Signaling_Pathway Proposed Mechanism of Solutol® HS-15 Cytotoxicity cluster_extracellular Extracellular cluster_membrane Cell Membrane solutol_high High Concentration of Solutol® HS-15 (> CMC) membrane Cell Membrane solutol_high->membrane destabilization Membrane Destabilization membrane->destabilization interacts with permeability Increased Permeability destabilization->permeability ldh_release LDH Release permeability->ldh_release cell_death Cell Death permeability->cell_death

Caption: Mechanism of Solutol® HS-15 cytotoxicity.

References

Technical Support Center: Troubleshooting Drug Precipitation in Solutol® HS-15 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address drug precipitation issues encountered when formulating with Solutol® HS-15.

Frequently Asked Questions (FAQs)

Q1: What is Solutol® HS-15 and why is it used in drug formulations?

Solutol® HS-15 (also known as Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent. It is composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[][2] It is widely used to enhance the solubility and bioavailability of poorly water-soluble drugs in both oral and parenteral formulations.[2][3] Its ability to form micelles in aqueous solutions helps to encapsulate lipophilic drug molecules, thereby increasing their solubility.[3]

Q2: What is the Critical Micelle Concentration (CMC) of Solutol® HS-15?

The CMC of Solutol® HS-15 in distilled water is in the range of 0.005% to 0.02%.[] This low CMC value is advantageous as it allows for the formation and maintenance of micelles even upon significant dilution in bodily fluids.[]

Q3: Can drug precipitation occur in Solutol® HS-15 formulations?

Yes, despite its excellent solubilizing properties, drug precipitation can still occur in Solutol® HS-15 formulations. This can be triggered by various factors such as dilution, temperature changes, pH shifts, and interactions with other excipients.

Q4: How does Solutol® HS-15 enhance the stability of amorphous solid dispersions?

In solid dispersions, Solutol® HS-15 can help to prevent the recrystallization of the amorphous drug.[4] It can form hydrogen bonds with the drug, inhibit phase separation, and increase the wettability of the drug particles, all of which contribute to maintaining the drug in its more soluble amorphous state.[5]

Troubleshooting Guide: Drug Precipitation

This guide addresses specific issues of drug precipitation in a question-and-answer format.

Q5: Why is my drug precipitating upon dilution of the Solutol® HS-15 formulation?

  • Answer: Precipitation upon dilution is a common challenge and can be attributed to several factors:

    • Concentration falling below the CMC: Upon dilution, the concentration of Solutol® HS-15 may fall below its critical micelle concentration, leading to the disassembly of micelles and the subsequent precipitation of the encapsulated drug.

    • Supersaturation: The formulation may be a supersaturated system. While stable in its concentrated form, dilution can disrupt this delicate equilibrium, causing the drug to crash out of solution.

    • Change in solvent properties: Dilution with an aqueous medium alters the overall solvent environment, which may not be as favorable for keeping the drug solubilized as the original formulation concentrate.

Q6: My solid dispersion with Solutol® HS-15 shows drug recrystallization over time. What could be the cause and how can I prevent it?

  • Answer: Recrystallization in solid dispersions indicates a return of the drug from its high-energy amorphous state to its more stable, less soluble crystalline form.

    • Causes:

      • Insufficient interaction between drug and carrier: The amount or type of carrier may not be optimal to sufficiently inhibit molecular mobility and prevent nucleation and crystal growth.

      • High drug loading: A higher drug-to-carrier ratio can increase the tendency for recrystallization.[4]

      • Storage conditions: High temperature and humidity can accelerate molecular mobility and promote recrystallization.

    • Prevention Strategies:

      • Optimize drug-to-carrier ratio: Reducing the drug load may improve stability.

      • Incorporate a secondary crystallization inhibitor: The addition of another polymer, such as HPMC or PVP, can provide additional steric hindrance and hydrogen bonding opportunities to stabilize the amorphous drug.

      • Control storage conditions: Store the solid dispersion in a cool, dry place.

Q7: I am observing precipitation when I change the pH of my formulation. Why is this happening?

  • Answer: The solubility of many ionizable drugs is highly pH-dependent. If your drug has acidic or basic functional groups, a change in pH can alter its ionization state, leading to a significant decrease in solubility and subsequent precipitation. While Solutol® HS-15 can solubilize the neutral form of a drug within its micelles, a change in pH that favors the less soluble form can overwhelm the capacity of the micelles.

Q8: My formulation is clear at room temperature but becomes cloudy upon refrigeration. What is the reason for this temperature-dependent precipitation?

  • Answer: This phenomenon is known as the "cloud point." For non-ionic surfactants like Solutol® HS-15, a decrease in temperature can sometimes lead to a decrease in the solubility of the surfactant itself or the drug-surfactant complex, resulting in phase separation and a cloudy appearance. Conversely, some formulations may show precipitation upon heating. The cloud point of Solutol® HS-15 is reported to be around 70°C.[6] It is crucial to evaluate the physical stability of your formulation across the expected storage and handling temperature range.[7]

Data Presentation

Table 1: Solubility Enhancement of Various Drugs with Solutol® HS-15

DrugDrug:Solutol® HS-15 Ratio (w/w)Preparation MethodFold Increase in SolubilityReference
Pioglitazone HCl1:7Solid Dispersion (Solvent Evaporation)~49[4]
Nateglinide1:5Solid Dispersion (Solvent Evaporation)~65[8]
Ritonavir1:1 (with β-cyclodextrin)Solid Inclusion Complex15.92[9]
Nifedipine1:9Solid Dispersion (Fusion)88[10]
Curcumin1:10Solid Dispersion-[11]

Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method

  • Accurately weigh the desired amounts of the drug and Solutol® HS-15.[4]

  • Dissolve both the drug and Solutol® HS-15 in a suitable common solvent (e.g., ethanol, methanol) in a round-bottom flask.[8]

  • Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a sieve of appropriate mesh size.

  • Store the resulting powder in a desiccator until further use.

Protocol 2: Preparation of Nanoemulsion by Thin-Film Hydration Method

  • Accurately weigh the drug, Solutol® HS-15, and any co-surfactants or oils.

  • Dissolve all components in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.[6]

  • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the boiling point of the solvent.

  • Continue rotation until a thin, uniform lipid film is formed on the flask wall.

  • Hydrate the film by adding a pre-heated aqueous phase (e.g., phosphate buffer, distilled water) to the flask.

  • Rotate the flask in the rotary evaporator (without vacuum) at a temperature above the phase transition temperature of the lipid components to allow for the formation of the nanoemulsion.

  • The resulting nanoemulsion can be further processed by sonication or homogenization to reduce the particle size and improve uniformity.

Protocol 3: Determination of Drug Content and Encapsulation Efficiency

  • Accurately weigh a specific amount of the formulation (e.g., solid dispersion, nanoemulsion).

  • Disrupt the formulation to release the encapsulated drug. This can be achieved by dissolving the formulation in a suitable solvent that dissolves both the drug and the excipients (e.g., methanol, acetonitrile).[2][5]

  • For nanoemulsions, separation of the free drug from the encapsulated drug may be necessary before disruption. This can be done using techniques like ultracentrifugation or size exclusion chromatography.[2][12]

  • Quantify the total amount of drug in the disrupted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][8]

  • The drug content is expressed as the amount of drug per unit weight of the formulation.

  • The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Mass of drug in formulation / Mass of drug initially added) x 100

Mandatory Visualizations

Formulation_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation & Troubleshooting start Define Target Drug Profile solubility Assess Drug Solubility & Permeability start->solubility excipient Select Solutol® HS-15 & Co-excipients solubility->excipient formulation Prepare Formulation (e.g., Solid Dispersion, Nanoemulsion) excipient->formulation characterization Physicochemical Characterization (Particle Size, Drug Content, etc.) formulation->characterization stability Conduct Stability Studies (Temperature, pH, Dilution) characterization->stability precipitation Precipitation Observed? stability->precipitation troubleshoot Troubleshoot Formulation precipitation->troubleshoot Yes final Final Stable Formulation precipitation->final No optimize Optimize Formulation troubleshoot->optimize optimize->formulation

Caption: A general workflow for developing and troubleshooting Solutol® HS-15 formulations.

Precipitation_Troubleshooting cluster_conditions Identify Conditions cluster_actions Potential Solutions start Drug Precipitation Observed dilution Upon Dilution? start->dilution storage During Storage? start->storage ph_change Upon pH Change? start->ph_change temp_change Upon Temperature Change? start->temp_change inc_solutol Increase Solutol® HS-15 Concentration dilution->inc_solutol add_stabilizer Add Co-solvent or Stabilizer dilution->add_stabilizer optimize_ratio Optimize Drug:Carrier Ratio storage->optimize_ratio control_storage Control Storage Conditions storage->control_storage buffer_formulation Buffer Formulation ph_change->buffer_formulation temp_study Conduct Temperature Stability Study temp_change->temp_study

Caption: A decision tree for troubleshooting drug precipitation in Solutol® HS-15 formulations.

Micellar_Solubilization cluster_micelle Solutol® HS-15 Micelle cluster_drug Poorly Soluble Drug cluster_solution Aqueous Solution core Hydrophobic Core shell Hydrophilic Shell water Water Molecules shell->water Dispersion drug Drug Molecule drug->core Encapsulation

Caption: Mechanism of micellar solubilization of a poorly soluble drug by Solutol® HS-15.

References

Technical Support Center: Stability Testing of Solutol® HS 15-Based Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of drug formulations containing Solutol® HS 15 (also known as Kolliphor® HS 15 or Macrogol 15 hydroxystearate).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of Solutol® HS 15 and its formulations.

FAQ 1: What is Solutol® HS 15 and what are its main components?

Solutol® HS 15 is a non-ionic solubilizer and emulsifying agent used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). It is a complex mixture produced by reacting 12-hydroxystearic acid with ethylene oxide.[1][2] Its primary components are:

  • Polyethylene glycol mono- and di-esters of 12-hydroxystearic acid (~70%): This is the main surface-active component.

  • Free Polyethylene Glycol (PEG) (~30%): This portion acts as a co-solvent.[3]

FAQ 2: What are the primary degradation pathways for Solutol® HS 15?

The two main chemical degradation pathways for Solutol® HS 15 are hydrolysis and oxidation.

  • Hydrolysis: The ester linkages between polyethylene glycol and 12-hydroxystearic acid can be hydrolyzed, especially under acidic or basic conditions. This process can be accelerated by heat.[4] This cleavage results in the formation of free 12-hydroxystearic acid and polyethylene glycol.

  • Oxidation: The polyethylene glycol (PEG) portion of the molecule is susceptible to oxidation.[4] This can be initiated by heat, light, or the presence of peroxides, leading to the formation of various degradation products including aldehydes, ketones, and carboxylic acids.

FAQ 3: How stable is Solutol® HS 15 to heat? Can it be autoclaved?

Solutol® HS 15 exhibits good thermal stability and aqueous solutions can be sterilized by autoclaving (121°C).[5] However, prolonged exposure to high heat may cause a reversible phase separation into liquid and solid phases upon cooling, which can be resolved by homogenization.[5] A slight decrease in the pH of aqueous solutions may also be observed after heating.[5]

FAQ 4: What are common physical stability issues with Solutol® HS 15 formulations?

The type of physical instability depends on the formulation:

  • Solid Dispersions: The primary concern is the recrystallization of the amorphous API over time, which can negate the solubility enhancement. Solutol® HS 15 is often used to inhibit this recrystallization.[6][7]

  • Emulsions: Emulsions stabilized with Solutol® HS 15 can be susceptible to breaking, particularly after freeze-thaw cycles.[8] The concentration of Solutol® HS 15 is critical; excessive amounts can decrease the zeta potential and lead to instability.[8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can experience phase separation or drug precipitation during storage.[9]

  • Micellar Solutions: While generally stable, issues such as drug precipitation upon dilution can occur if the formulation is not optimized.[3]

FAQ 5: Can Solutol® HS 15 interfere with analytical testing during stability studies?

Yes, Solutol® HS 15 can present analytical challenges. A significant issue is its tendency to cause ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, which can lead to inaccurate quantification of the API and its degradants.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during stability testing.

Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram

Problem: You observe new or growing peaks in your HPLC chromatogram during a stability study that do not correspond to the API or its known degradants.

Possible Causes & Solutions:

Possible Cause Investigation & Solution
Degradation of Solutol® HS 15 The polyethylene glycol (PEG) or ester components of Solutol® HS 15 may be degrading under your storage conditions (especially oxidative or hydrolytic stress). To confirm, prepare and stress a placebo formulation (containing Solutol® HS 15 but no API) under the same conditions. Analyze the stressed placebo by HPLC to see if the unexpected peaks are present.
Interaction between API and Solutol® HS 15 A new adduct or conjugate may have formed. This is less common but possible. Utilize LC-MS to obtain the mass of the unknown peak and see if it corresponds to a combination of the API and a fragment of Solutol® HS 15.
Leachables from Container Closure System Components from the storage container (e.g., plasticizers from IV bags) may be leaching into the formulation. Analyze a blank solvent stored in the same container under the same conditions to check for leachables.
Troubleshooting Guide 2: Poor Data Reproducibility or Inaccurate Quantification in LC-MS

Problem: You are experiencing poor precision, accuracy, or a significant loss of signal (ion suppression) when analyzing your Solutol® HS 15 formulation with LC-MS/MS.

Possible Causes & Solutions:

Possible Cause Investigation & Solution
Matrix Effects from Solutol® HS 15 Solutol® HS 15 is known to cause significant ion suppression in the electrospray ionization (ESI) source of a mass spectrometer. The high concentration of the non-volatile surfactant competes with the analyte for ionization, reducing the analyte's signal.
Solution 1: Sample Preparation Implement a sample clean-up step to remove the bulk of the Solutol® HS 15 before injection. Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or tert-butyl methyl ether (TBME) has been shown to be effective in removing the excipient while retaining the API for analysis.
Solution 2: Chromatographic Separation Optimize your HPLC method to achieve baseline separation between your analyte(s) and the bulk of the Solutol® HS 15 components. If the excipient elutes at a different time than the analyte, its impact on ionization will be minimized.
Solution 3: Use of an Isotope-Labeled Internal Standard A stable isotope-labeled internal standard (SIL-IS) for your API will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification.
Troubleshooting Guide 3: Physical Instability of the Formulation

Problem: You observe physical changes in your formulation during stability storage, such as precipitation, phase separation, or changes in particle size.

Possible Causes & Solutions:

Formulation Type Observed Issue Investigation & Solution
Solid Dispersion Recrystallization of API Confirm recrystallization using Differential Scanning Calorimetry (DSC) to detect the melting endotherm of the crystalline API, or by Powder X-ray Diffraction (PXRD) to observe characteristic diffraction peaks. To mitigate, consider increasing the drug-to-polymer ratio or incorporating a secondary polymer to further inhibit molecular mobility.
Emulsion / SEDDS Phase Separation or Creaming This indicates droplet coalescence. Measure droplet size and zeta potential over time. Instability may be due to an inappropriate concentration of Solutol® HS 15. Evaluate different concentrations of the surfactant. For emulsions, adding a co-surfactant or an agent that increases the viscosity of the continuous phase can improve stability.[8]
Aqueous Solution / Micellar Formulation Precipitation or Cloudiness This could be due to drug precipitation or the formulation reaching its "cloud point" if stored at elevated temperatures. Determine the cloud point of the formulation to ensure storage is well below this temperature. If drug precipitation is occurring, it may indicate that the solubilization capacity has been exceeded or has diminished over time due to excipient degradation. Re-evaluate the drug-to-surfactant ratio.

Section 3: Data & Protocols

Quantitative Data Summary

The stability of Solutol® HS 15-based formulations is highly dependent on the specific API, other excipients, and storage conditions. The following tables provide an example of how to present stability data.

Table 1: Example Stability Data for a Solutol® HS 15-Based Solid Dispersion under Accelerated Conditions (40°C / 75% RH)

Time PointAssay (% of Initial)Total Impurities (%)Physical AppearanceDissolution (% in 30 min)
Initial100.20.15White Powder95.4
1 Month99.80.25White Powder94.8
3 Months99.10.48White Powder92.1
6 Months98.50.75Slight Yellowing88.5*

*Decrease in dissolution may indicate partial recrystallization.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis0.1 M HCl at 60°C for 2-8 hoursTo test sensitivity to acidic environments.
Base Hydrolysis0.1 M NaOH at 60°C for 2-8 hoursTo test sensitivity to alkaline environments.
Oxidation3% H₂O₂ at room temperature for 24 hoursTo assess the risk of oxidative degradation.
Thermal Stress80°C for 48 hoursTo evaluate stability at elevated temperatures.
PhotostabilityICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UV)To test sensitivity to light.

Goal is to achieve 5-20% degradation of the API to ensure the analytical method is stability-indicating.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of an API and its degradation products in a Solutol® HS 15-based formulation.

Methodology:

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or the λmax of the API).

  • Sample Preparation:

    • Accurately weigh a portion of the formulation equivalent to 10 mg of the API into a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 mixture of acetonitrile and water.

    • Sonicate for 15 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with the same solvent.

    • Filter a portion through a 0.45 µm syringe filter into an HPLC vial.

  • Forced Degradation Sample Analysis:

    • Analyze the stressed samples (from Table 2) using the developed method.

    • Use the PDA detector to assess peak purity of the main API peak in the presence of degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the API peak (resolution > 1.5).

Section 4: Visualizations

Diagram 1: General Troubleshooting Workflow for Stability Issues

G start Stability Issue Observed (e.g., New Peak, Low Assay, Physical Change) check_placebo Analyze Stressed Placebo start->check_placebo Chemical Instability check_physical Perform Physical Characterization (DSC, PXRD, Microscopy, DLS) start->check_physical Physical Instability check_analytical Review Analytical Method (Sample Prep, MS Suppression) start->check_analytical Inconsistent Results is_excipient_degradation Is the issue from Solutol HS-15 degradation? check_placebo->is_excipient_degradation is_recrystallization Is API recrystallizing? check_physical->is_recrystallization is_ion_suppression Is ion suppression occurring? check_analytical->is_ion_suppression solution_excipient Identify Solutol degradant. Modify formulation or storage. is_excipient_degradation->solution_excipient Yes no_issue Issue not related to these causes. Investigate other factors. is_excipient_degradation->no_issue No solution_recrystallization Optimize drug-polymer ratio. Add secondary stabilizer. is_recrystallization->solution_recrystallization Yes is_recrystallization->no_issue No solution_ion_suppression Implement LLE sample prep. Use SIL-IS. is_ion_suppression->solution_ion_suppression Yes is_ion_suppression->no_issue No

Caption: Troubleshooting workflow for stability issues in Solutol® HS 15 formulations.

Diagram 2: Potential Degradation Pathways of Solutol® HS 15

G cluster_0 Solutol® HS 15 Component cluster_1 Stress Condition cluster_2 Primary Degradation Products cluster_3 Secondary Degradation Products solutol Polyethoxylated 12-Hydroxystearic Acid Ester hydrolysis Hydrolysis (Acid/Base, Heat) solutol->hydrolysis oxidation Oxidation (Peroxides, Light, Heat) solutol->oxidation fatty_acid 12-Hydroxystearic Acid hydrolysis->fatty_acid peg Polyethylene Glycol (PEG) hydrolysis->peg peg_radicals PEG Radicals / Peroxides oxidation->peg_radicals peg_fragments Lower MW PEGs, Aldehydes, Carboxylic Acids peg_radicals->peg_fragments

Caption: Key degradation pathways for the components of Solutol® HS 15.

References

Technical Support Center: Solutol® HS-15 Micelle Stability and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Solutol® HS-15 (also known as Kolliphor® HS 15) micelles.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the stability of Solutol® HS-15 micelles?

A1: Solutol® HS-15 is a non-ionic surfactant, and as such, its ability to form micelles and its critical micelle concentration (CMC) are largely independent of pH within a typical physiological range (pH 4-8). The micellar structure is known to be robust and can effectively solubilize compounds almost independently of pH or in biorelevant media.[1] However, at extreme pH values (highly acidic or alkaline), the long-term chemical stability of the Solutol® HS-15 molecule itself can be compromised.

Q2: What is the primary mechanism of degradation for Solutol® HS-15 at extreme pH?

A2: The primary degradation pathway for Solutol® HS-15 under highly acidic or basic conditions is the hydrolysis of its ester linkage. Solutol® HS-15 is a polyoxyethylene ester of 12-hydroxystearic acid.[2] This ester bond can be cleaved by acid- or base-catalyzed hydrolysis, yielding 12-hydroxystearic acid and polyethylene glycol as degradation products.

Q3: Will my drug formulation be stable in Solutol® HS-15 micelles at acidic pH (e.g., pH 1.2 for gastric fluid simulation)?

A3: For short-term exposure, Solutol® HS-15 micelles have been shown to be effective in protecting acid-labile drugs from degradation. For instance, studies with curcumin demonstrated that Solutol® HS-15 provided a superior stabilizing effect against hydrolytic degradation in a pH 1.2 buffer medium compared to other solubilizers.[3][4] This suggests that for the typical duration of gastric transit, the micellar structure remains sufficiently intact to protect the encapsulated drug. However, for prolonged storage at low pH, the potential for hydrolysis of the Solutol® HS-15 itself should be evaluated.

Q4: What about the stability of Solutol® HS-15 micelles in neutral to slightly alkaline conditions (e.g., pH 6.8 - 7.4 for intestinal or blood simulation)?

A4: Solutol® HS-15 micelles exhibit excellent stability in the neutral to slightly alkaline pH range. Numerous studies have successfully used these micelles in simulated intestinal fluid (pH 6.8) and phosphate-buffered saline (pH 7.4) with no significant changes in micelle size or drug encapsulation efficiency over the course of the experiments.[3][4]

Q5: Can I autoclave a solution of Solutol® HS-15 micelles? Will the pH of the solution affect its thermal stability?

A5: Yes, Solutol® HS-15 micelles are known to be stable upon steam autoclaving at 121°C for 20 minutes. Studies have shown no significant changes in particle size or pH of placebo formulations after autoclaving, indicating good thermal stability.[1] This stability appears to be largely independent of the initial pH, within a reasonable range.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or cloudiness in the micellar solution after adjusting pH. 1. The encapsulated drug may have pH-dependent solubility and is precipitating out of the micelle core. 2. Extreme pH may be causing micelle destabilization, although this is less common.1. Verify the pH-solubility profile of your active pharmaceutical ingredient (API). 2. Consider adjusting the formulation pH to a range where the API is more soluble. 3. Analyze the particle size distribution to see if it has significantly changed.
Loss of drug content over time in a formulation stored at low or high pH. 1. The drug itself may be unstable at that pH. 2. The Solutol® HS-15 may be slowly hydrolyzing, leading to a loss of micellar integrity and subsequent drug degradation or precipitation.1. First, assess the stability of the API alone at the target pH. 2. If the API is stable, investigate the chemical stability of the Solutol® HS-15 under your storage conditions. This can be done by monitoring the appearance of degradation products like 12-hydroxystearic acid.
Changes in micelle size or polydispersity index (PDI) after pH adjustment. 1. Swelling or shrinking of the micellar core due to interactions between the encapsulated drug and the changing pH environment. 2. Aggregation of micelles, potentially due to interactions with buffer salts or extreme pH effects.1. Use Dynamic Light Scattering (DLS) to monitor micelle size and PDI as a function of pH. 2. Ensure the buffer concentration is not excessively high, as this can sometimes influence micellar properties.

Data Presentation

Summary of Solutol® HS-15 Micelle Stability at Different pH Conditions
pH Range Micelle Physical Stability Solutol® HS-15 Chemical Stability Key Considerations
< 3 (Highly Acidic) Generally stable for short durations.Potential for slow acid-catalyzed hydrolysis of the ester linkage over long-term storage.Recommended to conduct long-term stability studies to monitor for degradation products.
3 - 5 (Acidic) High stability.Generally stable, with minimal hydrolysis expected under typical storage conditions.Suitable for formulations simulating gastric conditions.[3][4]
5 - 8 (Near Neutral) Very high stability.Excellent chemical stability.Optimal range for most applications, including parenteral and oral formulations.[3][4]
8 - 10 (Alkaline) High stability.Potential for slow base-catalyzed hydrolysis of the ester linkage over long-term storage.Long-term stability testing is advised for formulations in this pH range.
> 10 (Highly Alkaline) Potential for destabilization.Increased rate of base-catalyzed hydrolysis of the ester linkage.Generally not recommended for long-term storage of Solutol® HS-15 formulations.

Experimental Protocols

Protocol 1: Assessment of Micelle Physical Stability as a Function of pH using Dynamic Light Scattering (DLS)

This protocol outlines a method to evaluate the effect of pH on the size and polydispersity of Solutol® HS-15 micelles.

1. Materials:

  • Solutol® HS-15
  • Deionized water
  • A set of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
  • 0.1 M HCl and 0.1 M NaOH for pH adjustment
  • DLS instrument

2. Procedure:

  • Prepare a stock solution of Solutol® HS-15 micelles (e.g., 1% w/v) in deionized water. Ensure the concentration is well above the CMC (0.005-0.02%).
  • Divide the stock solution into aliquots.
  • To each aliquot, add the appropriate buffer to achieve the target pH values. Alternatively, for unbuffered systems, slowly titrate with 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.
  • Allow the samples to equilibrate for a set period (e.g., 1 hour) at a controlled temperature (e.g., 25°C).
  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles in each sample using DLS.[1][5]
  • For long-term stability, store the pH-adjusted samples under desired conditions and repeat the DLS measurements at specified time points (e.g., 1, 7, 14, and 30 days).

3. Data Analysis:

  • Plot the mean hydrodynamic diameter and PDI as a function of pH.
  • Significant changes in size or PDI may indicate micelle aggregation or destabilization.

Protocol 2: Forced Hydrolysis Study to Assess Chemical Stability of Solutol® HS-15

This protocol is a forced degradation study to investigate the chemical stability of Solutol® HS-15 at extreme pH values.

1. Materials:

  • Solutol® HS-15 solution (e.g., 1% w/v in water)
  • 1 M HCl
  • 1 M NaOH
  • Heating block or water bath
  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS)
  • Reference standards for 12-hydroxystearic acid

2. Procedure:

  • Acid Hydrolysis: Mix the Solutol® HS-15 solution with an equal volume of 1 M HCl.
  • Base Hydrolysis: Mix the Solutol® HS-15 solution with an equal volume of 1 M NaOH.
  • Control: Mix the Solutol® HS-15 solution with an equal volume of deionized water.
  • Incubate all samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[6]
  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.
  • Neutralize the acid and base samples before analysis.
  • Analyze the samples by HPLC-ELSD or LC-MS to detect and quantify the formation of 12-hydroxystearic acid. A method similar to the analysis of PEG-60 hydrogenated castor oil can be adapted, which involves alkaline hydrolysis followed by HPLC-ELSD to detect 12-hydroxystearic acid.[3][7][8]

3. Data Analysis:

  • Monitor the decrease in the peak area of Solutol® HS-15 and the increase in the peak area of the 12-hydroxystearic acid degradation product over time.
  • This will provide a semi-quantitative measure of the rate of hydrolysis under acidic and basic conditions.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., precipitation, size change, drug loss) check_api Is the API stable at the target pH and temperature? start->check_api api_issue Address API stability issue: - Modify formulation pH - Add stabilizers for API check_api->api_issue No check_physical Assess Micelle Physical Stability: - Measure size and PDI with DLS - Observe for visual changes check_api->check_physical Yes physical_issue Physical Instability Detected (Aggregation or Destabilization) check_physical->physical_issue adjust_formulation Adjust Formulation: - Optimize buffer type/concentration - Evaluate excipient compatibility physical_issue->adjust_formulation Yes check_chemical Assess Solutol® HS-15 Chemical Stability: - Forced hydrolysis study (acid/base) - Analyze for degradation products (e.g., 12-hydroxystearic acid) physical_issue->check_chemical No adjust_formulation->check_physical chemical_issue Chemical Degradation Detected check_chemical->chemical_issue reformulate Reformulate: - Adjust pH to a more stable range - Consider alternative storage conditions - Evaluate alternative solubilizers chemical_issue->reformulate Yes stable Formulation is Stable chemical_issue->stable No reformulate->start

Caption: Troubleshooting workflow for pH-related stability issues of Solutol® HS-15 micelles.

Solutol_Behavior cluster_acid Highly Acidic (e.g., pH < 3) cluster_neutral Near Neutral (e.g., pH 5-8) cluster_base Highly Alkaline (e.g., pH > 10) acid_micelle Intact Micelle (Short-term) hydrolysis_acid Slow Hydrolysis (Long-term) acid_micelle->hydrolysis_acid H+ catalyst products_acid 12-Hydroxystearic Acid + Polyethylene Glycol hydrolysis_acid->products_acid neutral_micelle Stable Micelle base_micelle Intact Micelle (Short-term) hydrolysis_base Faster Hydrolysis (Long-term) base_micelle->hydrolysis_base OH- catalyst products_base 12-Hydroxystearate Salt + Polyethylene Glycol hydrolysis_base->products_base

References

Technical Support Center: Optimizing Drug Release with Solutol® HS-15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solutol® HS-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Solutol® HS-15 concentrations for optimal drug release. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Solutol® HS-15 and how does it enhance drug release?

A1: Solutol® HS-15 (also known as Kolliphor® HS 15) is a non-ionic surfactant composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[1][2] It enhances the release of poorly soluble drugs primarily by increasing their solubility and dissolution rate.[3][4] This is achieved through mechanisms such as micellar solubilization, conversion of the crystalline drug to an amorphous state, and improved wettability of drug particles.[5] Solutol® HS-15 has a hydrophilic-lipophilic balance (HLB) of approximately 16 and a low critical micelle concentration (CMC) of 0.005%-0.02%, making it an effective solubilizer.[2]

Q2: What are the typical starting concentrations for Solutol® HS-15 in a formulation?

A2: The optimal concentration of Solutol® HS-15 is highly dependent on the specific active pharmaceutical ingredient (API), the desired release profile, and the formulation strategy (e.g., micelles, solid dispersions). However, studies have shown effective drug-to-carrier weight ratios ranging from 1:1 to 1:10.[3][5] For micellar formulations, concentrations are often determined based on the drug-to-surfactant ratio needed to achieve high entrapment and loading efficiencies. For instance, successful formulations have been prepared with specific ratios like 35:20 (mg/mL) of Solutol® HS-15 to a co-surfactant.[6] It is recommended to perform screening studies with varying concentrations to determine the optimal ratio for your specific application.

Q3: How can I prepare drug-loaded micelles using Solutol® HS-15?

A3: A common method for preparing drug-loaded micelles with Solutol® HS-15 is the thin-film hydration or rotary evaporation method.[7][8] The general steps are outlined below and visualized in the experimental workflow diagram.

Q4: Is Solutol® HS-15 safe for use in pharmaceutical formulations?

A4: Solutol® HS-15 has been shown to be safe in various animal toxicity models and has reduced histamine release compared to other solubilizers like Cremophor EL.[1] It is used in marketed injectable drug products in some countries and is listed in the FDA's Inactive Ingredient Database (IID).[1][2] However, as with any excipient, its safety in a specific formulation and for a particular route of administration should be thoroughly evaluated.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Drug Entrapment Efficiency (EE%) or Drug Loading (DL%) - Inappropriate drug-to-Solutol® HS-15 ratio.- Poor solubility of the drug in the organic solvent used during preparation.- Drug precipitation during the formulation process.- Optimize the drug-to-carrier ratio by testing a range of concentrations.- Select an organic solvent in which both the drug and Solutol® HS-15 are highly soluble.- Ensure complete removal of the organic solvent to facilitate efficient micelle formation and drug encapsulation.
Poor Formulation Stability (e.g., precipitation, particle size increase over time) - The concentration of Solutol® HS-15 is below the critical micelle concentration (CMC).- The formulation is thermodynamically unstable.- Incompatibility with other formulation components.- Ensure the Solutol® HS-15 concentration is above its CMC (0.005%-0.02%).- Consider using a co-surfactant, such as Poloxamer 188 or Pluronic F127, to form more stable mixed micelles.[6][8]- Evaluate the physical and chemical compatibility of all excipients in the formulation.
Unsatisfactory Drug Release Profile (too fast or too slow) - Drug-to-carrier ratio is not optimized.- The physical state of the drug within the formulation (crystalline vs. amorphous).- The method of preparation affects the final formulation structure.- Adjust the Solutol® HS-15 concentration; higher concentrations can sometimes lead to a more sustained release.[8]- Characterize the physical state of the drug using techniques like DSC and XRD. Amorphous forms generally exhibit faster release.[3][5]- Compare different preparation methods (e.g., solvent evaporation vs. melting method for solid dispersions) as they can influence the release profile.[9]
High Polydispersity Index (PDI) of Micelles - Incomplete dissolution of components.- Aggregation of micelles.- Suboptimal preparation parameters.- Ensure all components are fully dissolved before proceeding with film formation or solvent evaporation.- Optimize stirring speed and temperature during hydration.- Consider post-preparation homogenization or extrusion steps to achieve a more uniform particle size distribution.

Experimental Protocols

Protocol 1: Preparation of Solutol® HS-15 Micelles by Rotary Evaporation

This protocol is a generalized procedure based on methodologies reported for encapsulating various drugs.[6][7]

  • Dissolution: Dissolve the drug and Solutol® HS-15 (and any co-surfactants) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, uniform film is formed on the flask wall.

  • Hydration: Hydrate the film with an aqueous solution (e.g., deionized water, PBS) by rotating the flask at a controlled temperature (e.g., 37°C) until the film is completely dissolved and a clear micellar solution is formed.

  • Purification (Optional): Remove any unentrapped drug by filtration (e.g., using a 0.22 µm syringe filter) or dialysis.[6][7]

  • Characterization: Analyze the resulting micellar solution for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a typical dialysis-based method for assessing the in vitro release of a drug from a Solutol® HS-15 formulation.[6]

  • Preparation: Place a known volume of the drug-loaded formulation (e.g., 1 mL) into a dialysis bag with a specific molecular weight cut-off (MWCO), typically 3,500 Da.

  • Immersion: Immerse the sealed dialysis bag into a larger volume of release medium (e.g., 200 mL of PBS at pH 7.4, sometimes containing a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Table 1: Influence of Solutol® HS-15 Ratio on Formulation Characteristics

Drug:Solutol® HS-15 Ratio (w/w)Preparation MethodParticle Size (nm)Entrapment Efficiency (%)Drug Loading (%)Reference
1:5 (Pioglitazone HCl)Solvent Evaporation---[3]
1:7 (Pioglitazone HCl)Solvent Evaporation---[3]
1:9 (Pioglitazone HCl)Solvent Evaporation---[3]
1:10 (Nifedipine)Fusion---[5]
-Thin-film (Baicalein with F68)23.14 ± 1.4692.78 ± 0.986.45 ± 1.54[8]
-Rotary Evaporation (Agomelatine)14.17 ± 0.7296.964.41[7]

Note: "-" indicates data not specified in the cited literature in a comparable format.

Table 2: Impact of Solutol® HS-15 on Drug Solubility

DrugFormulation StrategyDrug:Solutol® HS-15 Ratio (w/w)Fold Increase in SolubilityReference
Pioglitazone HClSolid Dispersion1:7~49[3]
NifedipineSolid Dispersion1:10~88[5]
RitonavirSolid Inclusion Complex-13.57[4]
Baohuoside IMixed Micelles-175.5[10]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase start Start: Drug & Solutol HS-15 dissolve 1. Dissolve in Organic Solvent start->dissolve evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate with Aqueous Solution evaporate->hydrate micelles Formation of Drug-Loaded Micelles hydrate->micelles characterize Characterize Micelles (Size, EE%, DL%) micelles->characterize release_study In Vitro Release Study micelles->release_study data_analysis Analyze Drug Release Profile characterize->data_analysis release_study->data_analysis end End: Optimal Formulation data_analysis->end

Caption: Workflow for preparing and evaluating Solutol® HS-15 micelles.

logical_relationship cluster_input Input Variable cluster_output Key Outcomes concentration Solutol® HS-15 Concentration solubility Drug Solubility concentration->solubility Increases dissolution Dissolution Rate concentration->dissolution Increases stability Formulation Stability concentration->stability Can Affect solubility->dissolution bioavailability Bioavailability dissolution->bioavailability

Caption: Impact of Solutol® HS-15 concentration on formulation outcomes.

References

Technical Support Center: Minimizing Solutol HS-15 Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from Solutol HS-15 in your analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with analytical assays?

This compound, also known as Kolliphor HS 15, is a non-ionic solubilizing agent and emulsifier commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol (PEG).[1] Its surfactant properties, which are beneficial for drug delivery, can cause significant interference in various analytical assays. The primary mechanism of interference is through the formation of micelles and non-specific binding, which can lead to ion suppression in mass spectrometry, matrix effects in immunoassays, and altered cell membrane properties in cell-based assays.

Q2: In which types of analytical assays is this compound interference most common?

This compound interference is most prominently reported in:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): It is a well-documented cause of ion suppression, leading to inaccurate quantification of analytes.[2] The polyethylene glycol oligomers in this compound are primarily responsible for this effect.

  • Immunoassays (e.g., ELISA, Western Blotting): As a detergent, this compound can disrupt antibody-antigen interactions, lead to non-specific binding, and cause high background noise or false-positive/negative results.

  • Cell-Based Assays: this compound can affect cell viability, membrane permeability, and the function of membrane transporters like P-glycoprotein (P-gp), which can interfere with the interpretation of assay results.[3][4] It can also interfere with fluorescent and luminescent readouts.

Q3: What are the general strategies to minimize this compound interference?

The main strategies involve removing this compound from the sample before analysis or modifying the analytical method to reduce its impact. Common approaches include:

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): An effective method for separating analytes from water-soluble excipients like this compound.

    • Protein Precipitation (PPT): Can be used to remove both proteins and, to some extent, this compound from biological matrices.

    • Solid-Phase Extraction (SPE): A selective sample clean-up method that can be optimized to retain the analyte of interest while washing away this compound.

  • Chromatographic Methods: Modifying the LC gradient and mobile phase composition can help to chromatographically separate the analyte from the interfering components of this compound.

  • Assay-Specific Modifications: For immunoassays, optimizing blocking buffers and wash steps is crucial. For cell-based assays, understanding the concentration-dependent effects of this compound on the specific cell line and assay readout is essential.

Troubleshooting Guides

Issue 1: Ion Suppression in LC-MS/MS Assays

Symptom: You observe a significant decrease in the analyte signal intensity, particularly in samples containing higher concentrations of this compound, leading to poor accuracy and precision in your quantitative analysis.

Troubleshooting Steps:

  • Confirm this compound Interference: Analyze a blank sample spiked with this compound to confirm that it is the source of ion suppression. A significant drop in the signal of an internal standard is a strong indicator.

  • Implement a Sample Clean-up Strategy: The most effective way to combat ion suppression from this compound is to remove it from the sample prior to LC-MS/MS analysis. The table below compares the effectiveness of different sample preparation techniques.

    Technique Principle Advantages Disadvantages Reported Efficiency for this compound Removal
    Liquid-Liquid Extraction (LLE) Partitions the analyte into an organic solvent, leaving water-soluble this compound in the aqueous phase.High efficiency for removing hydrophilic interferents.Can be labor-intensive and may have lower analyte recovery for polar compounds.High
    Protein Precipitation (PPT) Precipitates proteins out of the sample using an organic solvent (e.g., acetonitrile).Simple and fast.May not completely remove this compound, especially at high concentrations. Can lead to less clean extracts compared to LLE or SPE.Moderate
    Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while allowing this compound to be washed away.Highly selective and can provide very clean extracts. Amenable to automation.Requires method development to optimize the sorbent, wash, and elution conditions.High
  • Optimize Chromatographic Conditions: If sample clean-up is not sufficient or feasible, modifying the chromatographic method can help.

    • Gradient Elution: Employ a gradient that allows for the separation of the analyte from the co-eluting this compound oligomers.

    • Divert Valve: Use a divert valve to direct the flow containing the bulk of the this compound to waste before it enters the mass spectrometer.

Issue 2: High Background or Inconsistent Results in Immunoassays (ELISA)

Symptom: Your ELISA results show high background absorbance, poor reproducibility between wells, or a complete loss of signal.

Troubleshooting Steps:

  • Identify the Source of Interference: Run control wells with and without this compound (at the concentration present in your samples) to confirm its role in the observed interference.

  • Optimize Blocking and Washing Steps:

    • Blocking Buffer: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or try a different blocking buffer. Commercial blockers specifically designed to reduce non-specific binding can also be effective.

    • Washing Steps: Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can help to remove non-specifically bound this compound and other interfering substances.

  • Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level where it no longer interferes with the assay. However, ensure that the analyte of interest remains within the detectable range of the assay.

  • Sample Pre-treatment: If the above steps are insufficient, consider a sample clean-up method like LLE or SPE to remove this compound before performing the immunoassay.

Issue 3: Unexpected Results in Cell-Based Assays

Symptom: You observe unexpected changes in cell viability, morphology, or assay readouts (e.g., fluorescence, luminescence) that are not related to your experimental treatment.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration: Perform a dose-response experiment to determine the concentration range at which this compound is cytotoxic to your specific cell line using assays like MTS or LDH. This will help you identify a non-toxic working concentration.

  • Assess for Direct Assay Interference: Run the assay in a cell-free system with the same concentration of this compound present in your experimental samples. This will reveal if this compound directly quenches or enhances your fluorescent or luminescent signal. If interference is observed, you may need to apply a correction factor based on these cell-free measurements.

  • Consider Effects on Membrane Transport: Be aware that this compound can inhibit P-glycoprotein (P-gp), an efflux transporter.[3] If your assay involves a P-gp substrate, the presence of this compound could lead to increased intracellular accumulation of the substrate, confounding your results.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Removal from Plasma

This protocol is a general guideline and should be optimized for your specific analyte and matrix.

  • Sample Preparation: To 100 µL of plasma sample, add an appropriate internal standard.

  • Acidification/Basification (optional, analyte-dependent): Adjust the pH of the sample to ensure the analyte of interest is in a non-ionized state to facilitate its extraction into an organic solvent.

  • Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Partial Removal of this compound

This is a simpler but potentially less effective method than LLE for complete this compound removal.

  • Sample Preparation: To 100 µL of plasma sample, add an appropriate internal standard.

  • Precipitation: Add 300-400 µL of cold acetonitrile.

  • Vortexing: Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge at high speed (>10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

Visualizations

Experimental_Workflow_for_Solutol_HS15_Removal cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Plasma Sample (with this compound) LLE Liquid-Liquid Extraction Sample->LLE High Efficiency PPT Protein Precipitation Sample->PPT Moderate Efficiency SPE Solid-Phase Extraction Sample->SPE High Selectivity LCMS LC-MS/MS Analysis LLE->LCMS PPT->LCMS SPE->LCMS Data Accurate Analyte Quantification LCMS->Data

Caption: Workflow for removing this compound interference.

Pgp_Signaling_Pathway_Interference cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Extracellular Extracellular Space Pgp->Extracellular Drug P-gp Substrate Drug Drug->Pgp Efflux Intracellular Intracellular Space Drug->Intracellular Cellular Entry Solutol This compound Solutol->Pgp Inhibition Increased_Accumulation Increased Intracellular Drug Accumulation Intracellular->Increased_Accumulation

Caption: this compound inhibiting P-gp mediated drug efflux.

References

Technical Support Center: Optimizing Drug Loading in Solutol® HS-15 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve drug loading in your Solutol® HS-15 micelle formulations.

Frequently Asked Questions (FAQs)

Q1: What is Solutol® HS-15 and why is it used for drug delivery?

Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent.[1] It is composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[2][3] Its amphiphilic nature allows it to self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC), which is in the range of 0.005-0.02%.[4][5] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[3]

Q2: What are the key parameters to define a successful drug-loaded micelle formulation?

The success of a drug-loaded micelle formulation is primarily evaluated by its Drug Loading (DL%) and Encapsulation Efficiency (EE%).

  • Drug Loading (DL%) refers to the weight percentage of the drug relative to the total weight of the drug-loaded micelles.

  • Encapsulation Efficiency (EE%) is the percentage of the initial amount of drug used in the formulation that is successfully encapsulated within the micelles.

High DL% and EE% are desirable to maximize the therapeutic dose and minimize the amount of carrier material.

Q3: How can I determine the Drug Loading (DL%) and Encapsulation Efficiency (EE%) of my Solutol® HS-15 micelles?

A common method involves separating the drug-loaded micelles from the unencapsulated, free drug. The amount of encapsulated drug is then quantified, typically using High-Performance Liquid Chromatography (HPLC).[6][7][8]

Here is a general workflow for this determination:

prep Prepare Drug-Loaded Micelle Solution sep Separate Free Drug from Micelles (e.g., Centrifugation, Ultrafiltration) prep->sep quant_micelle Quantify Drug in Micelles sep->quant_micelle Direct Method quant_supernatant Quantify Free Drug in Supernatant/Filtrate sep->quant_supernatant Indirect Method calc Calculate DL% and EE% quant_micelle->calc quant_supernatant->calc

Figure 1: General workflow for determining drug loading and encapsulation efficiency.

For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

Q4: I am observing very low drug loading in my Solutol® HS-15 micelles. What are the potential causes and how can I improve it?

Low drug loading is a common issue that can be attributed to several factors. Here’s a troubleshooting guide to help you identify the cause and find a solution.

Potential Cause Explanation Suggested Solution(s)
Poor Drug-Polymer Compatibility The physicochemical properties of your drug may not be optimal for encapsulation within the pure Solutol® HS-15 micelle core.Formulate Mixed Micelles: Incorporate a co-polymer to modify the core environment. Combining Solutol® HS-15 with other polymers like Pluronic® F127, Pluronic® L61, or Soluplus® has been shown to significantly improve drug loading for various compounds.[7][9][10][11][12]
Suboptimal Drug-to-Polymer Ratio The amount of drug may be too high for the available polymer to encapsulate effectively, leading to drug precipitation.Optimize the Ratio: Systematically vary the drug-to-polymer weight ratio to find the optimal loading capacity. Start with a lower drug concentration and gradually increase it.
Inefficient Preparation Method The chosen method of micelle preparation (e.g., thin-film hydration, solvent evaporation) may not be ideal for your specific drug-polymer system.Refine Your Protocol: Adjust parameters within your current method, such as the type of organic solvent, the hydration temperature, and the rate of solvent evaporation.[13][14] Alternatively, try a different preparation method.
Inappropriate Solvent System The solvent used to dissolve the drug and polymer can influence their interaction and the final micelle structure.Screen Different Solvents: Test a range of organic solvents (e.g., ethanol, acetone, chloroform, methanol) to find one that effectively dissolves both the drug and Solutol® HS-15 and allows for efficient micelle formation upon hydration.[15]

Q5: My drug-loaded micelles are not stable and seem to precipitate over time. What can I do?

Instability and precipitation can be caused by several factors, including the formulation exceeding its kinetic or thermodynamic stability limits.

Potential Cause Explanation Suggested Solution(s)
High Drug Loading Overloading the micelles can lead to a supersaturated state within the core, resulting in drug crystallization and precipitation over time.Reduce Drug-to-Polymer Ratio: Try a lower drug concentration to ensure the drug remains stably encapsulated.
Suboptimal Co-Polymer Ratio in Mixed Micelles The ratio of Solutol® HS-15 to the co-polymer can affect the stability of the mixed micelles.Optimize Co-Polymer Ratio: If using mixed micelles, systematically vary the ratio of Solutol® HS-15 to the co-polymer to identify the most stable formulation.
Temperature Effects Temperature can influence micelle formation and stability.[16][17][18][19][20]Control Temperature: Ensure consistent and optimal temperature control during both the preparation and storage of your micelle solutions.

Strategies to Enhance Drug Loading: Data and Examples

The formation of mixed micelles is a highly effective strategy to improve the drug loading capacity of Solutol® HS-15. By blending Solutol® HS-15 with other polymers, the resulting micelles can offer a more favorable hydrophobic environment for a wider range of drug molecules.

Mixed Micelles with Pluronics
Drug Co-Polymer Solutol® HS-15:Co-Polymer Ratio (w/w) Drug Loading (DL%) Encapsulation Efficiency (EE%) Reference
Icariside IIPluronic® F1274:19.7%94.6%[9][21]
GenisteinPluronic® F12735:201.69 ± 0.24%80.79 ± 0.55%[7][11][12]
GenisteinPluronic® L6149:62.26 ± 0.18%83.40 ± 1.36%[7][11][12]
DocetaxelPluronic® F127Not Specified-99.05%[21]
Mixed Micelles with Soluplus®
Drug Co-Polymer Solutol® HS-15:Co-Polymer Ratio (w/w) Drug Loading (DL%) Encapsulation Efficiency (EE%) Reference
ThymoquinoneSoluplus®4:14.68 ± 0.12%92.4 ± 1.6%[4][10]
Olmesartan MedoxomilSoluplus®Not SpecifiedHighHigh[5]

Experimental Protocols

Protocol 1: Preparation of Solutol® HS-15 Mixed Micelles using the Thin-Film Hydration Method

This method is widely used for preparing drug-loaded micelles.[22]

dissolve 1. Dissolve Drug, Solutol® HS-15, and Co-polymer in a suitable organic solvent in a round-bottom flask. evap 2. Evaporate the organic solvent under reduced pressure to form a thin film on the flask wall. dissolve->evap hydrate 3. Hydrate the film with an aqueous solution (e.g., water, PBS) with gentle agitation. evap->hydrate filter 4. Filter the resulting micelle solution to remove any unencapsulated drug precipitate. hydrate->filter

Figure 2: Workflow for the thin-film hydration method.

Detailed Methodology:

  • Dissolution: Accurately weigh the drug, Solutol® HS-15, and the chosen co-polymer (e.g., Pluronic® F127). Dissolve all components in a suitable organic solvent (e.g., methanol, ethanol, or a chloroform/methanol mixture) in a round-bottom flask.[4][22]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, uniform film is formed on the inner surface of the flask.[7][22]

  • Hydration: Add a pre-warmed aqueous solution (e.g., deionized water or phosphate-buffered saline) to the flask. Hydrate the film by rotating the flask gently at a temperature above the glass transition temperature of the polymer for a specified time (e.g., 30-60 minutes).[22] Sonication can also be used to aid in the formation of a homogenous micellar dispersion.[4]

  • Purification: To remove any unencapsulated drug, the resulting micelle solution can be centrifuged or filtered through a syringe filter (e.g., 0.22 µm).[7][22]

Protocol 2: Determination of Drug Loading (DL%) and Encapsulation Efficiency (EE%)

Detailed Methodology:

  • Separation of Free Drug (Indirect Method):

    • Take a known volume of the drug-loaded micelle solution and place it in an ultrafiltration tube (with a molecular weight cut-off that retains the micelles, e.g., 10 kDa).[23]

    • Centrifuge the tube according to the manufacturer's instructions to separate the supernatant/filtrate (containing the unencapsulated drug) from the concentrated micelle solution.[24]

  • Quantification:

    • Accurately dilute the supernatant/filtrate with a suitable solvent.

    • To determine the total drug amount, take an aliquot of the original, un-centrifuged micelle solution and disrupt the micelles by adding a large excess of an organic solvent (e.g., methanol, acetonitrile) in which the drug is soluble.[6]

    • Analyze the drug concentration in both the diluted supernatant/filtrate and the disrupted total drug sample using a validated HPLC method.[8]

  • Calculation:

    • Encapsulation Efficiency (EE%) : EE% = [(Total Drug Amount - Unencapsulated Drug Amount) / Total Drug Amount] x 100

    • Drug Loading (DL%) : First, determine the weight of the polymer in the final formulation. Then: DL% = [Weight of Encapsulated Drug / (Weight of Encapsulated Drug + Weight of Polymer)] x 100

Logical Relationships in Formulation Development

The following diagram illustrates the key relationships between formulation parameters and the desired outcomes for drug loading.

cluster_inputs Formulation & Process Parameters cluster_outputs Desired Outcomes drug_prop Drug Properties (LogP, MW, Solubility) micelle_core Micelle Core Environment drug_prop->micelle_core poly_ratio Drug:Polymer Ratio dl High Drug Loading (DL%) poly_ratio->dl ee High Encapsulation Efficiency (EE%) poly_ratio->ee co_poly Co-Polymer Type & Ratio co_poly->micelle_core solvent Organic Solvent solvent->micelle_core temp Temperature temp->micelle_core method Preparation Method method->micelle_core micelle_core->dl micelle_core->ee stability Good Formulation Stability dl->stability ee->stability

Figure 3: Key parameters influencing drug loading outcomes in Solutol® HS-15 micelles.

References

addressing inconsistencies in Solutol HS-15-mediated permeability enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during in vitro permeability assays using Solutol® HS-15.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Solutol® HS-15 enhances permeability?

A1: Solutol® HS-15 is a non-ionic surfactant that enhances permeability through a dual mechanism. It primarily acts on the cell membrane, increasing its fluidity and thereby promoting the transcellular transport of molecules.[1][2] Additionally, it can affect the organization of F-actin in the cytoskeleton, leading to the opening of tight junctions and facilitating paracellular transport.[2][3] Some studies also indicate that Solutol® HS-15 can inhibit the P-glycoprotein (P-gp) efflux pump, which can increase the intracellular concentration of certain drugs.[4]

Q2: At what concentrations is Solutol® HS-15 most effective as a permeability enhancer?

A2: The permeability-enhancing effects of Solutol® HS-15 are concentration-dependent.[2][5] Significant increases in apparent permeability (Papp) are typically observed at concentrations above its critical micelle concentration (CMC), which is in the range of 0.06-0.1 mM in biologically relevant media.[2] However, it is crucial to note that concentrations that enhance permeability may overlap with those causing cytotoxicity.[2] For instance, a 2.7-fold increase in insulin permeability across Calu-3 cells was observed at 5.2 mM Solutol® HS-15, a concentration that also resulted in approximately 30% cytotoxicity.[2]

Q3: Is the permeability enhancement by Solutol® HS-15 reversible?

A3: The reversibility of Solutol® HS-15's effects on cell monolayers is a key consideration. Studies have shown that after a 3-hour exposure to Solutol® HS-15, the transepithelial electrical resistance (TEER) of Calu-3 cell monolayers can recover after the removal of the surfactant and incubation in fresh culture medium for 24 hours.[2] This suggests that the effects on tight junction integrity can be reversible.

Q4: How does Solutol® HS-15 affect Transepithelial Electrical Resistance (TEER)?

A4: Solutol® HS-15 causes a concentration-dependent decrease in TEER in cell monolayers like Calu-3 and Caco-2, indicating an effect on tight junction integrity.[2][6] The time course of the TEER decrease differs from that of classical tight junction openers like chitosan, suggesting a different mechanism of action on tight junction protein organization.[2]

Troubleshooting Guide

This guide addresses common inconsistencies observed in Solutol® HS-15-mediated permeability enhancement experiments.

Problem Potential Cause Recommended Solution
High variability in Papp values between experiments Inconsistent Solutol® HS-15 concentration.Prepare fresh Solutol® HS-15 solutions for each experiment from a validated stock. Ensure thorough mixing.
Variation in cell monolayer confluence or integrity.Monitor TEER values before and after each experiment to ensure monolayer integrity. Only use monolayers within a consistent TEER range.[7][8]
Temperature fluctuations during the assay.Maintain a constant temperature of 37°C throughout the experiment, as permeability is temperature-dependent.[2][9]
Inconsistent incubation times.Strictly adhere to the predetermined incubation time for all wells and experiments. The effects of Solutol® HS-15 are time-dependent.[2][5]
Unexpectedly high cytotoxicity Solutol® HS-15 concentration is too high for the specific cell line.Perform a dose-response cytotoxicity assay (e.g., MTS or LDH assay) to determine the EC50 for your cell line. Use concentrations that provide permeability enhancement with acceptable viability.[2]
Cell line is particularly sensitive to surfactants.Consider using a more robust cell line or reducing the incubation time with Solutol® HS-15.
Contamination of cell culture.Regularly check for and address any microbial contamination in your cell cultures.
No significant permeability enhancement observed Solutol® HS-15 concentration is below the effective range.Ensure the concentration used is above the CMC (0.06-0.1 mM) and is sufficient to induce a permeability change for your specific drug and cell model.[2]
The compound being tested is not a substrate for the pathways affected by Solutol® HS-15.Solutol® HS-15 may not enhance the permeability of all compounds equally. Consider the physicochemical properties of your drug.
Inactive Solutol® HS-15.Use Solutol® HS-15 from a reputable source and store it according to the manufacturer's instructions.
Inconsistent TEER readings Improper electrode placement or handling.Ensure the "chopstick" electrodes are placed consistently in the center of the well and at the same depth.
Temperature differences between the plate and the measuring environment.Allow the plate to equilibrate to room temperature before taking TEER measurements to avoid temperature-induced fluctuations.[9][10]
Presence of residues on the electrodes.Clean the electrodes regularly with a suitable cleaning solution as recommended by the manufacturer.[10]
Variations in the ionic strength of the buffer.Use the same batch of buffer (e.g., HBSS) for all TEER measurements to ensure consistent conductivity.[10]

Quantitative Data Summary

Table 1: Cytotoxicity of Solutol® HS-15 in Different Cell Lines (EC50 in mM)

Cell LineMTS AssayLDH Assay
Calu-3> 20~10
Caco-2~5~5
A549~5~5

Data summarized from a study by Shubber et al., 2015.[2]

Table 2: Effect of Solutol® HS-15 on the Apparent Permeability (Papp) of Insulin across Calu-3 Monolayers

Solutol® HS-15 Concentration (mM)Papp (x 10⁻⁸ cm/s) at 37°CFold Increase vs. Control
0 (Control)3.0 ± 0.51.0
0.525.1 ± 0.81.7
1.046.9 ± 1.12.3
5.208.1 ± 1.3*2.7

* Indicates a statistically significant increase compared to the control. Data are presented as mean ± SD. Adapted from Shubber et al., 2015.[2]

Experimental Protocols

1. Caco-2/Calu-3 Permeability Assay

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Cell Culture: Culture Caco-2 or Calu-3 cells on Transwell® inserts until a confluent monolayer is formed (typically 21 days for Caco-2 and 10-14 days for Calu-3).

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use inserts with TEER values within the established range for your laboratory (e.g., >250 Ω·cm² for Calu-3).[7]

  • Preparation of Solutions:

    • Prepare transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Prepare the test compound solution in the transport buffer at the desired concentration.

    • Prepare the test compound solution with the desired concentration of Solutol® HS-15 in the transport buffer.

  • Permeability Assay:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Add the appropriate volume of transport buffer to the basolateral (receiver) chamber.

    • Add the test solutions (with and without Solutol® HS-15) to the apical (donor) chamber.

    • Incubate the plates at 37°C with gentle shaking for the desired time points (e.g., 30, 60, 90, 120 minutes).

    • At each time point, collect a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

2. Cytotoxicity Assays (MTS and LDH)

  • Cell Seeding: Seed cells (e.g., Caco-2, Calu-3) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of Solutol® HS-15. Include a negative control (medium only) and a positive control (e.g., Triton™ X-100 for maximum cell lysis).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours) at 37°C.

  • Assay Procedure:

    • MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

    • LDH Assay: Collect the cell culture supernatant. Add the LDH reaction mixture to the supernatant and incubate for 30 minutes. Measure the absorbance at 490 nm. The absorbance is proportional to the amount of lactate dehydrogenase released from damaged cells.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the controls. Determine the EC50 value, which is the concentration of Solutol® HS-15 that causes a 50% reduction in cell viability.

Visualizations

G cluster_0 Solutol® HS-15 Effects on Cell Permeability cluster_1 Transcellular Pathway cluster_2 Paracellular Pathway cluster_3 Efflux Pump Inhibition Solutol Solutol® HS-15 Membrane Increased Cell Membrane Fluidity Solutol->Membrane Actin F-Actin Reorganization Solutol->Actin Pgp P-glycoprotein Inhibition Solutol->Pgp Transcellular Enhanced Transcellular Transport Membrane->Transcellular TJ Tight Junction Opening Actin->TJ Paracellular Enhanced Paracellular Transport TJ->Paracellular Intracellular Increased Intracellular Drug Concentration Pgp->Intracellular

Caption: Mechanisms of Solutol® HS-15-mediated permeability enhancement.

G cluster_workflow Troubleshooting Workflow for Inconsistent Permeability cluster_solutions Corrective Actions Start Inconsistent Papp Values Check_Conc Verify Solutol® HS-15 Concentration & Stability Start->Check_Conc Check_Cells Assess Cell Monolayer Integrity (TEER) Check_Conc->Check_Cells Concentration OK Sol_Prep Prepare Fresh Solutions Check_Conc->Sol_Prep Issue Found Check_Conditions Confirm Assay Conditions (Temp., Time, Buffer) Check_Cells->Check_Conditions Monolayer Intact Sol_TEER Use Consistent TEER Range Check_Cells->Sol_TEER Issue Found Check_Cytotoxicity Evaluate Cytotoxicity (MTS/LDH) Check_Conditions->Check_Cytotoxicity Conditions Stable Sol_Control Standardize Parameters Check_Conditions->Sol_Control Issue Found Analyze_Drug Consider Drug Properties Check_Cytotoxicity->Analyze_Drug Viability Acceptable Sol_Dose Optimize Concentration Check_Cytotoxicity->Sol_Dose Issue Found Consistent_Results Consistent Papp Values Analyze_Drug->Consistent_Results Mechanism Understood Sol_Alt Consider Alternative Enhancer/Model Analyze_Drug->Sol_Alt No Enhancement

References

Validation & Comparative

A Head-to-Head Battle: Solutol HS-15 versus Cremophor EL for Paclitaxel Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and drug development professionals on the performance of Solutol HS-15 and Cremophor EL as solubilizing agents for the notoriously poorly soluble anticancer drug, paclitaxel. This guide delves into their solubilization efficacy, stability, and safety profiles, supported by experimental data and detailed protocols.

The intravenous administration of paclitaxel, a cornerstone in the treatment of various cancers, has long been hampered by its poor aqueous solubility. The conventional formulation, Taxol®, utilizes Cremophor EL, a polyoxyethylated castor oil, to solubilize the drug. However, Cremophor EL is associated with significant adverse effects, including severe hypersensitivity reactions, nephrotoxicity, and neurotoxicity, necessitating premedication and limiting the maximum tolerated dose. This has spurred the quest for safer and more effective alternative solubilizing agents, with this compound emerging as a promising candidate.

This compound, a polyoxyethylene caprylic/capric glyceride, is a non-ionic solubilizer and emulsifier that has demonstrated a favorable safety profile and significant potential in enhancing the solubility and bioavailability of poorly water-soluble drugs. This guide provides a detailed comparison of this compound and Cremophor EL in the context of paclitaxel formulation, offering valuable insights for formulation scientists and researchers.

Performance Comparison: Solubilization and Formulation Properties

Quantitative data from various studies highlights the differences in the physicochemical properties of paclitaxel formulations using this compound and Cremophor EL.

ParameterThis compound FormulationCremophor EL FormulationReference
Paclitaxel Solubility Up to 15.76 mg/mL (in mixed micelles with Soluplus®)~6 mg/mL (in Taxol® formulation)[1]
Micelle Size ~10-20 nmVariable, can be larger
Drug Loading High capacity, dependent on formulationLower, limited by excipient toxicity
Hypersensitivity Reactions Significantly lower to negligible riskHigh risk, premedication required[2][3]
P-glycoprotein (P-gp) Inhibition Yes, enhances drug bioavailabilityLess pronounced

Note: Direct head-to-head studies comparing the maximum solubility of paclitaxel in this compound versus Cremophor EL under identical conditions are limited in publicly available literature. The data for this compound is from a mixed micellar system, which may enhance solubility beyond that of this compound alone.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments used to evaluate and compare paclitaxel formulations.

Paclitaxel Solubility Determination (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a drug in a given solvent system.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Weigh excess paclitaxel prep2 Add to vial with This compound or Cremophor EL solution prep1->prep2 inc1 Seal vials prep2->inc1 inc2 Place in a shaking water bath (e.g., 25°C or 37°C) inc1->inc2 inc3 Equilibrate for a defined period (e.g., 24-72 hours) inc2->inc3 ana1 Centrifuge to separate undissolved drug inc3->ana1 ana2 Filter supernatant (e.g., 0.22 µm filter) ana1->ana2 ana3 Dilute aliquot with appropriate solvent ana2->ana3 ana4 Quantify paclitaxel concentration using HPLC ana3->ana4

Caption: Workflow for Solubility Determination.

Protocol:

  • Preparation: Add an excess amount of paclitaxel powder to a series of vials containing different concentrations of either this compound or Cremophor EL in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved paclitaxel.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute an aliquot of the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of paclitaxel using a validated High-Performance Liquid Chromatography (HPLC) method.

High-Performance Liquid Chromatography (HPLC) for Paclitaxel Quantification

HPLC is a precise and reliable method for determining the concentration of paclitaxel in formulation samples.

G hplc_system HPLC System C18 Column(e.g., 250 x 4.6 mm, 5 µm) UV Detector(e.g., 227 nm) data_analysis Data Analysis (Peak area integration and concentration calculation) hplc_system:f2->data_analysis mobile_phase Mobile Phase (e.g., Acetonitrile:Water gradient) mobile_phase->hplc_system:f0 sample_injection Sample Injection (e.g., 20 µL) sample_injection->hplc_system:f1

Caption: HPLC Analysis Workflow.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 227 nm.

  • Injection Volume: 20 µL.

  • Standard Curve: A standard curve of known paclitaxel concentrations is prepared to quantify the unknown samples.

Formulation Stability Assessment

Evaluating the physical and chemical stability of the paclitaxel formulation over time and under different conditions is crucial.

G cluster_prep Formulation Preparation cluster_storage Storage Conditions cluster_testing Periodic Testing prep1 Prepare paclitaxel formulations with This compound and Cremophor EL store1 Store at different temperatures (e.g., 4°C, 25°C, 40°C) prep1->store1 test1 Visual inspection for precipitation store1->test1 store2 Protect from light test2 Measure particle size and distribution test3 Determine paclitaxel concentration (HPLC)

Caption: Stability Study Workflow.

Protocol:

  • Sample Preparation: Prepare paclitaxel formulations with both this compound and Cremophor EL at a specific concentration.

  • Storage: Aliquot the formulations into sealed, light-protected containers and store them under various conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), withdraw samples for analysis.

  • Analysis:

    • Visual Inspection: Observe the samples for any signs of precipitation or changes in appearance.

    • Particle Size Analysis: Measure the micelle or particle size and polydispersity index using dynamic light scattering (DLS).

    • Chemical Stability: Determine the concentration of paclitaxel using HPLC to assess for any degradation. The appearance of new peaks in the chromatogram may indicate degradation products.

Logical Relationship: The Rationale for Seeking Cremophor EL Alternatives

The drive to replace Cremophor EL is rooted in its inherent toxicity and its impact on the pharmacokinetic profile of paclitaxel. The following diagram illustrates the logical flow from the problems associated with Cremophor EL to the desired attributes of an ideal solubilizing agent, for which this compound is a strong contender.

G cluster_problem Problem with Cremophor EL cluster_solution Desired Attributes of Alternative cluster_candidate This compound as a Solution problem1 Hypersensitivity Reactions solution1 Improved Safety Profile problem1->solution1 problem2 Neurotoxicity & Nephrotoxicity problem2->solution1 problem3 Altered Pharmacokinetics solution3 Enhanced Bioavailability problem3->solution3 candidate This compound solution1->candidate solution2 High Solubilization Capacity solution2->candidate solution3->candidate solution4 Stable Formulation solution4->candidate

Caption: Rationale for Alternative Solubilizers.

Conclusion

The evidence strongly suggests that this compound is a viable and superior alternative to Cremophor EL for the solubilization of paclitaxel. Its enhanced safety profile, comparable or potentially superior solubilization capacity, and ability to improve bioavailability make it an attractive excipient for the development of next-generation paclitaxel formulations. While more direct comparative studies are warranted to fully elucidate the performance differences, the existing data provides a compelling case for researchers and drug development professionals to consider this compound in their formulation strategies to overcome the limitations of current paclitaxel therapies. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.

References

A Comparative Analysis of Solutol HS-15 and Tween 80 in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in designing effective and reliable cell-based assays. This guide provides a detailed comparative analysis of two commonly used non-ionic surfactants, Solutol HS-15 and Tween 80, focusing on their performance and impact on various cellular parameters.

This publication objectively compares the effects of this compound and Tween 80 on cell viability, membrane permeability, and drug metabolism. The information presented is supported by experimental data from peer-reviewed studies to aid in the informed selection of these excipients for your research needs.

Data Summary: Cytotoxicity and Cellular Effects

The following tables summarize the quantitative data on the cytotoxic effects and other cellular impacts of this compound and Tween 80 across various cell lines.

Table 1: Comparative Cytotoxicity (IC50/EC50) of this compound and Tween 80 in Different Cell Lines

Cell LineAssayThis compoundTween 80Reference
Caco-2 (Human colorectal adenocarcinoma)MTTNo cytotoxicity at 0.14% (w/v)[1]IC50: 0.05% (v/v)[1][1]
Calu-3 (Human lung adenocarcinoma)MTSEC50: > 5.2 mMNot Available[2]
A549 (Human lung carcinoma)MTSEC50: > 5.2 mMNot Available[2]
B16-F10 (Mouse melanoma)MTTNot AvailableNo evident cytotoxicity below 2000 µM[3][3]
HepG-2 (Human hepatocellular carcinoma)MTTNot AvailableShowed cytotoxic effects
MCF-7 (Human breast adenocarcinoma)MTTNot AvailableShowed cytotoxic effects[4][4]
HT-29 (Human colorectal adenocarcinoma)MTTNot AvailableShowed cytotoxic effects
Normal Human FibroblastsMTT, Neutral Red, LDHNot AvailableLower cytotoxicity compared to other surfactants[5][5]

Table 2: Effects of this compound and Tween 80 on Drug Transport and Metabolism

ParameterThis compoundTween 80Reference
P-glycoprotein (P-gp) Inhibition Potent inhibitor, reverses multidrug resistance by reducing drug efflux.[1][6][7][8][9][10][11]Can enhance drug permeability, suggesting a potential role in overcoming P-gp mediated efflux.[12][1][6][7][8][9][10][11][12]
Drug Permeability Enhances permeability of hydrophobic and hydrophilic drugs across epithelial layers by affecting tight junctions and the cell membrane.[1][2]Increases cell membrane permeability to drugs.[12][1][2][12]
Cytochrome P450 (CYP) Inhibition Inhibits CYP3A4-mediated metabolism, which can reduce the intrinsic clearance of co-administered drugs.[13][14]Inhibits CYP3A4-mediated metabolism, leading to a reduction in the intrinsic clearance of drugs like midazolam.[13][14][13][14]

Experimental Methodologies

Detailed protocols for key experiments cited in this guide are provided below.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound and Tween 80 on cultured cell lines.

Materials:

  • Target cell line (e.g., Caco-2, HepG-2, MCF-7)

  • Complete cell culture medium

  • This compound and Tween 80 stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound and Tween 80 in complete culture medium. Remove the old medium from the wells and add 100 µL of the prepared surfactant solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against surfactant concentration.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound and Tween 80 stock solutions

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).

Visualizing Cellular Interactions

The following diagrams illustrate the mechanisms by which this compound and Tween 80 can influence cellular processes.

Experimental_Workflow_Cytotoxicity_Assay cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well plate B Cell Attachment (24h incubation) A->B D Treat Cells B->D C Prepare Surfactant Dilutions (this compound / Tween 80) C->D E Incubate for Exposure Time D->E F Add Assay Reagent (e.g., MTT, LDH substrate) E->F G Measure Signal (Absorbance) F->G H Calculate % Cell Viability or % Cytotoxicity G->H I Determine IC50/EC50 H->I

Workflow for a typical in vitro cytotoxicity assay.

Pgp_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Pgp->Drug_out Drug_in Increased Intracellular Drug Concentration Drug_out->Pgp Efflux Drug_out->Drug_in Cellular Uptake Surfactant This compound or Tween 80 Surfactant->Pgp Inhibition

References

head-to-head comparison of Solutol HS-15 and Poloxamer 188 for solid dispersions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences, the development of solid dispersions to enhance the oral bioavailability of poorly water-soluble drugs is a critical strategy. Among the array of polymers used for this purpose, Solutol HS-15 and Poloxamer 188 have emerged as prominent choices. This guide provides a comprehensive head-to-head comparison of these two excipients, supported by experimental data, to aid researchers and drug development professionals in making informed formulation decisions.

Performance Attributes: A Tabular Comparison

The following tables summarize the key performance characteristics of this compound and Poloxamer 188 based on available research.

ParameterThis compoundPoloxamer 188Reference Drug(s)
Solubility Enhancement HighModerate to HighPioglitazone HCl, Nateglinide, Curcumin
Dissolution Rate Enhancement RapidRapidNateglinide, Celecoxib, Valsartan
Physical Stability Promotes amorphization and stabilityCan induce amorphization, may have crystalline naturePioglitazone HCl, Celecoxib, Valsartan
Common Manufacturing Methods Solvent Evaporation, Hot-Melt ExtrusionMelting Method, Kneading, Hot-Melt ExtrusionNateglinide, Pioglitazone HCl, Celecoxib

Table 1: Comparative Performance of this compound and Poloxamer 188 in Solid Dispersions

Quantitative Data Summary

DrugPolymerDrug:Polymer RatioMethodSolubility EnhancementDissolution PerformanceReference
NateglinideThis compound-Solvent Evaporation~65-fold increase in saturation solubilitySignificant enhancement[1][2][3]
NateglinidePoloxamer 1881:5--85.16% release in 15 min[1]
Pioglitazone HClThis compound1:7Solvent Evaporation9 to 49-fold increaseComplete release within 15 min[4][5]
Pioglitazone HClPoloxamer 1881:5Solvent Evaporation~17-fold increase-[4][5]
CelecoxibPoloxamer 1881:2Melting Method-Significant increase over pure drug[6]
ValsartanPoloxamer 188-Melting MethodUp to 48-fold increase in 5% w/v solutionSubstantially improved[7]
CurcuminThis compound1:10-Significantly increased~90% release within 1 hour[8]

Table 2: Summary of Quantitative Data from Experimental Studies

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are typical experimental protocols for preparing and characterizing solid dispersions with this compound and Poloxamer 188.

Preparation of Solid Dispersions

1. Solvent Evaporation Method (Typical for this compound)

  • Accurately weigh the drug and this compound in the desired ratio.

  • Dissolve both components in a suitable volatile solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid film in a desiccator under vacuum for 24-48 hours to remove residual solvent.

  • Pulverize the dried mass using a mortar and pestle and sieve to obtain a uniform particle size.

2. Melting Method (Typical for Poloxamer 188)

  • Accurately weigh the drug and Poloxamer 188 in the desired ratio.

  • Gently heat the Poloxamer 188 in a porcelain dish on a hot plate or in a water bath until it melts (Melting point of Poloxamer 188 is around 52-57°C).[6]

  • Add the drug to the molten polymer and stir continuously until a homogenous dispersion is obtained.

  • Cool the mixture rapidly in an ice bath while continuing to stir.

  • Pulverize the solidified mass and sieve to obtain a uniform particle size.

Characterization of Solid Dispersions

1. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the physical state of the drug (crystalline or amorphous) within the solid dispersion.

  • Procedure: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen purge. An empty pan is used as a reference. The disappearance of the drug's melting endotherm in the solid dispersion thermogram indicates its amorphous conversion.[6][7]

2. X-Ray Powder Diffraction (XRPD)

  • Purpose: To confirm the crystalline or amorphous nature of the drug in the solid dispersion.

  • Procedure: The sample is exposed to monochromatic X-ray radiation. The diffraction pattern is recorded over a range of 2θ angles. The absence of sharp peaks characteristic of the crystalline drug in the diffractogram of the solid dispersion confirms the amorphous state.[6][7]

3. In Vitro Dissolution Studies

  • Purpose: To evaluate the enhancement of the drug's dissolution rate from the solid dispersion.

  • Procedure: The study is performed using a USP dissolution apparatus (e.g., paddle type). A specific amount of the solid dispersion, equivalent to a defined dose of the drug, is added to the dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at 37 ± 0.5°C. Samples are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[1][9]

Visualizing the Process: Experimental Workflow

The following diagrams illustrate the typical workflows for the preparation and characterization of solid dispersions.

experimental_workflow cluster_prep Solid Dispersion Preparation cluster_se Solvent Evaporation cluster_mm Melting Method drug Drug dissolution Dissolution drug->dissolution mixing Mixing drug->mixing polymer Polymer (this compound or Poloxamer 188) polymer->dissolution melting Melting of Polymer polymer->melting solvent Solvent solvent->dissolution heating Heating/Melting evaporation Solvent Removal dissolution->evaporation drying Drying evaporation->drying pulverization Pulverization & Sieving drying->pulverization melting->mixing cooling Rapid Cooling mixing->cooling cooling->pulverization sd sd pulverization->sd Final Solid Dispersion

Caption: Workflow for Solid Dispersion Preparation.

characterization_workflow cluster_analysis Characterization sd Solid Dispersion Sample dsc DSC Analysis sd->dsc xrpd XRPD Analysis sd->xrpd dissolution In Vitro Dissolution sd->dissolution physical_state physical_state dsc->physical_state Physical State (Amorphous/Crystalline) xrpd->physical_state dissolution_profile dissolution_profile dissolution->dissolution_profile Dissolution Profile & Rate

Caption: Workflow for Solid Dispersion Characterization.

Discussion and Conclusion

Both this compound and Poloxamer 188 are effective carriers for enhancing the solubility and dissolution of poorly water-soluble drugs in solid dispersions.

This compound appears to offer a particularly high solubilization capacity, as evidenced by the significant fold increases in solubility reported for drugs like pioglitazone HCl and nateglinide.[2][3][4][5] Its non-ionic and amphiphilic nature contributes to the stabilization of the amorphous drug in the dispersion.[1] The solvent evaporation method is commonly employed for preparing this compound based solid dispersions.

Poloxamer 188 , with its low melting point, is highly suitable for solvent-free manufacturing processes like the melting method, which can be advantageous from an industrial perspective by avoiding the use of organic solvents.[6] It has demonstrated considerable success in improving the dissolution rates of various drugs.[6][7] The formation of eutectic mixtures with some drugs at specific ratios can further enhance performance.[6]

The choice between this compound and Poloxamer 188 will ultimately depend on the specific physicochemical properties of the drug, the desired dissolution profile, and the preferred manufacturing process. For drugs that are sensitive to heat, the solvent evaporation method with this compound might be more appropriate. Conversely, for a more streamlined and solvent-free process, the melting method with Poloxamer 188 presents a compelling option. Preliminary screening studies with both polymers are recommended to determine the optimal carrier for a given drug candidate.

References

A Comparative In Vivo Performance Analysis of Solutol® HS-15 Against Other Commercial Solubilizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solubilizing agent is a critical determinant of a drug candidate's in vivo performance. This guide provides an objective comparison of Solutol® HS-15 against other widely used solubilizers, supported by experimental data to inform formulation decisions.

Solutol® HS-15 (macrogol 15 hydroxystearate) has emerged as a promising non-ionic solubilizer and emulsifying agent for poorly water-soluble drugs. Its ability to enhance bioavailability and its favorable safety profile have positioned it as a viable alternative to other commonly used excipients such as Cremophor® EL, Cremophor® RH 40, and Polysorbate 80. This comparison delves into the in vivo performance of Solutol® HS-15, focusing on key pharmacokinetic parameters and safety considerations.

In Vivo Bioavailability Enhancement: A Head-to-Head Comparison

In vivo studies consistently demonstrate the efficacy of Solutol® HS-15 in improving the oral bioavailability of various drug compounds. Here, we present a summary of comparative data from preclinical studies.

Nateglinide Solid Dispersions

A study comparing solid dispersions of the anti-diabetic drug nateglinide formulated with either Solutol® HS-15 or Cremophor® RH 40 revealed significant improvements in bioavailability for both formulations compared to a marketed product. Notably, the Solutol® HS-15 formulation showed a more pronounced increase in the maximum plasma concentration (Cmax) and a comparable increase in the total drug exposure (AUC) to the Cremophor® RH 40 formulation.[1]

FormulationCmax (µg/mL)AUC (µg.h/mL)Relative Bioavailability (%)
Marketed Nateglinide--100
Nateglinide with Solutol® HS-15~2.4-fold increase vs. marketed~1.8-fold increase vs. marketed170
Nateglinide with Cremophor® RH 40--179

It was suggested that while Cremophor® RH 40 may promote better overall absorption, Solutol® HS-15 leads to a more rapid attainment of peak plasma levels.[1]

Cyclosporine A Self-Dispersing Formulation

In a study with the immunosuppressant cyclosporine A, a self-dispersing formulation containing Solutol® HS-15 was compared to a microsuspension in male Wistar rats. The Solutol® HS-15 formulation resulted in a twofold increase in oral bioavailability compared to the microsuspension.[2][3]

FormulationOral Bioavailability (%)
Cyclosporine A Microsuspension35.7 ± 3.3
Cyclosporine A with Solutol® HS-1569.9 ± 2.8

This significant enhancement in bioavailability is attributed to the improved solubility of cyclosporine A in the gastrointestinal fluids facilitated by the surface-active properties of Solutol® HS-15.[2][3]

Curcumin Solid Dispersions

For the poorly soluble compound curcumin, a solid dispersion using Solutol® HS-15 as a carrier resulted in an approximately 5-fold higher area under the curve (AUC) in rats compared to the administration of pure curcumin. Furthermore, the study highlighted that Solutol® HS-15 exhibited a superior stabilizing effect for curcumin in various buffer media compared to Cremophor® RH 40.

Safety and Tolerability Profile

Beyond efficacy, the safety of a solubilizing agent is paramount. In vivo toxicological studies have provided insights into the comparative safety of Solutol® HS-15.

A study in rats and dogs compared the toxicity of Solutol® HS-15/polyethylene glycol (PEG) 400 and Cremophor® RH 40/PEG 400 formulations. The results indicated that the Solutol® HS-15 formulation produced fewer adverse effects in rats. While both vehicles led to some physiological changes, neither produced overt toxicity in either species.

Furthermore, a study on paclitaxel-loaded mixed nanomicelles composed of Kolliphor® HS15 (a brand of Solutol® HS-15) and Polysorbate 80 demonstrated a more favorable safety profile compared to the commercial Taxol® formulation, which utilizes Cremophor® EL. The mixed micelle formulation did not cause hemolysis, irritation, or anaphylactic reactions, highlighting the potential for developing safer drug delivery systems with Solutol® HS-15.

Experimental Protocols

To ensure transparency and reproducibility, a detailed methodology for a representative in vivo bioavailability study is provided below.

Representative In Vivo Bioavailability Study Protocol in Rats

This protocol outlines a typical oral bioavailability study in rats to compare the pharmacokinetic profiles of a poorly soluble drug formulated with different solubilizers.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250g.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Formulation Preparation:

  • The investigational drug is formulated with Solutol® HS-15 and comparator solubilizers (e.g., Cremophor® EL, Polysorbate 80) at a predetermined concentration.

  • The drug is typically dissolved or suspended in the solubilizer, which may be further diluted with a suitable vehicle (e.g., water, saline).

3. Administration:

  • Fasting: Rats are fasted overnight (approximately 12 hours) before drug administration, with free access to water.[4]

  • Dosing: A single oral dose of the formulation is administered via oral gavage using a stainless-steel gavage needle with a rounded tip to minimize injury.[4] The dosing volume is typically kept consistent across all groups.

4. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Samples are typically collected from the tail vein or via a cannulated jugular vein into tubes containing an anticoagulant (e.g., EDTA).

5. Plasma Preparation and Analysis:

  • Blood samples are centrifuged to separate the plasma.

  • The plasma is stored at -80°C until analysis.

  • The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), and AUC, are calculated from the plasma concentration-time profiles using non-compartmental analysis.

  • Relative bioavailability is calculated to compare the performance of the different solubilizer formulations.

Mechanism of Bioavailability Enhancement

The enhanced in vivo performance of drugs formulated with Solutol® HS-15 is attributed to several mechanisms, with the inhibition of the efflux transporter P-glycoprotein (P-gp) being a key factor.

P-glycoprotein Inhibition Pathway

P-glycoprotein is a transmembrane protein that actively transports a wide range of substrates, including many therapeutic drugs, out of cells. This can significantly reduce the intracellular concentration of drugs and limit their absorption and efficacy. Solutol® HS-15 has been shown to inhibit P-gp, thereby increasing the intestinal absorption and bioavailability of P-gp substrate drugs. The proposed mechanism involves the interaction of Solutol® HS-15 with the cell membrane, potentially altering its fluidity and interfering with the ATP-dependent function of P-gp.

G cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream Drug Drug Drug_Intra Intracellular Drug Drug->Drug_Intra Passive Diffusion Solutol Solutol HS-15 Pgp P-glycoprotein (P-gp) Solutol->Pgp Inhibition Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Energy Drug_Intra->Pgp Drug_Absorbed Absorbed Drug Drug_Intra->Drug_Absorbed Absorption

Caption: P-glycoprotein (P-gp) inhibition by Solutol® HS-15 enhances drug absorption.

Experimental Workflow for In Vivo Bioavailability Assessment

The following diagram illustrates the typical workflow for assessing the in vivo performance of different solubilizer formulations.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Interpretation Formulation Drug Formulation (with this compound or other solubilizers) Dosing Oral Gavage Formulation->Dosing Animals Animal Model (e.g., Rats) Animals->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) LCMS->PK_Analysis Comparison Comparative Performance Assessment PK_Analysis->Comparison

References

A Comparative Guide to Low-Toxicity Alternatives to Solutol® HS-15 for Parenteral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the development of safe and effective parenteral drug formulations, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Solutol® HS-15 (Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, has been widely utilized for its excellent solubilizing capacity. However, the continuous drive for enhanced safety and patient tolerability necessitates the exploration of lower-toxicity alternatives. This guide provides an objective comparison of prominent alternatives to Solutol® HS-15, focusing on their performance in enhancing solubility, stability, and their toxicological profiles, supported by experimental data from various studies.

Executive Summary

This guide evaluates several classes of low-toxicity excipients as alternatives to Solutol® HS-15 for parenteral administration. These include other non-ionic surfactants like Polysorbate 80 and Poloxamer 188, other macrogolglycerols such as Kolliphor® ELP, and cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD). Each of these alternatives presents a unique profile of solubilization efficacy, stability, and biocompatibility. The selection of an appropriate substitute is contingent upon the specific physicochemical properties of the API and the desired characteristics of the final drug product.

Performance Comparison of Solutol® HS-15 and its Alternatives

The following tables summarize quantitative data on the performance and safety of Solutol® HS-15 and its alternatives. It is important to note that the data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.

Table 1: Physicochemical Properties of Solubilizing Excipients
ExcipientChemical NameHLB ValueCritical Micelle Concentration (CMC)
Solutol® HS-15 Macrogol 15 Hydroxystearate14-160.005-0.02%
Polysorbate 80 Polyoxyethylene (20) sorbitan monooleate~15~0.0013%
Poloxamer 188 Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)~29~1%
Kolliphor® ELP Macrogolglycerol Ricinoleate12-14Not widely reported
HP-β-CD 2-Hydroxypropyl-β-cyclodextrinN/AN/A
SBE-β-CD Sulfobutyl Ether-β-cyclodextrinN/AN/A
Table 2: Comparative Solubilization Capacity
ExcipientModel DrugSolubility Enhancement (fold increase)Reference
Solutol® HS-15 Ritonavir21.72[1]
Ritonavir (with β-cyclodextrin)28.97[1]
Ibuprofen42.32[2]
Ibuprofen (with β-cyclodextrin)55.78[2]
β-cyclodextrin Ritonavir1.57[1]
Ibuprofen12.83[2]
HP-β-cyclodextrin Ritonavir1.47[1]

Note: The solubilization capacity is highly dependent on the specific API.

Table 3: In Vitro Cytotoxicity Data (IC50 values)
ExcipientCell LineIC50 ValueReference
Solutol® HS-15 Caco-2> 0.14% (w/v) (no cytotoxicity observed)[3]
Polysorbate 20 Caco-20.004% (v/v)[3]
Polysorbate 60 Caco-20.08% (v/v)[3]
Polysorbate 80 Caco-20.05% (v/v)[3]
Table 4: Hemolytic Potential
ExcipientConcentrationHemolysis (%)Reference
Solutol® HS-15 -Lower than other polyoxyethylene-based surfactants[4][5]
β-cyclodextrin 4 mM~10% (initial hemolysis)[6]
α-cyclodextrin 8 mM~10% (initial hemolysis)[6]
γ-cyclodextrin 46 mM~10% (initial hemolysis)[6]

Note: Formulations with a hemolysis value of <10% are generally considered non-hemolytic, while values >25% are considered to be at risk for hemolysis.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison.

In Vitro Hemolysis Assay

Objective: To assess the potential of an excipient to cause red blood cell lysis.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., human, rabbit, or rat) in tubes containing an anticoagulant (e.g., EDTA).

  • Erythrocyte Suspension Preparation: Centrifuge the whole blood to separate the plasma. Wash the red blood cells (RBCs) multiple times with an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4) until the supernatant is clear. Resuspend the washed RBCs in the buffer to a final concentration of 2% (v/v).

  • Sample Preparation: Prepare serial dilutions of the test excipient in the isotonic buffer.

  • Incubation: Mix the RBC suspension with the excipient solutions at a 1:1 ratio. Use the buffer as a negative control (0% hemolysis) and a known lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis). Incubate all samples at 37°C for a specified time (e.g., 1-4 hours).

  • Measurement: Centrifuge the samples to pellet the intact RBCs. Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the effect of an excipient on the metabolic activity and viability of a cell line.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., Caco-2, HepG2) in appropriate culture medium and conditions until confluent.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Excipient Exposure: Prepare serial dilutions of the test excipient in the cell culture medium. Replace the medium in the wells with the excipient-containing medium. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control. Plot the cell viability against the excipient concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][10][11]

Determination of Drug Loading and Encapsulation Efficiency in Micelles

Objective: To quantify the amount of drug successfully incorporated into polymeric micelles.

Protocol:

  • Micelle Preparation: Prepare drug-loaded micelles using a suitable method (e.g., thin-film hydration, dialysis, or solvent evaporation).

  • Separation of Free Drug: Separate the drug-loaded micelles from the unencapsulated drug. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.

  • Quantification of Entrapped Drug:

    • Lyophilize the purified micelle solution to obtain a dry powder.

    • Accurately weigh a known amount of the lyophilized powder.

    • Disrupt the micelles and dissolve the drug and polymer in a suitable organic solvent.

    • Quantify the amount of drug in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculations:

    • Drug Loading (DL %): DL (%) = (Weight of drug in micelles / Weight of micelles) x 100

    • Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

Visualizations

Signaling Pathway of Surfactant-Induced Hemolysis

Hemolysis_Pathway Surfactant Surfactant (e.g., Solutol HS-15) Membrane Erythrocyte Membrane Surfactant->Membrane Interaction Disruption Membrane Disruption (Increased Fluidity) Membrane->Disruption Pore Pore Formation Disruption->Pore Hemoglobin Hemoglobin Release Pore->Hemoglobin Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., Caco-2) start->cell_culture seeding Cell Seeding in 96-well plate cell_culture->seeding exposure Exposure to Excipient (Serial Dilutions) seeding->exposure incubation Incubation (24-72h) exposure->incubation mtt_assay MTT Assay incubation->mtt_assay measurement Absorbance Measurement mtt_assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end Solubilization_Mechanisms API Poorly Soluble API Micelle Micelle Formation (Surfactants) API->Micelle Inclusion Inclusion Complexation (Cyclodextrins) API->Inclusion Solubilizer Solubilizing Excipient Solubilizer->Micelle Solubilizer->Inclusion Formulation Stable Parenteral Formulation Micelle->Formulation Inclusion->Formulation

References

evaluating the effect of Solutol HS-15 on P-glycoprotein inhibition compared to other excipients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the role of excipients in drug efficacy is paramount. No longer considered inert substances, excipients can significantly influence the pharmacokinetics of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of Solutol HS-15's ability to inhibit P-glycoprotein (P-gp), a key efflux transporter, relative to other commonly used pharmaceutical excipients.

P-glycoprotein plays a critical role in limiting the absorption and distribution of many drugs, contributing to multidrug resistance in cancer and poor bioavailability of orally administered medicines.[1][2] The use of excipients that can inhibit P-gp is a promising strategy to overcome these challenges.[2][3] this compound, a non-ionic solubilizer and emulsifier, has been identified as an effective P-gp inhibitor, thereby enhancing the therapeutic potential of various drugs.[4][5]

Comparative P-glycoprotein Inhibition by Excipients

The inhibitory effects of this compound and other excipients on P-gp activity have been quantified in vitro. A key parameter for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an excipient required to inhibit 50% of P-gp activity. A lower IC50 value indicates a more potent inhibitor.

Data from a study by Gurjar et al. (2018) provides a direct comparison of the IC50 values for several excipients, including this compound.[6][7][8] The study utilized Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), a standard in vitro model for assessing P-gp inhibition.[6][7][8] The results demonstrate that while this compound is an effective P-gp inhibitor, other excipients such as Cremophor EL and Vitamin E TPGS (Vit-E-PEG) exhibit greater potency.[6][7][8]

ExcipientChemical NameTypeIC50 (µM)
This compound Macrogol 15 hydroxystearateNon-ionic surfactant179.8[6][7][8]
Cremophor ELPolyoxyl 35 castor oilNon-ionic surfactant11.92[6][7][8]
Vitamin E TPGS (Vit-E-PEG)D-α-tocopheryl polyethylene glycol 1000 succinateNon-ionic surfactant12.48[6][7][8]
Tween 80Polysorbate 80Non-ionic surfactant45.29[6][7][8]
Tween 20Polysorbate 20Non-ionic surfactant74.15[6][7][8]
Brij 58Polyoxyethylene (20) cetyl etherNon-ionic surfactant25.22[6][7][8]
Sodium Carboxymethyl Cellulose (NaCMC)Carboxymethyl cellulose sodiumAnionic polymer46.69[6][7]
Cetyltrimethylammonium Bromide (CTAB)Hexadecyltrimethylammonium bromideCationic surfactant96.67[6][7]
Sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate (AOT)Docusate sodiumAnionic surfactant192.5[6][7]

Experimental Protocols

The determination of P-gp inhibition by excipients typically involves in vitro cell-based assays. The following is a detailed methodology based on the study by Gurjar et al. (2018), which provides a robust framework for such evaluations.[6][7][8]

Cell Culture:

  • MDCK-MDR1 cells, which overexpress human P-glycoprotein, are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • The medium is supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Digoxin Accumulation Assay:

  • MDCK-MDR1 cells are seeded in 24-well plates and grown to confluence.

  • The cells are then treated with varying concentrations of the test excipients (e.g., this compound, Cremophor EL) and a known P-gp substrate, such as digoxin (10 µM).

  • After a 2-hour incubation period, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular digoxin.

  • The cells are lysed using a lysis buffer, and the intracellular concentration of digoxin is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • An increase in the intracellular accumulation of the P-gp substrate in the presence of the excipient indicates P-gp inhibition.

Data Analysis:

  • The intracellular digoxin concentrations are normalized to the total protein content in each well.

  • The IC50 values are calculated by plotting the percentage of P-gp inhibition against the logarithm of the excipient concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed MDCK-MDR1 cells in 24-well plates B Culture to confluence A->B C Add varying concentrations of excipients B->C D Add P-gp substrate (e.g., Digoxin) C->D E Incubate for 2 hours D->E F Wash cells with ice-cold PBS E->F G Lyse cells F->G H Quantify intracellular substrate concentration G->H I Calculate IC50 values H->I

P-gp Inhibition Assay Workflow

Mechanism of P-gp Inhibition

The precise mechanisms by which excipients inhibit P-gp are multifaceted and not fully elucidated. However, several theories have been proposed.

  • Membrane Fluidization: Some excipients, particularly surfactants like this compound, can alter the fluidity of the cell membrane.[1] This change in the lipid bilayer can indirectly affect the conformation and function of membrane-bound transporters like P-gp.

  • Direct Interaction: Excipients may directly interact with P-gp, either at the substrate-binding site or at an allosteric site, thereby competitively or non-competitively inhibiting its efflux function.

  • Inhibition of ATP Hydrolysis: P-gp is an ATP-dependent transporter. Some excipients may interfere with the ATPase activity of P-gp, reducing the energy available for drug efflux.

p_gp_inhibition_pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Efflux Drug Efflux Pgp->Efflux Transport Excipient Excipient (e.g., this compound) Excipient->Pgp Direct Interaction cluster_membrane cluster_membrane Excipient->cluster_membrane Membrane Fluidization Drug Drug Substrate Drug->Pgp Binding ATP ATP ATP->Pgp

Proposed Mechanisms of P-gp Inhibition

Conclusion

The selection of excipients in drug formulation is a critical decision that can significantly impact therapeutic outcomes. This compound is a valuable excipient for its P-gp inhibitory properties, which can lead to improved drug bioavailability. However, a comparative analysis reveals that other excipients, such as Cremophor EL and Vitamin E TPGS, demonstrate more potent P-gp inhibition in vitro. The choice of excipient should be guided by a comprehensive evaluation of its P-gp inhibitory activity, potential for toxicity, and compatibility with the API and the desired dosage form. The experimental protocols and data presented in this guide provide a foundation for making informed decisions in the drug development process.

References

A Cross-Study Validation of Solutol HS-15's Safety in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of Solutol® HS-15 (Kolliphor® HS 15), a non-ionic solubilizing agent and emulsifier, with other commonly used excipients: Cremophor® EL, Polysorbate 80, and Propylene Glycol. By synthesizing data from multiple preclinical studies, this document aims to offer a cross-study validation of Solutol HS-15's safety and performance, enabling informed decisions in drug formulation and development.

Executive Summary

This compound has demonstrated a favorable safety profile in various preclinical models, often exhibiting advantages over older-generation solubilizers like Cremophor EL, particularly concerning histamine release.[1][2] In vitro and in vivo studies indicate that while all excipients exhibit some level of bioactivity, this compound presents a balance of solubilizing power and biocompatibility. This guide will delve into the specifics of its performance in key preclinical safety assays, including in vivo toxicity, in vitro cytotoxicity, and hemolysis, providing a comparative analysis with its alternatives.

In Vivo Toxicity: A Comparative Overview

A significant concern with intravenous administration of solubilizing agents is the potential for hypersensitivity reactions, often mediated by histamine release. Preclinical studies in canine models have been instrumental in evaluating this risk.

Histamine Release in Dogs:

Studies have consistently shown that this compound induces significantly less histamine release compared to Cremophor EL.[1][2] While direct quantitative comparisons across all four excipients in a single study are scarce, the available data suggests a lower potential for anaphylactoid reactions with this compound. For instance, one study noted that the toxicity of oxethylated 12-hydroxystearic acid, the basis of this compound, was reduced compared to Cremophor EL.[1][2] Polysorbate 80 has also been shown to induce histamine release and hypotension in dogs.[3][4]

General Toxicity in Rodent and Non-Rodent Models:

Preclinical toxicology studies in rats and dogs have provided valuable insights into the systemic effects of these excipients. In one comparative study, both this compound and Cremophor RH40 (a derivative of Cremophor EL) were administered to rats and dogs. The this compound formulation produced fewer adverse effects in rats compared to the Cremophor formulation.[5] In dogs, both vehicles were associated with gastrointestinal effects like loose or watery feces and emesis.[5] Another study confirmed the suitability of Polysorbate 80 and Propylene Glycol in preclinical toxicology studies, with a lack of significant effects on various parameters in mice, rats, dogs, and monkeys at the tested doses.

The following table summarizes the available LD50 data for this compound, providing a quantitative measure of its acute toxicity.

Excipient Species Route of Administration LD50 Reference
This compoundRatOral>20 g/kgNot explicitly cited
This compoundMouseOral>20 g/kgNot explicitly cited
This compoundRatIntravenous>1 g/kgNot explicitly cited
This compoundRabbitIntravenous>1 g/kgNot explicitly cited
This compoundMouseIntraperitoneal>8 g/kgNot explicitly cited

In Vitro Cytotoxicity

The cytotoxic potential of these excipients has been evaluated in various cell lines, providing an in vitro measure of their impact on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric in these assays.

Excipient Cell Line Assay IC50 / Cytotoxicity Observation Reference
This compoundRat HepatocytesLDH release, ATP contentNo cytotoxic impact observed up to 0.03% (w/v)[6]
This compoundKB 8-5-11 (human epidermoid carcinoma)Cell growth inhibitionAt 10% of its own IC50, it significantly reduced drug resistance.[1]
This compound containing formulation (BTSM)A549 (human lung carcinoma)Not specifiedLower IC50 values than the free drug, indicating low toxicity of the excipient itself.Not explicitly cited
Cremophor ELRat HepatocytesLDH release, ATP contentNo cytotoxic impact observed up to 0.03% (w/v)[6]
Polysorbate 80Rat HepatocytesLDH release, ATP contentNo cytotoxic impact observed up to 0.03% (w/v)[6]
Polysorbate 80Human Fibroblast CellsNot specifiedIC50 of 65.5 mg/mL[7]
Polysorbate 80Caco-2WST-1 assayNo significant cytotoxicity at lower concentrations (0.05-0.125%)[8]
Propylene GlycolHuman Small Airway Epithelial Cells (SAECs)Cell proliferation, viabilitySignificantly inhibited proliferation and decreased viability in a concentration-dependent manner.[9]
Propylene GlycolCaco-2Not specifiedNo toxic effect observed at 1%.[10]

In Vitro Hemolysis

The hemolytic potential of parenteral excipients is a critical safety parameter, as lysis of red blood cells can lead to severe adverse effects.

Excipient Observation Reference
This compoundLower hemolytic activity compared to other polyoxyethylene-based surfactants.[11]
Cremophor ELA Cremophor EL-based vehicle for paclitaxel was shown to cause hemolysis.Not explicitly cited
Polysorbate 80Polyoxyethylene sorbitan dioleate, a component of Polysorbate 80, could induce the highest hemolysis rate among its components.[12]
Propylene GlycolIntermediate and chronic exposure in animal studies may lead to hemolysis of red blood cells.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical safety studies. Below are representative protocols for key assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow start Seed cells in a 96-well plate and incubate treat Treat cells with varying concentrations of the excipient start->treat incubate1 Incubate for a defined period (e.g., 24, 48, or 72 hours) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan formation add_mtt->incubate2 solubilize Add solubilization solution to dissolve formazan crystals incubate2->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

MTT Assay for Cytotoxicity Assessment.
In Vitro Hemolysis Assay

This assay evaluates the potential of a substance to damage red blood cells.

Workflow:

Hemolysis_Assay_Workflow start Prepare red blood cell (RBC) suspension prepare_samples Prepare serial dilutions of the excipient start->prepare_samples incubate Incubate RBCs with excipient dilutions, positive control (Triton X-100), and negative control (saline) prepare_samples->incubate centrifuge Centrifuge the samples to pellet intact RBCs incubate->centrifuge measure Measure the absorbance of the supernatant at 540 nm (hemoglobin release) centrifuge->measure calculate Calculate the percentage of hemolysis relative to the positive control measure->calculate end Determine hemolytic potential calculate->end

In Vitro Hemolysis Assay Workflow.
In Vivo Histamine Release Assay in Dogs

This assay is critical for assessing the potential of intravenously administered substances to cause hypersensitivity reactions.

Logical Flow:

Histamine_Release_Assay cluster_pre Pre-infusion cluster_infusion Infusion cluster_post Post-infusion cluster_analysis Data Analysis animal_prep Anesthetize and catheterize beagle dogs baseline_bp Record baseline blood pressure and heart rate animal_prep->baseline_bp baseline_blood Collect baseline blood sample for histamine analysis animal_prep->baseline_blood infuse Administer excipient intravenously over a defined period baseline_bp->infuse baseline_blood->infuse monitor_bp Continuously monitor blood pressure and heart rate infuse->monitor_bp collect_blood Collect blood samples at multiple time points post-infusion infuse->collect_blood compare Compare post-infusion histamine levels and cardiovascular parameters to baseline monitor_bp->compare analyze_histamine Analyze plasma histamine levels using a validated method (e.g., radioimmunoassay or fluorometric assay) collect_blood->analyze_histamine analyze_histamine->compare conclude Determine the histamine-releasing potential of the excipient compare->conclude

In Vivo Histamine Release Assessment in Dogs.

Conclusion

The cross-study validation of preclinical safety data suggests that this compound is a safe and effective excipient for the formulation of poorly soluble drugs. Its key advantage lies in its reduced potential to induce histamine release compared to Cremophor EL, a significant factor in preventing hypersensitivity reactions. While in vitro studies indicate some level of cytotoxicity and hemolytic potential for all the compared excipients, the in vivo data for this compound supports its use in preclinical and clinical development. The selection of an appropriate excipient will always depend on the specific drug candidate, the intended route of administration, and the overall formulation strategy. However, the data presented in this guide provides a strong rationale for considering this compound as a viable and often preferable alternative to other commonly used solubilizing agents.

References

A Comparative Analysis of Histamine Release by Solutol HS-15 and Cremophor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the histamine-releasing potential of two commonly used pharmaceutical excipients, Solutol HS-15 and Cremophor. Understanding the potential for these solubilizing agents to induce histamine release is critical in the development of safe and effective drug formulations, particularly for parenteral administration. This document summarizes available experimental data, details relevant experimental protocols, and illustrates the key cellular mechanisms involved.

Data Presentation: this compound vs. Cremophor

Direct comparative studies providing quantitative data on histamine release for this compound and Cremophor EL under identical experimental conditions are limited in the readily available scientific literature. However, existing research consistently indicates that Cremophor EL possesses a greater potential for inducing histamine release than this compound.

ExcipientTest SystemConcentrationHistamine ReleaseReference
Cremophor EL Pig model (in vivo)Not specified~3-fold increase in plasma histamine[1]
Cremophor EL Rat peritoneal mast cells (in vitro)5%Potentiated compound 48/80-induced release to 41.1 +/- 3.3%[2]
Cremophor EL Rat peritoneal mast cells (in vitro)Not specifiedModerate histamine release[3]
This compound Animal toxicity modelsNot specifiedReduced histamine levels compared with Cremophor[4]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental models, conditions, and endpoints. The information for this compound is largely qualitative, highlighting a need for further direct comparative research.

Experimental Protocols

A generalized protocol for an in vitro histamine release assay using mast cells is detailed below. This protocol is a composite of methodologies described in the literature and can be adapted for the specific evaluation of excipients like this compound and Cremophor.[5][6]

In Vitro Histamine Release Assay Using Rat Peritoneal Mast Cells (RPMCs)

1. Isolation of Rat Peritoneal Mast Cells (RPMCs):

  • Euthanize a rat and inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.
  • Gently massage the abdomen for 2-3 minutes.
  • Aspirate the peritoneal fluid and collect it in a centrifuge tube.
  • Centrifuge the fluid at 150 x g for 10 minutes at 4°C.
  • Resuspend the cell pellet in fresh Tyrode's buffer.
  • Purify the mast cells using a density gradient centrifugation method (e.g., with Percoll).

2. Cell Viability and Counting:

  • Determine the cell viability and count using a hemocytometer and Trypan blue staining.
  • Adjust the cell density to a suitable concentration (e.g., 1 x 10⁶ cells/mL) in Tyrode's buffer.

3. Histamine Release Assay:

  • Aliquot the mast cell suspension into microcentrifuge tubes.
  • Add varying concentrations of the test excipients (this compound or Cremophor) to the respective tubes.
  • Include a negative control (buffer only) and a positive control (e.g., compound 48/80) to induce maximal histamine release.
  • To determine the total histamine content, lyse the cells in a separate set of wells with 1% Triton X-100.[5]
  • Incubate the tubes at 37°C for a specified period (e.g., 30 minutes).
  • Stop the reaction by placing the tubes on ice.
  • Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.
  • Carefully collect the supernatant for histamine quantification.

4. Histamine Quantification:

  • Measure the histamine concentration in the supernatants using a validated method such as:
  • Enzyme-Linked Immunosorbent Assay (ELISA)[5][7]
  • High-Performance Liquid Chromatography (HPLC)[8]
  • Automated Fluorimetry[9]

5. Calculation of Histamine Release:

  • Calculate the percentage of histamine release using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100 where "Spontaneous Release" is the histamine released in the negative control group.[5]

Mandatory Visualization

Experimental Workflow for In Vitro Histamine Release Assay

G cluster_0 Mast Cell Preparation cluster_1 Histamine Release Induction cluster_2 Quantification & Analysis A Isolate Rat Peritoneal Mast Cells (RPMCs) B Purify Mast Cells (Density Gradient) A->B C Assess Viability & Count (Trypan Blue) B->C D Adjust Cell Density C->D E Aliquot Cell Suspension D->E F Add Test Excipients (this compound / Cremophor) E->F G Incubate at 37°C F->G H Stop Reaction on Ice G->H I Centrifuge to Pellet Cells H->I J Collect Supernatant I->J K Quantify Histamine (ELISA / HPLC) J->K L Calculate Percentage Histamine Release K->L

Caption: Workflow for assessing excipient-induced histamine release in vitro.

Signaling Pathway for Non-Immunologic Histamine Release by Surfactants

G cluster_0 Cellular Environment cluster_1 Mast Cell Surfactant Surfactant (e.g., Cremophor) Membrane Plasma Membrane Perturbation Surfactant->Membrane PLC Phospholipase C (PLC) Activation Membrane->PLC Ca_influx Ca²⁺ Influx Membrane->Ca_influx IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation Ca_influx->Degranulation PKC->Degranulation Histamine Histamine Release Degranulation->Histamine

Caption: Putative signaling cascade for surfactant-induced histamine release.

References

A Comparative Guide to Validating Analytical Methods for Drug Quantification in Solutol® HS-15 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of solubilizing excipients like Solutol® HS-15 is critical for improving the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). However, the complex nature of this polyglycol ester of 12-hydroxystearic acid introduces significant challenges for analytical method development and validation. The excipient itself can cause matrix effects, such as ion suppression in mass spectrometry, leading to inaccurate quantification and invalid pharmacokinetic results.[1][2]

This guide provides an objective comparison of the two most common analytical techniques used for quantifying drugs in Solutol® HS-15 formulations: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present supporting data, detailed experimental protocols, and visual workflows to aid in method selection and validation.

Comparison of Analytical Method Performance

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, but the choice of detector—UV or MS/MS—dramatically influences the method's performance characteristics.[3] LC-MS/MS is renowned for its high sensitivity and specificity, making it ideal for bioanalysis where low concentrations are common.[4][5] In contrast, HPLC-UV is a robust, cost-effective workhorse suitable for higher concentration assays, such as formulation release testing.[6]

The complex matrix of Solutol® HS-15, which consists of various polyethylene glycol (PEG) oligomers, can interfere with analysis.[1][7] This is particularly problematic for LC-MS/MS, where the excipient can co-elute with the analyte and suppress its ionization, compromising accuracy.[1] Therefore, method development must focus on achieving adequate chromatographic separation or employing rigorous sample preparation to mitigate these effects.[1]

Table 1: Quantitative Comparison of Typical Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 25 µg/mL[8]1.25 - 1250 ng/mL[9] (or 20 pg/mL - 1000 ng/mL)[4]
Limit of Detection (LOD) ~0.89 ng/mL[10]20 pg/mL[4]
Limit of Quantitation (LOQ) ~2.69 ng/mL[10]~1.25 ng/mL[9]
Accuracy (% Recovery or RME) RME ≤ 10.6%[8]Within ±15% of nominal value
Precision (%RSD or CV) RSD ≤ 6.9%[8]CV < 5%[11]

Note: Values are representative and can vary significantly based on the specific analyte, instrumentation, and method optimization.

Table 2: Qualitative Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MS
Sensitivity ModerateVery High
Specificity Moderate to High (dependent on chromophore)Very High (based on mass-to-charge ratio)
Susceptibility to Matrix Effects Low to ModerateHigh (ion suppression/enhancement)[1]
Cost (Instrument & Maintenance) LowHigh
Complexity & Expertise Required Low to ModerateHigh
Typical Application Quality control, release testing, dissolutionBioanalysis, pharmacokinetic studies, impurity ID[5]

Experimental Protocols

Robust and reliable data depends on meticulous experimental execution. Below are detailed, representative protocols for both HPLC-UV and LC-MS/MS methods.

Protocol 1: HPLC-UV Method for Formulation Analysis

This protocol outlines a general procedure for quantifying a drug in a Solutol® HS-15-based solid dosage form.

  • Sample Preparation (Grind, Extract, Filter)[12]

    • Weigh and finely grind a representative number of tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to a target drug concentration (e.g., 50 mg of API) and transfer it to a volumetric flask.[10]

    • Add a suitable diluent (e.g., a mix of methanol, acetonitrile, and/or water) to dissolve the drug and excipients. The choice of solvent is critical for complete extraction.[12]

    • Use sonication to ensure complete dissolution of the API from the formulation matrix.[12]

    • Dilute the solution to the final volume with the diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove insoluble excipients before injection. Discard the first few drops of the filtrate.[12]

  • Chromatographic Conditions

    • HPLC System: Standard HPLC with a UV/Vis or Photodiode Array (PDA) detector.[9]

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[10]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile, methanol).[8][10]

    • Flow Rate: Typically 1.0 mL/min.[8]

    • Detection Wavelength: The wavelength of maximum absorbance for the drug analyte (e.g., 235 nm).[8]

    • Injection Volume: 10-20 µL.[10]

  • Method Validation

    • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[13]

Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol describes a procedure for quantifying a drug in plasma samples from a subject dosed with a Solutol® HS-15 formulation.

  • Sample Preparation (Mitigating Matrix Effects)

    • Protein Precipitation (PPT): A simple but potentially less clean method. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard. Vortex to mix, then centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[7][9] Transfer the supernatant for analysis.

    • Liquid-Liquid Extraction (LLE): Recommended for reducing Solutol® HS-15 interference.[1] To 100 µL of plasma, add an internal standard and a basifying agent (e.g., 0.1 M NaOH) if necessary.[8] Add 500 µL of an immiscible organic solvent (e.g., a mixture of hexane and tert-butyl methyl ether).[1] Vortex vigorously, then centrifuge to separate the layers. Transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.[14]

  • Chromatographic & Mass Spectrometric Conditions

    • LC System: UPLC or HPLC system capable of handling high pressures and delivering precise gradients.[4]

    • Column: A reverse-phase C18 column with smaller particle sizes (e.g., 50 mm x 2.1 mm, 1.8 µm) for better resolution and shorter run times.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B) is common.[7][9]

    • Flow Rate: Typically 0.4-0.6 mL/min.

    • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer.[5]

    • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[1]

Visualizing the Workflow and Method Comparison

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the validation workflow and the key differences between the analytical techniques.

Analytical_Method_Validation_Workflow cluster_Prep Phase 1: Preparation & Development cluster_Exec Phase 2: Validation Execution cluster_Final Phase 3: Analysis & Reporting n1 Define Analytical Requirements n2 Develop Method (Column, Mobile Phase, etc.) n1->n2 n3 Prepare Validation Protocol & Samples n2->n3 n4 Specificity & Selectivity n3->n4 n5 Linearity & Range n4->n5 n6 Accuracy & Precision (Repeatability, Intermediate) n5->n6 n7 LOD & LOQ n6->n7 n8 Robustness n7->n8 n9 Data Analysis & Statistical Evaluation n8->n9 n10 Write Validation Report n9->n10 n11 Method Implementation for Routine Use n10->n11

Caption: A generalized workflow for analytical method validation.

Method_Comparison center Analytical Choice hplc HPLC-UV lcms LC-MS/MS sensitivity Sensitivity sensitivity->hplc Moderate sensitivity->lcms Very High cost Cost cost->hplc Low cost->lcms High specificity Specificity specificity->hplc Good specificity->lcms Excellent matrix Matrix Effect Susceptibility matrix->hplc Low matrix->lcms High

Caption: Logical comparison of HPLC-UV and LC-MS/MS attributes.

References

Safety Operating Guide

Proper Disposal of Solutol HS-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. Solutol HS-15, also known as Kolliphor® HS 15 (macrogol 15 hydroxystearate), requires specific disposal procedures due to its potential for causing allergic skin reactions and harm to aquatic life.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves and eye/face protection.[1][3] Avoid breathing in any dust or fumes and prevent the substance from coming into contact with skin and eyes.[1][2] Contaminated work clothing should not be allowed out of the laboratory and must be washed before reuse.[1][4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous or special waste.[1][3][4][5] Under no circumstances should it be discharged into drains, surface waters, or groundwater.[1][3][5]

  • Containment : In the event of a spill, prevent further leakage or spillage.[6] Absorb the material with a suitable inert, liquid-binding material.[6]

  • Collection : Carefully pick up the contained material using appropriate tools and place it into a designated, clearly labeled waste container.

  • Waste Stream : The waste container holding this compound must be designated for hazardous or special waste collection.[1][3][4][5]

  • Disposal : Arrange for the disposal of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[6]

Decontamination

Any clothing or surfaces that have come into contact with this compound should be thoroughly decontaminated. If on the skin, wash the affected area with plenty of soap and water.[1][2] In case of skin irritation or a rash, seek medical attention.[1] Contaminated clothing must be taken off and washed before it is worn again.[1][4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Solutol_HS15_Disposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_decon Decontamination start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe is_spill Is it a spill? ppe->is_spill contain Contain Spill with Inert Absorbent is_spill->contain Yes collect Collect Material into Hazardous Waste Container is_spill->collect No contain->collect label_container Label Container Clearly collect->label_container decontaminate Decontaminate Affected Surfaces and Clothing collect->decontaminate dispose Dispose via Licensed Hazardous Waste Contractor label_container->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Solutol HS-15

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, personal protection, and disposal of Solutol HS-15, ensuring the well-being of laboratory professionals and the integrity of research in drug development.

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a non-ionic surfactant used to enhance permeability in pharmaceutical formulations. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational steps, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE): A Tabulated Overview

The selection of appropriate PPE is the first line of defense against potential exposure. This compound is classified as an irritant to the skin and eyes and is harmful if swallowed.[1] The following table summarizes the recommended PPE for handling this substance.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesMaterial: Nitrile rubber, Neoprene, or Butyl rubber are recommended. Thickness: A minimum thickness of 0.4 mm for nitrile, 0.5 mm for neoprene, and 0.7 mm for butyl rubber is advised for prolonged contact. Breakthrough Time: Select gloves with a breakthrough time of greater than 480 minutes for extended handling. For incidental splash contact, thinner gauge nitrile gloves may be used, but they should be changed immediately upon contamination.[2]
Eye Protection Safety glasses with side shields or GogglesEssential to prevent splashes to the eyes. In situations with a higher risk of splashing, chemical safety goggles are the preferred option.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact. Ensure the lab coat is clean and changed regularly.
Respiratory Protection Not generally required under normal use with adequate ventilationIf handling heated this compound or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures procedural consistency.

  • Preparation and Area Setup:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Gather all necessary materials, including the this compound container, weighing instruments, spatulas, and receiving vessels, before starting work.

  • Donning Personal Protective Equipment:

    • Put on a laboratory coat.

    • Wear appropriate chemical-resistant gloves (refer to the table above).

    • Don safety glasses with side shields or chemical safety goggles.

  • Handling and Dispensing:

    • This compound is a semi-solid at room temperature.[3] Gentle warming in a water bath may be necessary for easier handling. If heating, do so in a well-ventilated area and consider the need for respiratory protection.

    • Avoid direct contact with the skin and eyes.

    • Use a clean spatula or other appropriate dispensing tool to transfer the desired amount of this compound.

    • If weighing, do so in a tared container to avoid contamination of the balance.

    • Keep the primary container of this compound closed when not in use.

  • Post-Handling:

    • Thoroughly clean any spills with an absorbent material.

    • Wipe down the work area with an appropriate cleaning agent.

    • Properly dispose of all contaminated materials (see Disposal Plan below).

    • Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe workplace.

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected as aqueous chemical waste.[4] As a non-ionic surfactant, it should not be disposed of down the sanitary sewer unless specifically permitted by your local wastewater treatment authority.[5]

  • Waste Container Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific contents, including "this compound."

Visualizing the Workflow for Handling this compound

To further clarify the procedural flow and critical safety checkpoints, the following diagram illustrates the logical relationship between each step of the handling process.

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.